Product packaging for 3,5-Diprenyl-4-hydroxyacetophenone(Cat. No.:)

3,5-Diprenyl-4-hydroxyacetophenone

Katalognummer: B12367755
Molekulargewicht: 272.4 g/mol
InChI-Schlüssel: XVTRUNNIGJWXKK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

2,6-Bis(3-methyl-2-butenyl)-4-acetylphenol has been reported in Gerbera crocea, Senecio gallicus, and Oreoseris gossypina with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H24O2 B12367755 3,5-Diprenyl-4-hydroxyacetophenone

Eigenschaften

Molekularformel

C18H24O2

Molekulargewicht

272.4 g/mol

IUPAC-Name

1-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]ethanone

InChI

InChI=1S/C18H24O2/c1-12(2)6-8-15-10-17(14(5)19)11-16(18(15)20)9-7-13(3)4/h6-7,10-11,20H,8-9H2,1-5H3

InChI-Schlüssel

XVTRUNNIGJWXKK-UHFFFAOYSA-N

Kanonische SMILES

CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C(=O)C)C

Herkunft des Produkts

United States

Foundational & Exploratory

A Technical Guide to 3,5-Diprenyl-4-hydroxyacetophenone: Natural Occurrence, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural compound 3,5-Diprenyl-4-hydroxyacetophenone, a prenylated acetophenone (B1666503) with significant therapeutic potential. This document details its natural sources, comprehensive isolation protocols, and its notable anti-inflammatory and antioxidant properties, presenting key data for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound has been predominantly isolated from plant species belonging to the Asteraceae family. The primary and most well-documented source is Ageratina pazcuarensis, a plant endemic to the pine-oak forests of Mexico.[1] Other reported natural sources include:

  • Ageratina pichinchensis[2]

  • Ageratina grandifolia[3]

  • Senecio gallicus[2]

The compound is primarily found in the aerial parts of these plants, including the leaves and stems.

Isolation and Purification

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The following protocol is a detailed methodology for its isolation from the aerial parts of Ageratina pazcuarensis.[1]

Experimental Protocol: Isolation from Ageratina pazcuarensis

2.1.1. Plant Material and Extraction

  • Drying and Grinding: The aerial parts of Ageratina pazcuarensis are first air-dried at room temperature to remove moisture. The dried plant material is then ground into a fine powder to increase the surface area for efficient solvent extraction.

  • Defatting: 500 g of the powdered plant material is subjected to maceration with 5 liters of hexane (B92381) for a period of three days. This step is crucial for the removal of waxes, fats, and other nonpolar constituents that could interfere with the subsequent isolation steps. The mixture is filtered, and the hexane is removed from the plant material by evaporation under reduced pressure using a rotary evaporator.

  • Dichloromethane (B109758) Extraction: The defatted plant material is then extracted by maceration with 5 liters of dichloromethane (DCM) for three days. Dichloromethane is a solvent of intermediate polarity suitable for extracting a wide range of secondary metabolites, including prenylated acetophenones. The mixture is filtered, and the dichloromethane is evaporated under reduced pressure to yield a crude extract.

2.1.2. Chromatographic Purification

The crude dichloromethane extract is subjected to column chromatography for the isolation of the target compound.

  • Stationary Phase: Silica gel is a commonly used stationary phase for the separation of moderately polar compounds.

  • Mobile Phase: A mixture of hexane and ethyl acetate (B1210297) is used as the mobile phase. The polarity of the mobile phase is critical for achieving good separation.

  • Elution: The compound, this compound, is eluted and isolated from the fraction corresponding to a mobile phase composition of hexane:ethyl acetate (85:15) .[1]

2.1.3. Final Product

The fractions containing the pure compound are combined, and the solvent is evaporated to yield this compound as white crystals.[1]

Workflow for Isolation

Isolation_Workflow Start Aerial Parts of Ageratina pazcuarensis Drying Drying and Grinding Start->Drying Hexane_Extraction Maceration with Hexane (3 days) Drying->Hexane_Extraction Filtration1 Filtration Hexane_Extraction->Filtration1 Evaporation1 Evaporation of Hexane Filtration1->Evaporation1 DCM_Extraction Maceration with Dichloromethane (3 days) Evaporation1->DCM_Extraction Filtration2 Filtration DCM_Extraction->Filtration2 Evaporation2 Evaporation of Dichloromethane Filtration2->Evaporation2 Crude_Extract Crude Dichloromethane Extract Evaporation2->Crude_Extract Chromatography Column Chromatography (Silica Gel) Crude_Extract->Chromatography Elution Elution with Hexane:Ethyl Acetate (85:15) Chromatography->Elution Pure_Compound This compound (White Crystals) Elution->Pure_Compound

Figure 1: Workflow for the isolation of this compound.

Physicochemical and Quantitative Data

The isolation of this compound from Ageratina pazcuarensis has been quantified, providing the following data for researchers.

ParameterValueReference
Yield 0.036% (from dried aerial parts)[1]
Physical Appearance White crystals[1]
Melting Point 88.5–89.6 °C[1]

Biological Activity

This compound exhibits significant anti-inflammatory and antioxidant activities. These properties have been evaluated through various in vitro and in vivo assays.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been demonstrated in lipopolysaccharide (LPS)-stimulated macrophage models. Macrophages are key immune cells that, when activated by stimuli like LPS, produce a range of pro-inflammatory mediators. This compound has been shown to modulate the production of these key signaling molecules.

Table 1: Inhibitory Effects on Pro-inflammatory Mediators in LPS-Stimulated Macrophages

MediatorInhibition (%) at 91.78 µMReference
Nitric Oxide (NO)38.96%[4]
Interleukin-1β (IL-1β)55.56%[4]
Interleukin-6 (IL-6)51.62%[4]
Tumor Necrosis Factor-α (TNF-α)59.14%[4]

Table 2: Enhancement of Anti-inflammatory Cytokine Production

CytokineIncrease (%) at 91.78 µMReference
Interleukin-10 (IL-10)61.20%[4]
Antioxidant Activity

The antioxidant potential of this compound has been quantified using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Table 3: Antioxidant Activity Data

AssayIC50 ValueReference
DPPH Radical Scavenging26.00 ± 0.37 µg/mL[4]
Proposed Anti-inflammatory Signaling Pathway

While the precise molecular targets are still under investigation, the observed effects on cytokine production suggest that this compound likely interferes with key inflammatory signaling pathways within macrophages, such as the NF-κB and MAPK pathways, which are known to regulate the expression of these inflammatory mediators. Nitric oxide, which is inhibited by this compound, is known to regulate the NF-κB pathway.[5]

Signaling_Pathway cluster_macrophage Macrophage LPS LPS Signaling_Pathways Intracellular Signaling Pathways (e.g., NF-κB, MAPK) LPS->Signaling_Pathways Activates DHAP 3,5-Diprenyl-4- hydroxyacetophenone DHAP->Signaling_Pathways Inhibits Anti_Inflammatory Anti-inflammatory Cytokines DHAP->Anti_Inflammatory Promotes Production Pro_Inflammatory Pro-inflammatory Mediators Signaling_Pathways->Pro_Inflammatory Induces Production NO NO TNFa TNF-α IL1b IL-1β IL6 IL-6 IL10 IL-10

Figure 2: Proposed anti-inflammatory mechanism of this compound.

Conclusion

This compound, a natural product isolated from several species of the Asteraceae family, demonstrates significant potential as a therapeutic agent due to its potent anti-inflammatory and antioxidant properties. The detailed isolation protocol and quantitative biological data presented in this guide provide a solid foundation for further research and development. Future studies should focus on elucidating the precise molecular mechanisms of action, exploring its efficacy in preclinical models of inflammatory diseases, and optimizing extraction and purification processes for higher yields. This compound represents a promising lead for the development of novel anti-inflammatory drugs.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed technical guide on 3,5-Diprenyl-4-hydroxyacetophenone (DHAP), a promising natural compound with significant anti-inflammatory and antioxidant properties, is now available for researchers, scientists, and drug development professionals. This guide provides an in-depth overview of the compound, from its foundational properties to detailed experimental protocols and data interpretation, tailored to facilitate advanced scientific inquiry.

This compound is a prenylated acetophenone (B1666503) naturally occurring in various plants, most notably in species of the Ageratina genus, such as Ageratina pazcuarensis and Ageratina pichinchensis.[1] Research has demonstrated its potential as a potent anti-inflammatory agent, showing comparable efficacy to indomethacin (B1671933) in preclinical models.[1] Its antioxidant capacity has also been shown to be superior to that of ascorbic acid in certain assays.[1] This guide aims to equip researchers with the necessary information to effectively explore and utilize this compound in their studies.

Researcher-Centric Keywords for Content Navigation

To streamline access to relevant information within this guide, the content is structured around the specific intents of scientific researchers. The following table categorizes long-tail keywords that correspond to the various stages of a research workflow involving this compound.

CategoryLong-tail Keyword
Foundational & Exploratory What are the natural sources of this compound?
Isolation and purification protocol for this compound from Ageratina species.
Spectroscopic data (NMR, IR, MS) for this compound characterization.
Physicochemical properties and solubility of this compound in lab solvents.
Biosynthesis pathway of prenylated acetophenones in plants.
Stability of this compound under experimental conditions.
Methodological & Application Detailed protocol for DPPH radical scavenging assay with this compound.
In vivo protocol for TPA-induced ear edema anti-inflammatory assay.
Cell-based assay protocol for measuring cytokine inhibition (TNF-α, IL-6, IL-1β) by this compound in macrophages.
Experimental design for assessing the antinociceptive effects of this compound in a formalin test.
Protocol for evaluating the gastroprotective activity of this compound in an ethanol-induced ulcer model.
How to quantify this compound in plant extracts using HPLC.
Troubleshooting & Optimization How to overcome solubility issues of this compound in aqueous buffers.
Optimizing concentrations of this compound and LPS for in vitro anti-inflammatory assays.
Troubleshooting unexpected results in the DPPH assay with prenylated phenols.
How to minimize variability in the carrageenan-induced paw edema model.
Strategies for improving the yield of this compound during extraction and isolation.
Potential interference of this compound in colorimetric assays.
Validation & Comparative Comparative analysis of the anti-inflammatory activity of this compound and indomethacin.
Head-to-head comparison of the antioxidant capacity of this compound and ascorbic acid.
Validating the in vitro anti-inflammatory effects of this compound using a secondary assay.
How does the antinociceptive effect of this compound compare to other natural analgesics?
Cross-validation of HPLC quantification methods for this compound.
Comparing the gastroprotective mechanisms of this compound with proton pump inhibitors.

Core Data and Experimental Insights

This guide presents a summary of key quantitative data and detailed experimental protocols to ensure reproducibility and facilitate further research.

Quantitative Data Summary
ParameterValueSource
Melting Point 88.5–89.6 °C[1]
Anti-inflammatory Activity (TPA-induced ear edema) 70.10% inhibition at 2 mg/ear[1]
Antioxidant Activity (DPPH Assay IC50) 26.00 ± 0.37 µg/mL[1]
Inhibition of NO production (in J774A.1 macrophages) 38.96% at 91.78 µM[1]
Inhibition of TNF-α production (in J774A.1 macrophages) 59.14% at 91.78 µM[1]
Inhibition of IL-1β production (in J774A.1 macrophages) 55.56% at 91.78 µM[1]
Inhibition of IL-6 production (in J774A.1 macrophages) 51.62% at 91.78 µM[1]
Increase in IL-10 production (in J774A.1 macrophages) 61.20% at 91.78 µM[1]
Antinociceptive Activity (Carrageenan-induced) 72.6% efficacy at 100 mg/kg[2]
Gastroprotective Activity (Ethanol-induced) 75.59% inhibition of ulcers at 100 mg/kg[2]
Detailed Experimental Protocols
  • Preparation of DPPH Solution: Prepare a 0.2 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727).

  • Sample Preparation: Dissolve this compound in methanol to prepare a stock solution. Serially dilute the stock solution to obtain a range of concentrations (e.g., 1 to 100 µg/mL).

  • Reaction Mixture: In a 96-well plate, add 100 µL of each sample concentration and 100 µL of the DPPH solution to respective wells. For the control, use 100 µL of methanol instead of the sample. Use ascorbic acid as a positive control.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: (Abs_control - Abs_sample) / Abs_control * 100. The IC50 value can be determined by plotting the percentage of inhibition against the sample concentration.

  • Animal Model: Use male CD-1 mice weighing 25-30 g.

  • Groups: Divide the mice into a control group, a TPA-treated group, and TPA + this compound treated groups at various doses (e.g., 0.5, 1, and 2 mg/ear). A positive control group treated with indomethacin (e.g., 2 mg/ear) should also be included.

  • Induction of Edema: Dissolve 12-O-tetradecanoylphorbol-13-acetate (TPA) in acetone. Topically apply 20 µL of the TPA solution to the inner and outer surfaces of the right ear of each mouse.

  • Treatment: Thirty minutes after TPA application, topically apply the vehicle (control), this compound, or indomethacin to the respective groups' right ears.

  • Measurement: After 4 hours, sacrifice the mice and, using a punch, obtain a 6 mm diameter circular section from both the right (treated) and left (untreated) ears and weigh them.

  • Calculation: The difference in weight between the right and left ear punches is a measure of the edema. Calculate the percentage of inhibition of edema for the treated groups compared to the TPA-only group.

Visualizing the Science: Diagrams and Workflows

To further elucidate the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Macrophage Activation cluster_1 Pro-inflammatory Cytokine Production LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Activation TLR4->NFkB activates TNFa TNF-α NFkB->TNFa IL6 IL-6 NFkB->IL6 IL1b IL-1β NFkB->IL1b iNOS iNOS NFkB->iNOS NO NO iNOS->NO DHAP 3,5-Diprenyl-4- hydroxyacetophenone DHAP->NFkB inhibits IL10 IL-10 (Anti-inflammatory) DHAP->IL10 promotes

Caption: Anti-inflammatory signaling pathway of this compound.

G start Start: Plant Material (Ageratina pazcuarensis) extraction Dichloromethane Extraction start->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation filtration->evaporation chromatography Column Chromatography evaporation->chromatography fractionation Fraction Collection chromatography->fractionation crystallization Crystallization fractionation->crystallization analysis Spectroscopic Analysis (NMR, MS, IR) crystallization->analysis end Pure 3,5-Diprenyl-4- hydroxyacetophenone analysis->end

Caption: Experimental workflow for the isolation of this compound.

References

A Technical Guide to the Biosynthesis of 3,5-Diprenyl-4-hydroxyacetophenone in Ageratina pazcuarensis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the putative biosynthetic pathway of 3,5-Diprenyl-4-hydroxyacetophenone (DHAP), a bioactive secondary metabolite isolated from the endemic Mexican plant Ageratina pazcuarensis. Due to the current absence of direct enzymatic and genetic studies on this specific pathway in A. pazcuarensis, this guide presents a scientifically inferred pathway based on established principles of plant secondary metabolism, including the biosynthesis of acetophenones, isoprenoids, and prenylated aromatic compounds in the Asteraceae family and other plants.

Introduction to this compound (DHAP)

Ageratina pazcuarensis (Kunth) R.M. King & H. Rob, a member of the Asteraceae family, is a shrub utilized in traditional Mexican medicine.[1] Chemical investigations of this plant have led to the isolation of this compound (DHAP), a prenylated acetophenone (B1666503) with significant biological activities.[1][2] Notably, DHAP has demonstrated potent anti-inflammatory and antioxidant properties, making it a compound of interest for further research and potential therapeutic applications.[1][2]

The structure of DHAP consists of a p-hydroxyacetophenone core substituted with two C5 prenyl (or dimethylallyl) groups at the C3 and C5 positions of the aromatic ring. This structure suggests a convergent biosynthesis involving two major pathways: the shikimate/phenylpropanoid pathway for the aromatic core and an isoprenoid pathway for the prenyl moieties.

Proposed Biosynthetic Pathway of DHAP

The biosynthesis of DHAP in Ageratina pazcuarensis is proposed to occur in three key stages:

  • Formation of the p-Hydroxyacetophenone Core: Synthesis of the aromatic C6-C2 backbone.

  • Synthesis of the Prenyl Donor: Generation of dimethylallyl pyrophosphate (DMAPP), the active isoprenoid unit.

  • Sequential Prenylation: Stepwise electrophilic addition of two DMAPP units to the p-hydroxyacetophenone core.

Stage 1: Biosynthesis of the p-Hydroxyacetophenone Core

The aromatic core, p-hydroxyacetophenone, is likely derived from the aromatic amino acid L-phenylalanine, which is a product of the shikimate pathway .[3][4][5][6] Following its synthesis, L-phenylalanine enters the phenylpropanoid pathway .[7][8][9] The formation of the C6-C2 acetophenone structure from the C6-C3 phenylpropanoid precursors is thought to proceed via a β-oxidation-like chain-shortening mechanism, analogous to pathways identified in other plant and fungal species.[10][11]

The key steps are proposed as follows:

  • Deamination: L-Phenylalanine is converted to cinnamic acid by Phenylalanine Ammonia-Lyase (PAL) .

  • Hydroxylation: Cinnamic acid is hydroxylated at the para position to form p-coumaric acid, catalyzed by Cinnamate 4-Hydroxylase (C4H) .

  • CoA Ligation: p-Coumaric acid is activated by conversion to its CoA thioester, p-coumaroyl-CoA, by 4-Coumarate:CoA Ligase (4CL) .

  • Chain Shortening: p-Coumaroyl-CoA undergoes a series of reactions analogous to fatty acid β-oxidation (hydration, oxidation, and thiolytic cleavage) to remove one carbon atom, yielding p-hydroxybenzoyl-CoA.

  • Formation of Acetophenone: While the exact mechanism is not fully elucidated in plants, it is hypothesized that a subsequent reaction, potentially involving a polyketide synthase-like enzyme or a similar condensation and decarboxylation sequence, leads to the formation of p-hydroxyacetophenone.

Shikimate_and_Phenylpropanoid_Pathway PEP Phosphoenolpyruvate (PEP) + Erythrose-4-Phosphate Shikimate Shikimate Pathway (7 steps) PEP->Shikimate Chorismate Chorismate Shikimate->Chorismate Phe L-Phenylalanine Chorismate->Phe Cinnamic Cinnamic Acid Phe->Cinnamic PAL Coumaric p-Coumaric Acid Cinnamic->Coumaric C4H CoumaroylCoA p-Coumaroyl-CoA Coumaric->CoumaroylCoA 4CL BetaOx β-Oxidation-like Chain Shortening CoumaroylCoA->BetaOx pHAP p-Hydroxyacetophenone BetaOx->pHAP

Fig. 1: Proposed pathway for p-hydroxyacetophenone core synthesis.
Stage 2: Biosynthesis of the Prenyl Donor (DMAPP)

The prenyl groups are derived from the five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). Plants utilize two independent pathways for their synthesis, which are compartmentalized within the cell.[12][13][14][15]

  • Mevalonate (MVA) Pathway: Occurs in the cytosol and is generally responsible for the synthesis of sesquiterpenes, triterpenes, and sterols.[14][15][16] It starts from acetyl-CoA.

  • Methylerythritol Phosphate (MEP) Pathway: Localized in the plastids and typically provides precursors for monoterpenes, diterpenes, and carotenoids.[12][15][16] It begins with pyruvate (B1213749) and glyceraldehyde-3-phosphate.

Given that aromatic prenyltransferases are often localized to plastids or the endoplasmic reticulum, it is plausible that DMAPP for DHAP biosynthesis could be sourced from either or both pathways, with transport of isoprenoid intermediates across organellar membranes.[17]

Isoprenoid_Pathways IDI: Isopentenyl Pyrophosphate Isomerase cluster_mva Cytosol: Mevalonate (MVA) Pathway cluster_mep Plastid: Methylerythritol Phosphate (MEP) Pathway AcetylCoA Acetyl-CoA MVA_path MVA Pathway (6 steps) AcetylCoA->MVA_path IPP_mva IPP MVA_path->IPP_mva IPP_mep IPP IPP_mva->IPP_mep Transport DMAPP_mva DMAPP IPP_mva->DMAPP_mva IDI Pyruvate Pyruvate + Glyceraldehyde-3-P MEP_path MEP Pathway (7 steps) Pyruvate->MEP_path MEP_path->IPP_mep DMAPP_mep DMAPP IPP_mep->DMAPP_mep IDI

Fig. 2: Compartmentalized biosynthesis of the prenyl donor DMAPP.
Stage 3: Sequential Prenylation of p-Hydroxyacetophenone

The final stage involves the covalent attachment of two prenyl groups from DMAPP to the p-hydroxyacetophenone backbone. This reaction is catalyzed by prenyltransferases (PTs) , a diverse class of enzymes that facilitate the electrophilic substitution of aromatic compounds.[17][18][19][20]

The reaction likely proceeds in two steps:

  • First Prenylation: An aromatic prenyltransferase (PT1) catalyzes the transfer of a DMAPP molecule to the C3 position of p-hydroxyacetophenone, forming 3-prenyl-4-hydroxyacetophenone. The hydroxyl group at C4 strongly activates the ortho positions (C3 and C5) for electrophilic attack.

  • Second Prenylation: A second prenyltransferase (PT2), or possibly the same enzyme with broader substrate specificity, catalyzes the addition of another DMAPP molecule to the C5 position of 3-prenyl-4-hydroxyacetophenone, yielding the final product, this compound.

These plant aromatic prenyltransferases are often membrane-bound and belong to the UbiA superfamily.[20][21]

Prenylation_Pathway pHAP p-Hydroxyacetophenone invis1 pHAP->invis1 DMAPP1 DMAPP DMAPP1->invis1 MonoPrenyl 3-Prenyl-4-hydroxyacetophenone invis2 MonoPrenyl->invis2 DMAPP2 DMAPP DMAPP2->invis2 DHAP This compound invis1->MonoPrenyl Prenyltransferase 1 (PT1) invis2->DHAP Prenyltransferase 2 (PT2)

Fig. 3: Proposed sequential prenylation of p-hydroxyacetophenone.

Quantitative Data

The following data on the isolation and activity of DHAP from Ageratina pazcuarensis are summarized from Rojas-Jiménez et al., 2022.[1]

ParameterValueNotes
Isolation & Physical Properties
Starting Plant Material500 g of dried aerial parts
Extraction SolventDichloromethane (DCM)After initial hexane (B92381) wash to remove waxes.
Yield0.036%Based on the fraction from which crystals were isolated.
AppearanceWhite crystals
Melting Point88.5–89.6 °C
Bioactivity Data
Antioxidant Activity (DPPH Assay)IC₅₀ = 26.00 ± 0.37 µg/mLCompared to ascorbic acid (IC₅₀ = 60.81 ± 1.33 µg/mL).
Anti-inflammatory Activity70.10% edema reductionTPA-induced mouse ear edema model.
NO Production Inhibition38.96%In LPS-stimulated J774A.1 macrophages (at 91.78 µM).
IL-1β Production Inhibition55.56%In LPS-stimulated J774A.1 macrophages (at 91.78 µM).
IL-6 Production Inhibition51.62%In LPS-stimulated J774A.1 macrophages (at 91.78 µM).
TNF-α Production Inhibition59.14%In LPS-stimulated J774A.1 macrophages (at 91.78 µM).
IL-10 Production Increase61.20%In LPS-stimulated J774A.1 macrophages (at 91.78 µM).

Experimental Protocols

The methodology for the extraction and isolation of DHAP from the aerial parts of Ageratina pazcuarensis is detailed below, as reported by Rojas-Jiménez et al. (2022).[1]

Plant Material and Extraction
  • Drying and Grinding: The aerial parts of A. pazcuarensis were dried at room temperature. The dried material was then ground into a fine powder.

  • Defatting: 500 g of the crushed plant material was macerated with 5 L of hexane for 3 days. This step serves to remove non-polar compounds such as waxes and fats. The mixture was filtered, and the hexane was evaporated from the filtrate using a rotary evaporator under reduced pressure.

  • Dichloromethane (DCM) Extraction: The plant residue from the hexane extraction was subsequently macerated with 5 L of DCM for 3 days.

  • Concentration: The DCM mixture was filtered, and the solvent was evaporated on a rotary evaporator under reduced pressure to yield the crude DCM extract.

Isolation of DHAP
  • Column Chromatography: The crude DCM extract was subjected to column chromatography over silica (B1680970) gel.

  • Elution: The column was eluted with a gradient of hexane and ethyl acetate (B1210297).

  • Fraction Collection: Fractions were collected based on the elution profile.

  • Crystallization: White crystals of DHAP were obtained from the fraction eluted with a hexane:ethyl acetate ratio of 85:15.

  • Identification: The structure of the isolated compound was confirmed as this compound using spectroscopic and spectrometric methods, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Extraction_Workflow Start Aerial Parts of A. pazcuarensis Dry Drying & Grinding Start->Dry Hexane Maceration with Hexane (3 days) Dry->Hexane Filter1 Filtration Hexane->Filter1 DCM Maceration with DCM (3 days) Filter1->DCM Plant Residue Filter2 Filtration DCM->Filter2 Evap Solvent Evaporation (Rotary Evaporator) Filter2->Evap DCM Filtrate Crude Crude DCM Extract Evap->Crude CC Silica Gel Column Chromatography Crude->CC Elute Elution with Hexane: Ethyl Acetate Gradient CC->Elute Fraction Collect Fraction (85:15) Elute->Fraction DHAP DHAP Crystals Fraction->DHAP Analysis Spectroscopic Analysis (NMR, IR, GC-MS) DHAP->Analysis

Fig. 4: Experimental workflow for DHAP isolation.

Conclusion and Future Directions

The biosynthesis of this compound in Ageratina pazcuarensis is proposed as a multi-step process integrating the shikimate, phenylpropanoid, and isoprenoid pathways, culminating in sequential prenylation of a p-hydroxyacetophenone core. While this guide provides a robust hypothesis based on current biochemical knowledge, the definitive pathway remains to be elucidated.

Future research should focus on:

  • Transcriptome Analysis: Identifying candidate genes for PAL, C4H, 4CL, and particularly the aromatic prenyltransferases in A. pazcuarensis.

  • Enzyme Assays: Using protein extracts from the plant to demonstrate the proposed enzymatic activities in vitro.

  • Isotopic Labeling Studies: Feeding labeled precursors (e.g., ¹³C-phenylalanine, ¹³C-glucose) to A. pazcuarensis tissues to trace the carbon flow into the DHAP molecule and confirm the proposed pathway.

Elucidating the precise enzymatic steps will not only advance our understanding of plant specialized metabolism but also open avenues for the biotechnological production of DHAP and related bioactive compounds for pharmaceutical development.

References

The Multifaceted Biological Activities of 3,5-Diprenyl-4-hydroxyacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Diprenyl-4-hydroxyacetophenone (DHAP) is a naturally occurring phenolic compound isolated from various plant species, including Ageratina pazcuarensis and Ageratina pichinchensis.[1][2] This technical guide provides an in-depth overview of the known biological activities of DHAP, with a focus on its anti-inflammatory, antioxidant, antinociceptive, and gastroprotective properties. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to facilitate further research and drug development efforts.

Core Biological Activities

DHAP exhibits a range of significant biological activities, positioning it as a promising candidate for therapeutic development. The primary activities investigated to date include anti-inflammatory, antioxidant, antinociceptive, and gastroprotective effects.

Anti-inflammatory Activity

DHAP has demonstrated potent anti-inflammatory effects in both in vivo and in vitro models. A key study reported that DHAP isolated from Ageratina pazcuarensis significantly reduced ear edema in mice induced by 12-O-tetradecanoylphorbol-13-acetate (TPA).[1][3]

Quantitative Data: Anti-inflammatory Effects of DHAP

ParameterModel/AssayConcentration/DoseResultReference
Ear Edema InhibitionTPA-induced ear edema in mice2 mg/ear70.10% reduction[1][3]
Nitric Oxide (NO) InhibitionLPS-stimulated J774A.1 macrophages91.78 µM38.96% inhibition[1][3]
IL-1β InhibitionLPS-stimulated J774A.1 macrophages91.78 µM55.56% inhibition[1][3]
IL-6 InhibitionLPS-stimulated J774A.1 macrophages91.78 µM51.62% inhibition[1][3]
TNF-α InhibitionLPS-stimulated J774A.1 macrophages91.78 µM59.14% inhibition[1][3]
IL-10 ProductionLPS-stimulated J774A.1 macrophages91.78 µM61.20% increase[1][3]

The anti-inflammatory mechanism of DHAP involves the modulation of key signaling molecules and cytokines. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[1][3] Concurrently, DHAP promotes the production of the anti-inflammatory cytokine IL-10.[1][3] This suggests that DHAP may exert its anti-inflammatory effects through the downregulation of pro-inflammatory pathways, potentially involving the transcription factor NF-κB.

G Simplified Anti-inflammatory Signaling Pathway of DHAP LPS LPS TLR4 TLR4 LPS->TLR4 activates NFkB NF-κB TLR4->NFkB activates ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) and NO NFkB->ProInflammatory_Cytokines promotes transcription of DHAP This compound (DHAP) DHAP->NFkB inhibits AntiInflammatory_Cytokine Anti-inflammatory Cytokine (IL-10) DHAP->AntiInflammatory_Cytokine promotes production of

Caption: DHAP's anti-inflammatory mechanism.

Antioxidant Activity

DHAP exhibits significant free radical scavenging activity, as demonstrated by the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[1] Its antioxidant capacity is a key feature that likely contributes to its other biological effects, such as its anti-inflammatory and gastroprotective properties.

Quantitative Data: Antioxidant Activity of DHAP

AssayParameterResultReference
DPPH Radical ScavengingIC5026.00 ± 0.37 µg/mL[1][3]
Antinociceptive Activity

Studies have shown that DHAP possesses antinociceptive (pain-relieving) properties. In models of inflammatory and neuropathic pain, DHAP, isolated from Ageratina pichinchensis, was found to reduce nociception in a dose-dependent manner.[2]

Quantitative Data: Antinociceptive Effects of DHAP

Pain ModelDoseEfficacy (Reduction in Nociception)Reference
Carrageenan-induced inflammatory pain100 mg/kg72.6%[1]
L5/L6 spinal nerve ligation (neuropathic pain)562 mg/kg57.1%[1]
Gastroprotective Activity

DHAP has also been identified as a gastroprotective agent. It has shown significant efficacy in protecting against ethanol-induced gastric lesions in animal models.[1]

Quantitative Data: Gastroprotective Effect of DHAP

Gastric Lesion ModelDoseMaximum Inhibition of UlcersReference
Ethanol-induced gastric lesion100 mg/kg75.59%[1]

The gastroprotective mechanism of DHAP is multifactorial and appears to involve the modulation of several protective pathways. Studies have indicated the involvement of nitric oxide (NO), prostaglandins, and sulfhydryl groups in its mode of action.[1] The effect was attenuated by N(G)-nitro-L-arginine methyl ester (an NO synthase inhibitor), indomethacin (B1671933) (a prostaglandin (B15479496) synthesis inhibitor), and N-ethylmaleimide (a sulfhydryl group blocker), confirming the role of these pathways.[1]

G Gastroprotective Mechanism of DHAP DHAP This compound (DHAP) NO_Pathway Nitric Oxide (NO) Pathway DHAP->NO_Pathway modulates PG_Pathway Prostaglandin (PG) Synthesis DHAP->PG_Pathway modulates SH_Groups Sulfhydryl (-SH) Groups DHAP->SH_Groups modulates Gastric_Protection Gastric Protection NO_Pathway->Gastric_Protection PG_Pathway->Gastric_Protection SH_Groups->Gastric_Protection

Caption: Pathways in DHAP's gastroprotective effect.

Experimental Protocols

TPA-Induced Mouse Ear Edema

This in vivo assay evaluates the topical anti-inflammatory activity of a compound.

  • Animal Model: Male CD-1 mice.

  • Induction of Edema: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in acetone (B3395972) (typically 2.5 µg per 20 µL) is applied to the inner and outer surfaces of the right ear of each mouse.

  • Treatment: DHAP, dissolved in a suitable vehicle, is applied topically to the ear at various doses (e.g., 0.5, 1.0, and 2.0 mg/ear) shortly after TPA application. A positive control group is treated with a known anti-inflammatory drug, such as indomethacin.

  • Evaluation: After a specific period (e.g., 4 hours), the mice are euthanized, and a circular section of the ear is removed and weighed. The difference in weight between the treated and untreated ears is calculated as a measure of edema. The percentage inhibition of edema is calculated relative to the vehicle-treated control group.

G Workflow for TPA-Induced Ear Edema Assay start Start tpa_application Apply TPA to mouse ear start->tpa_application treatment_application Apply DHAP or control tpa_application->treatment_application incubation Incubate for 4 hours treatment_application->incubation euthanasia Euthanize mouse incubation->euthanasia ear_punch Take ear punch biopsy euthanasia->ear_punch weighing Weigh ear tissue ear_punch->weighing analysis Calculate edema inhibition weighing->analysis end End analysis->end

References

An In-depth Technical Guide to the Mechanism of Action of 3,5-Diprenyl-4-hydroxyacetophenone (DHAP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,5-Diprenyl-4-hydroxyacetophenone (DHAP) is a prenylated phenolic compound isolated from plants of the Ageratina genus, notably Ageratina pazcuarensis and Ageratina pichinchensis.[1][2][3] This molecule has demonstrated significant therapeutic potential, primarily attributed to its potent anti-inflammatory, antioxidant, antinociceptive, and gastroprotective properties.[2][4] The core mechanism of action revolves around its ability to modulate key signaling pathways involved in inflammation and oxidative stress. DHAP effectively suppresses the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][5] Concurrently, it enhances the levels of the anti-inflammatory cytokine interleukin-10 (IL-10).[1][5] Its antioxidant activity is characterized by direct radical scavenging, and its gastroprotective effects are mediated by nitric oxide, prostaglandins, and sulfhydryl groups.[2][4] This guide provides a comprehensive overview of the molecular mechanisms, quantitative biological data, and detailed experimental protocols related to DHAP.

Core Mechanisms of Action

Anti-inflammatory Activity

The primary mechanism underlying DHAP's anti-inflammatory effects is the significant modulation of cytokine and mediator production in immune cells, particularly macrophages. In response to inflammatory stimuli like lipopolysaccharide (LPS), macrophages initiate signaling cascades that result in the release of pro-inflammatory molecules. DHAP intervenes in these pathways to restore balance.

  • Inhibition of Pro-inflammatory Mediators: DHAP significantly inhibits the production of NO, a key signaling molecule in inflammation, in LPS-stimulated J774A.1 macrophages.[1]

  • Modulation of Cytokine Profile: The compound effectively downregulates the expression and release of critical pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6.[1][5] These cytokines are central to orchestrating the inflammatory response; their inhibition is a key therapeutic strategy for inflammatory diseases.

  • Enhancement of Anti-inflammatory Cytokines: In addition to suppressing pro-inflammatory signals, DHAP promotes the production of IL-10, an essential anti-inflammatory cytokine that plays a crucial role in resolving inflammation and limiting host damage.[1][5]

  • Membrane Stabilization: DHAP protects erythrocyte membranes from lysis induced by hypotonic solutions, suggesting a membrane-stabilizing effect that may contribute to its anti-inflammatory action by reducing the release of inflammatory mediators from damaged cells.[1]

The coordinated suppression of pro-inflammatory mediators and the promotion of anti-inflammatory cytokines suggest that DHAP acts on upstream signaling pathways, likely including the NF-κB and MAPK pathways, which are canonical regulators of inflammation in response to LPS.

cluster_mediators Endogenous Mediators DHAP DHAP NO Nitric Oxide (NO) Synthesis DHAP->NO Modulates PG Prostaglandin (PG) Synthesis DHAP->PG Modulates SH Sulfhydryl (SH) Compounds DHAP->SH Modulates Protection Gastroprotection (Inhibition of Ethanol-Induced Ulcers) NO->Protection Contributes to PG->Protection Contributes to SH->Protection Contributes to cluster_workflow Experimental Workflow cluster_assays 7. Measurement A 1. Culture J774A.1 Macrophages B 2. Seed cells in plates and allow adherence A->B C 3. Pre-treat with DHAP (various concentrations) B->C D 4. Stimulate with LPS (e.g., 1 µg/mL) C->D E 5. Incubate for 24 hours D->E F 6. Collect Supernatant E->F G1 Griess Assay for Nitric Oxide (NO) F->G1 G2 ELISA for Cytokines (TNF-α, IL-1β, IL-6, IL-10) F->G2

References

The Anti-Inflammatory Potential of 3,5-Diprenyl-4-hydroxyacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anti-inflammatory properties of 3,5-Diprenyl-4-hydroxyacetophenone (DHAP), a natural compound isolated from Ageratina pazcuarensis. Inflammation is a critical physiological process that, when dysregulated, contributes to a wide range of chronic diseases. The exploration of novel anti-inflammatory agents from natural sources is a key focus of current drug discovery efforts. This document summarizes the existing preclinical evidence for DHAP's efficacy, detailing its impact on key inflammatory mediators and outlining the experimental methodologies used for its evaluation. Furthermore, a proposed mechanism of action involving the modulation of pivotal inflammatory signaling pathways is presented. All quantitative data are consolidated into structured tables for comparative analysis, and key experimental and signaling pathways are visualized using diagrams.

Introduction

This compound (DHAP) is a phenolic compound that has demonstrated significant anti-inflammatory activity in both in vivo and in vitro models.[1][2] Initially isolated from Senecio gallicus and later from Ageratina pichinchensis, its anti-inflammatory potential was recently characterized in a study on Ageratina pazcuarensis.[1][3] This guide synthesizes the current knowledge on DHAP, offering a detailed resource for researchers and professionals in the field of drug development.

Quantitative Anti-Inflammatory Data

The anti-inflammatory effects of DHAP have been quantified in various preclinical models. The following tables summarize the key findings.

Table 1: In Vivo Anti-Inflammatory Activity of DHAP in TPA-Induced Mouse Ear Edema [2]

Treatment GroupDose (mg/ear)Edema Inhibition (%)
DHAP0.545.30 ± 3.15
DHAP1.058.90 ± 2.80
DHAP2.070.10 ± 4.20
Indomethacin (B1671933) (Positive Control)2.086.89 ± 5.20

Table 2: In Vitro Anti-Inflammatory Effects of DHAP on J774A.1 Macrophages [2]

ParameterDHAP Concentration (µM)Inhibition/Increase (%)
Pro-Inflammatory Mediators
Nitric Oxide (NO) Production91.7838.96 (Inhibition)
TNF-α Production91.7859.14 (Inhibition)
IL-1β Production91.7855.56 (Inhibition)
IL-6 Production91.7851.62 (Inhibition)
Anti-Inflammatory Mediator
IL-10 Production91.7861.20 (Increase)

Experimental Protocols

The following sections detail the methodologies employed in the key studies evaluating the anti-inflammatory properties of DHAP.

In Vivo Model: TPA-Induced Mouse Ear Edema

This model is a standard method for assessing acute topical anti-inflammatory activity.[4]

  • Animal Model: CD-1 mice.

  • Inducing Agent: 12-O-tetradecanoylphorbol-13-acetate (TPA) dissolved in acetone.

  • Procedure:

    • A solution of TPA (2.5 µg) is applied topically to the inner and outer surfaces of the right ear of each mouse to induce inflammation.[5]

    • DHAP, dissolved in an appropriate vehicle, is administered topically to the right ear at various doses (0.5, 1.0, and 2.0 mg/ear) shortly after TPA application.[2]

    • A positive control group receives a standard anti-inflammatory drug, such as indomethacin (2.0 mg/ear).[2]

    • A negative control group receives only the vehicle.

    • After a set period (typically 4-6 hours), the mice are euthanized, and circular sections from both the treated (right) and untreated (left) ears are punched out and weighed.[5][6]

    • The difference in weight between the right and left ear punches is calculated to determine the extent of edema.

    • The percentage inhibition of edema is calculated relative to the negative control group.[5]

Experimental_Workflow_TPA_Ear_Edema cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis animal_model CD-1 Mice apply_tpa Apply TPA to Right Ear animal_model->apply_tpa inducing_agent TPA Solution inducing_agent->apply_tpa test_compound DHAP Solution apply_treatment Apply DHAP or Indomethacin test_compound->apply_treatment positive_control Indomethacin positive_control->apply_treatment apply_tpa->apply_treatment incubation Incubation (4-6 hours) apply_treatment->incubation euthanasia Euthanasia incubation->euthanasia ear_punch Collect Ear Punches euthanasia->ear_punch weighing Weigh Ear Punches ear_punch->weighing calculate_edema Calculate Edema (Weight Difference) weighing->calculate_edema calculate_inhibition Calculate % Inhibition calculate_edema->calculate_inhibition

Caption: Workflow of the TPA-induced mouse ear edema assay.
In Vitro Model: J774A.1 Macrophage Culture and Stimulation

J774A.1 murine macrophages are a commonly used cell line for studying inflammatory responses.[7][8]

  • Cell Line: J774A.1 murine macrophages.

  • Stimulating Agent: Lipopolysaccharide (LPS).[9]

  • Procedure:

    • J774A.1 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.[10]

    • Cells are seeded in 96-well plates for viability assays or larger plates for mediator analysis.

    • For inflammatory stimulation, cells are treated with LPS (e.g., 1 µg/mL).[9]

    • DHAP is added to the cell cultures at the desired concentration (e.g., 91.78 µM) prior to or concurrently with LPS stimulation.[2]

    • Cell culture supernatants are collected after a specified incubation period (e.g., 24 hours) for the analysis of inflammatory mediators.

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.[11]

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • J774A.1 cells are seeded in a 96-well plate and treated with various concentrations of DHAP for a specified period (e.g., 48 hours).

    • MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage relative to the untreated control cells.

Measurement of Nitric Oxide (Griess Assay)

Nitric oxide is a key pro-inflammatory mediator, and its production is often measured to assess anti-inflammatory activity.[12][13]

  • Principle: The Griess assay is a colorimetric method that detects the presence of nitrite (B80452) (NO₂⁻), a stable and quantifiable breakdown product of NO in cell culture supernatant.[14]

  • Procedure:

    • Cell culture supernatants from LPS-stimulated macrophages (with and without DHAP treatment) are collected.

    • The supernatant is mixed with Griess reagent (a solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

    • The mixture is incubated at room temperature to allow for a colorimetric reaction to occur.

    • The absorbance is measured at a specific wavelength (e.g., 540 nm).

    • The concentration of nitrite is determined by comparison with a standard curve of sodium nitrite.

Measurement of Cytokines (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying cytokine levels in cell culture supernatants.

  • Principle: A sandwich ELISA is typically used, where a capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample is added, and any cytokine present binds to the antibody. A second, detection antibody (conjugated to an enzyme) that also recognizes the cytokine is then added, followed by a substrate that produces a measurable color change.

  • Procedure:

    • 96-well plates are coated with a capture antibody specific for TNF-α, IL-1β, IL-6, or IL-10.

    • Cell culture supernatants from LPS-stimulated macrophages (with and without DHAP treatment) are added to the wells.

    • After incubation and washing, a biotinylated detection antibody is added.

    • Streptavidin-horseradish peroxidase (HRP) conjugate is then added.

    • A substrate solution (e.g., TMB) is added, and the color development is stopped with a stop solution.

    • The absorbance is measured at a specific wavelength (e.g., 450 nm).

    • Cytokine concentrations are determined by comparison with a standard curve generated with recombinant cytokines.

Proposed Mechanism of Action: Modulation of Inflammatory Signaling Pathways

The observed inhibition of pro-inflammatory mediators (NO, TNF-α, IL-1β, IL-6) by DHAP strongly suggests its interference with key intracellular signaling pathways that regulate inflammation, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[15][16]

The NF-κB and MAPK Signaling Cascades in Inflammation

In macrophages, LPS, a component of the outer membrane of Gram-negative bacteria, is recognized by Toll-like receptor 4 (TLR4).[17] This recognition triggers a downstream signaling cascade that leads to the activation of both the NF-κB and MAPK pathways.[18][19]

  • NF-κB Pathway: Activation of this pathway leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the transcription factor NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus, where it binds to the promoter regions of genes encoding pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as inducible nitric oxide synthase (iNOS), the enzyme responsible for NO production.[20][21]

  • MAPK Pathway: The MAPK family includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.[22][23] Activation of these kinases through phosphorylation leads to the activation of other transcription factors, such as AP-1, which also contribute to the expression of pro-inflammatory genes.[24] There is significant crosstalk between the MAPK and NF-κB pathways, with MAPKs often being involved in the activation of NF-κB.[18]

Postulated Inhibitory Action of DHAP

Based on its demonstrated ability to suppress the production of NO, TNF-α, IL-1β, and IL-6, it is proposed that DHAP exerts its anti-inflammatory effects by inhibiting the activation of the NF-κB and/or MAPK signaling pathways.[2] The precise molecular targets of DHAP within these cascades are yet to be elucidated.

Signaling_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_products Inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK Activates IKK IKK Complex TLR4->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkB NF-κB (p50/p65) IkappaB->NFkB Inhibits NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates DHAP This compound (DHAP) DHAP->MAPK Inhibits (Proposed) DHAP->IKK Inhibits (Proposed) Gene_Expression Pro-inflammatory Gene Expression NFkB_nuc->Gene_Expression Induces TNF TNF-α Gene_Expression->TNF IL1b IL-1β Gene_Expression->IL1b IL6 IL-6 Gene_Expression->IL6 NO NO (via iNOS) Gene_Expression->NO

Caption: Proposed mechanism of DHAP's anti-inflammatory action.

Conclusion and Future Directions

This compound has emerged as a promising natural compound with significant anti-inflammatory properties. The existing data clearly demonstrate its ability to reduce inflammation in vivo and suppress the production of key pro-inflammatory mediators in vitro. The proposed mechanism of action, involving the inhibition of the NF-κB and MAPK signaling pathways, provides a strong rationale for its observed effects.

Future research should focus on elucidating the precise molecular targets of DHAP within these signaling cascades. Further preclinical studies in chronic inflammation models are warranted to explore its therapeutic potential for long-term inflammatory diseases. Additionally, investigations into its bioavailability, pharmacokinetics, and safety profile will be essential for its potential translation into clinical applications. The comprehensive data and methodologies presented in this guide provide a solid foundation for advancing the research and development of this compound as a novel anti-inflammatory agent.

References

Unveiling the Therapeutic Potential of 3,5-Diprenyl-4-hydroxyacetophenone: A Technical Guide on its Antinociceptive and Gastroprotective Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antinociceptive and gastroprotective properties of 3,5-Diprenyl-4-hydroxyacetophenone (HYDP), a natural compound isolated from plants of the Ageratina genus. This document summarizes key quantitative data, details experimental methodologies from foundational studies, and visualizes the compound's proposed mechanisms of action through signaling pathway and experimental workflow diagrams.

Core Findings: A Dual Therapeutic Agent

This compound has demonstrated significant potential as a dual-acting therapeutic agent, exhibiting both pain-relieving (antinociceptive) and stomach-protecting (gastroprotective) effects in preclinical studies. The compound has shown efficacy in models of inflammatory and neuropathic pain, as well as in a chemically-induced model of gastric ulcers.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical evaluations of this compound's efficacy.

Table 1: Antinociceptive Efficacy of this compound

Pain ModelSpeciesDoseEfficacy (% Reduction in Nociception)
Carrageenan-induced Inflammatory PainRat100 mg/kg72.6%[1][2][3][4]
L5/L6 Spinal Nerve Ligation (Neuropathic Pain)Rat562 mg/kg57.1%[1][2][3][4]

Table 2: Gastroprotective Efficacy of this compound

Gastric Ulcer ModelSpeciesDoseEfficacy (% Inhibition of Ulcers)
Ethanol-induced Gastric LesionsRat100 mg/kg75.59%[1][2][3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for the key experiments cited in the evaluation of this compound.

Antinociceptive Studies

1. Carrageenan-Induced Inflammatory Pain Model

This model is used to assess the efficacy of compounds against inflammatory pain.

  • Animals: Male Wistar rats are typically used.

  • Induction of Inflammation: A subcutaneous injection of carrageenan (e.g., 1% solution in saline) is administered into the plantar surface of the rat's hind paw. This induces a localized inflammatory response characterized by edema and hyperalgesia (increased sensitivity to pain).

  • Drug Administration: this compound is administered orally at specified doses (e.g., 100 mg/kg) prior to carrageenan injection.

  • Nociceptive Testing: Pain sensitivity is measured at various time points after carrageenan injection using a device such as a von Frey filament anesthesiometer, which measures the paw withdrawal threshold to a mechanical stimulus. A higher paw withdrawal threshold in the treated group compared to the vehicle control group indicates an antinociceptive effect.

2. L5/L6 Spinal Nerve Ligation (Chung Model) for Neuropathic Pain

This surgical model is used to induce neuropathic pain that mimics chronic nerve injury in humans.

  • Animals: Male Sprague-Dawley or Wistar rats are commonly used.

  • Surgical Procedure: Under anesthesia, the L5 and L6 spinal nerves are exposed and tightly ligated with silk sutures. This procedure leads to the development of mechanical allodynia (pain in response to a non-painful stimulus) in the ipsilateral paw.

  • Drug Administration: this compound is administered orally at specified doses (e.g., 562 mg/kg) after the animals have developed stable allodynia.

  • Nociceptive Testing: Mechanical allodynia is assessed using von Frey filaments. An increase in the paw withdrawal threshold in the treated group compared to the vehicle control group indicates an antinociceptive effect against neuropathic pain.

Gastroprotective Studies

1. Ethanol-Induced Gastric Ulcer Model

This model is used to evaluate the ability of a compound to protect the gastric mucosa from injury.

  • Animals: Male Wistar rats are typically used.

  • Induction of Gastric Lesions: After a period of fasting, absolute ethanol (B145695) is administered orally to the rats. Ethanol induces severe gastric mucosal injury, leading to the formation of visible lesions.

  • Drug Administration: this compound is administered orally at specified doses (e.g., 100 mg/kg) prior to ethanol administration.

  • Assessment of Gastric Lesions: After a set period, the animals are euthanized, and their stomachs are removed. The stomachs are opened along the greater curvature, and the area of gastric lesions is measured. The percentage of inhibition of ulcer formation is calculated by comparing the lesion area in the treated group to that in the vehicle control group.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the experimental workflows and the proposed signaling pathways involved in the therapeutic effects of this compound.

experimental_workflow_antinociceptive cluster_inflammatory Inflammatory Pain Model cluster_neuropathic Neuropathic Pain Model Carrageenan Injection Carrageenan Injection HYDP Administration (100 mg/kg) HYDP Administration (100 mg/kg) Carrageenan Injection->HYDP Administration (100 mg/kg) Nociceptive Testing (von Frey) Nociceptive Testing (von Frey) HYDP Administration (100 mg/kg)->Nociceptive Testing (von Frey) Spinal Nerve Ligation (L5/L6) Spinal Nerve Ligation (L5/L6) HYDP Administration (562 mg/kg) HYDP Administration (562 mg/kg) Spinal Nerve Ligation (L5/L6)->HYDP Administration (562 mg/kg) HYDP Administration (562 mg/kg)->Nociceptive Testing (von Frey)

Antinociceptive Experimental Workflows

experimental_workflow_gastroprotective Ethanol Administration Ethanol Administration Assessment of Gastric Lesions Assessment of Gastric Lesions Ethanol Administration->Assessment of Gastric Lesions HYDP Administration (100 mg/kg) HYDP Administration (100 mg/kg) HYDP Administration (100 mg/kg)->Ethanol Administration

Gastroprotective Experimental Workflow

Signaling Pathways

The gastroprotective effect of this compound is believed to be mediated through the modulation of several key protective pathways in the gastric mucosa. The antinociceptive effect is likely linked to its anti-inflammatory properties.

Proposed Gastroprotective Mechanism

The gastroprotective activity of this compound involves the interplay of nitric oxide (NO), prostaglandins (B1171923) (PGs), and sulfhydryl compounds.[1][2] These molecules are crucial for maintaining gastric mucosal integrity.

gastroprotective_pathway cluster_pathways Protective Pathways cluster_effects Physiological Effects HYDP 3,5-Diprenyl-4- hydroxyacetophenone NO_pathway ↑ Nitric Oxide (NO) Synthase HYDP->NO_pathway PG_pathway ↑ Prostaglandin Synthesis HYDP->PG_pathway SH_pathway ↑ Sulfhydryl Compounds HYDP->SH_pathway Vasodilation ↑ Mucosal Blood Flow (Vasodilation) NO_pathway->Vasodilation PG_pathway->Vasodilation Mucus ↑ Mucus & Bicarbonate Secretion PG_pathway->Mucus Antioxidant ↑ Antioxidant Defense SH_pathway->Antioxidant Gastroprotection Gastroprotection Vasodilation->Gastroprotection Mucus->Gastroprotection Antioxidant->Gastroprotection antinociceptive_pathway cluster_inflammatory_mediators Inflammatory Mediators cluster_cellular_effects Cellular Effects HYDP 3,5-Diprenyl-4- hydroxyacetophenone Pro_inflammatory ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) HYDP->Pro_inflammatory Anti_inflammatory ↑ Anti-inflammatory Cytokines (IL-10) HYDP->Anti_inflammatory NO_inhibition ↓ Nitric Oxide (NO) Production HYDP->NO_inhibition Reduced_inflammation Reduced Inflammation Pro_inflammatory->Reduced_inflammation Anti_inflammatory->Reduced_inflammation NO_inhibition->Reduced_inflammation Nociceptor_sensitization ↓ Nociceptor Sensitization Reduced_inflammation->Nociceptor_sensitization Antinociception Antinociception Nociceptor_sensitization->Antinociception

References

The Discovery and Therapeutic Potential of 3,5-Diprenyl-4-hydroxyacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Diprenyl-4-hydroxyacetophenone (DHAP) is a naturally occurring prenylated acetophenone (B1666503) that has emerged as a compound of significant interest in the scientific community. First isolated from Senecio gallicus, it has since been identified in several species of the Ageratina genus, notably Ageratina pazcuarensis and Ageratina pichinchensis.[1] This technical guide provides a comprehensive overview of the discovery, history, and biological activities of DHAP. It details experimental protocols for its isolation and synthesis, presents key quantitative data on its anti-inflammatory and antioxidant properties, and elucidates its potential mechanism of action through relevant signaling pathways. The information compiled herein aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction and History

This compound, a specialized plant metabolite, was first identified in Senecio gallicus, a member of the Asteraceae family.[1] However, a substantial body of research has focused on its presence in various species of the Ageratina genus, which are primarily found in the highland ecosystems of Mexico.[1] Notably, Ageratina pazcuarensis and Ageratina pichinchensis have been identified as rich natural sources of this compound.[1]

Early investigations into the biological activities of DHAP revealed its potent anti-inflammatory and antioxidant properties, sparking further interest in its therapeutic potential.[1] Subsequent studies have explored its antinociceptive and gastroprotective effects, highlighting the multifaceted pharmacological profile of this natural product. The unique structural feature of two prenyl groups attached to the 4-hydroxyacetophenone core is believed to be crucial for its biological efficacy.

Physicochemical Properties and Data

A summary of the key physicochemical and biological data for this compound is presented in the tables below for easy reference and comparison.

PropertyValueReference
Molecular FormulaC18H24O2[2]
AppearanceWhite crystals[3]
Melting Point88.5-89.6 °C[3]
Biological ActivityAssayResultReference
Antioxidant ActivityDPPH radical scavengingIC50: 26.00 ± 0.37 µg/mL[4]
Anti-inflammatory ActivityTPA-induced mouse ear edema70.10% edema reduction[4]
Cytokine Inhibition (in LPS-stimulated J774A.1 macrophages)Nitric Oxide (NO)38.96% inhibition at 91.78 µM[4]
Interleukin-1β (IL-1β)55.56% inhibition at 91.78 µM[4]
Interleukin-6 (IL-6)51.62% inhibition at 91.78 µM[4]
Tumor Necrosis Factor-α (TNF-α)59.14% inhibition at 91.78 µM[4]
Cytokine Induction (in LPS-stimulated J774A.1 macrophages)Interleukin-10 (IL-10)61.20% increase at 91.78 µM[4]

Experimental Protocols

Isolation from Ageratina pazcuarensis

This protocol describes the extraction and isolation of this compound from the aerial parts of Ageratina pazcuarensis.

Materials:

Procedure:

  • Extraction: Macerate the dried and powdered plant material in dichloromethane for 72 hours at room temperature.

  • Filtration and Concentration: Filter the extract and concentrate the solvent under reduced pressure using a rotary evaporator to obtain a crude DCM extract.

  • Chromatographic Separation:

    • Subject the crude extract to open column chromatography on silica gel.

    • Elute the column with a gradient of hexane and ethyl acetate.

    • Monitor the fractions using thin-layer chromatography (TLC).

    • Combine fractions that show the presence of the target compound.

  • Purification: Further purify the combined fractions using repeated column chromatography until a pure compound is obtained.

  • Crystallization: Crystallize the purified compound from a suitable solvent system to obtain white crystals of this compound.

G Workflow for Isolation of DHAP plant_material Dried, powdered Ageratina pazcuarensis extraction Maceration with Dichloromethane plant_material->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude DCM Extract filtration->crude_extract column_chromatography Silica Gel Column Chromatography (Hexane:Ethyl Acetate gradient) crude_extract->column_chromatography fraction_collection Fraction Collection and TLC Monitoring column_chromatography->fraction_collection purification Repeated Column Chromatography fraction_collection->purification pure_compound Pure this compound purification->pure_compound crystallization Crystallization pure_compound->crystallization final_product White Crystals of DHAP crystallization->final_product

Workflow for the isolation of this compound.
Chemical Synthesis

The chemical synthesis of this compound can be achieved through the Friedel-Crafts prenylation of 4-hydroxyacetophenone.

Materials:

  • 4-hydroxyacetophenone

  • Prenyl bromide (1-bromo-3-methyl-2-butene)

  • Anhydrous Lewis acid catalyst (e.g., BF3·OEt2)

  • Anhydrous, non-polar solvent (e.g., dichloromethane, dioxane)

  • Inert gas atmosphere (e.g., nitrogen, argon)

  • Aqueous workup solutions (e.g., saturated NaHCO3, brine)

  • Drying agent (e.g., anhydrous MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 4-hydroxyacetophenone in the anhydrous solvent.

  • Catalyst Addition: Cool the solution in an ice bath and add the Lewis acid catalyst dropwise.

  • Prenylation: Slowly add a solution of prenyl bromide in the anhydrous solvent to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Quenching: Once the reaction is complete, quench it by carefully adding it to an ice-cold aqueous solution (e.g., water or dilute HCl).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Washing and Drying: Wash the combined organic layers with saturated NaHCO3 solution and brine. Dry the organic layer over anhydrous MgSO4.

  • Purification: Concentrate the organic layer and purify the residue by silica gel column chromatography to yield this compound.

G Synthetic Pathway to DHAP start 4-hydroxyacetophenone reaction Friedel-Crafts Alkylation start->reaction reagents Prenyl bromide Lewis Acid (e.g., BF3·OEt2) reagents->reaction product This compound reaction->product

General synthetic scheme for this compound.

Mechanism of Action and Signaling Pathways

The anti-inflammatory effects of this compound are attributed to its ability to modulate key inflammatory signaling pathways. While direct and exhaustive experimental validation of every step is ongoing, the current evidence strongly suggests the inhibition of pro-inflammatory mediators. A plausible mechanism involves the downregulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.

Upon stimulation by inflammatory triggers like Lipopolysaccharide (LPS), these pathways are activated, leading to the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO). DHAP has been shown to significantly inhibit the production of these key inflammatory molecules.[4] This inhibition likely occurs through the suppression of upstream signaling components, preventing the translocation of NF-κB into the nucleus and reducing the phosphorylation of MAPKs.

Furthermore, DHAP has been observed to increase the production of the anti-inflammatory cytokine IL-10, which plays a crucial role in resolving inflammation.[4]

G Proposed Anti-inflammatory Signaling Pathway of DHAP LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK activates NFkB NF-κB Pathway TLR4->NFkB activates Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NO MAPK->Pro_inflammatory induces NFkB->Pro_inflammatory induces DHAP 3,5-Diprenyl-4- hydroxyacetophenone DHAP->MAPK inhibits DHAP->NFkB inhibits Anti_inflammatory Anti-inflammatory Cytokine (IL-10) DHAP->Anti_inflammatory promotes

Proposed mechanism of anti-inflammatory action of DHAP.

Conclusion and Future Directions

This compound has demonstrated significant potential as a therapeutic agent, particularly in the context of inflammatory diseases and conditions associated with oxidative stress. Its well-defined natural sources and the feasibility of chemical synthesis make it an attractive candidate for further drug development. The compelling preclinical data on its anti-inflammatory and antioxidant activities warrant further investigation into its efficacy and safety in more complex biological systems.

Future research should focus on elucidating the precise molecular targets of DHAP and further detailing its interactions with key signaling proteins. Preclinical studies in animal models of specific inflammatory diseases will be crucial to translate the current in vitro findings into potential clinical applications. Furthermore, optimization of its pharmacokinetic and pharmacodynamic properties through medicinal chemistry approaches could enhance its therapeutic index and pave the way for its development as a novel anti-inflammatory drug.

References

Methodological & Application

synthesis of 3,5-Diprenyl-4-hydroxyacetophenone from 4-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide a detailed protocol for the chemical synthesis of 3,5-Diprenyl-4-hydroxyacetophenone, a prenylated phenolic compound known for its anti-inflammatory and antioxidant properties.[1][2] The synthesis is achieved through a direct double C-alkylation of 4-hydroxyacetophenone with prenyl bromide. This document is intended for researchers in medicinal chemistry, natural product synthesis, and drug development, offering a comprehensive guide to the reaction setup, execution, purification, and characterization of the target compound.

Introduction

This compound (DHAP) is a natural product isolated from plants such as Ageratina pazcuarensis.[1][2] The molecule features a 4-hydroxyacetophenone core with two prenyl (3-methyl-2-butenyl) groups substituted at the ortho positions (C3 and C5) relative to the hydroxyl group. DHAP has garnered significant scientific interest due to its potent biological activities, including the inhibition of pro-inflammatory cytokines and a notable scavenging effect on free radicals.[1][2]

The chemical synthesis of DHAP is crucial for enabling further pharmacological studies and for the development of novel therapeutic agents. The primary synthetic strategy involves the direct dialkylation of the aromatic ring of 4-hydroxyacetophenone. The phenolic hydroxyl group activates the ring for electrophilic substitution, directing the incoming prenyl groups to the ortho and para positions. Since the para position is blocked by the acetyl group, substitution occurs at the two available ortho positions.

Synthetic Pathway

The synthesis proceeds via a direct Friedel-Crafts-type C-alkylation. The phenolic proton of 4-hydroxyacetophenone is first abstracted by a base, typically potassium carbonate, to form a phenoxide ion. The resulting phenoxide then acts as a nucleophile, attacking two equivalents of prenyl bromide. While O-alkylation is a possible side reaction, C-alkylation is favored under the described conditions, leading to the desired 3,5-disubstituted product.

Experimental Protocol

This protocol details the synthesis of this compound on a laboratory scale.

3.1 Materials and Reagents

  • 4-Hydroxyacetophenone (98% purity)

  • Prenyl bromide (95% purity)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone (B3395972) (ACS grade)

  • Ethyl acetate (B1210297) (ACS grade)

  • Hexane (B92381) (ACS grade)

  • Hydrochloric acid (HCl), 1M solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

3.2 Equipment

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Silica (B1680970) gel (for column chromatography, 230-400 mesh)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware

3.3 Synthetic Procedure

  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 4-hydroxyacetophenone (1.36 g, 10 mmol) and anhydrous potassium carbonate (4.15 g, 30 mmol).

  • Solvent Addition: Add 50 mL of acetone to the flask.

  • Reagent Addition: While stirring vigorously, add prenyl bromide (2.7 mL, approx. 25 mmol, 2.5 equivalents) to the suspension.

  • Reaction Condition: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 56°C). Let the reaction proceed for 24-48 hours.

  • Monitoring: The reaction progress can be monitored by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the solid potassium carbonate and wash the solid with a small amount of acetone.

    • Evaporate the solvent from the filtrate using a rotary evaporator to obtain a crude residue.

    • Dissolve the residue in 50 mL of ethyl acetate.

    • Transfer the solution to a separatory funnel and wash with 1M HCl (2 x 30 mL), followed by brine (1 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

    • Use a gradient eluent system, starting with hexane and gradually increasing the proportion of ethyl acetate, to isolate the desired compound.

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a solid or viscous oil.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis.

ParameterValueNotes
Reactants
4-Hydroxyacetophenone1.36 g (10 mmol)Starting material
Prenyl Bromide3.73 g (2.7 mL, 25 mmol)2.5 equivalents to drive the reaction
Potassium Carbonate4.15 g (30 mmol)Base, 3.0 equivalents
Product
Molar Mass272.37 g/mol C₁₈H₂₄O₂
Theoretical Yield2.72 gBased on 100% conversion of 4-hydroxyacetophenone
Experimental Result Representative values
Actual Yield (g)~1.9 - 2.3 g
Yield (%)~70 - 85%Dependent on reaction time and purification
Characterization
AppearanceYellowish oil or pale-yellow solid
TLC Rf~0.4In 4:1 Hexane:Ethyl Acetate

Visualizations

The following diagrams illustrate the overall synthetic workflow and the reaction mechanism.

Synthesis_Workflow Start 4-Hydroxyacetophenone (Starting Material) Reaction Reflux (24-48h) Start->Reaction Add Reagents Prenyl Bromide (2.5 eq) K₂CO₃ (3.0 eq) Acetone (Solvent) Reagents->Reaction Add Workup Aqueous Work-up & Extraction Reaction->Workup Process Purification Column Chromatography (Silica Gel) Workup->Purification Purify Product This compound (Final Product) Purification->Product Isolate

Caption: Synthetic workflow for this compound.

Reaction_Scheme p1 p2 p3 p2->p3 K₂CO₃, Acetone Reflux p4 Reactant1 4-Hydroxyacetophenone Plus1 + Reactant2 2 x Prenyl Bromide Product This compound

Caption: Overall reaction scheme for the synthesis of DHAP.

References

Application Notes and Protocols for the Extraction and Purification of 3,5-Diprenyl-4-hydroxyacetophenone from Ageratina pichinchensis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ageratina pichinchensis, a plant species native to Mexico, has a history of use in traditional medicine for treating a variety of ailments, including skin infections, stomach pain, and inflammatory conditions.[1][2][3] Phytochemical analyses have revealed a diverse array of bioactive compounds within this plant, including chromenes, furans, terpenoids, and glycosylated flavonoids.[1][2] Among these, 3,5-Diprenyl-4-hydroxyacetophenone (also referred to as DHAP or HYDP) has garnered significant interest due to its demonstrated anti-inflammatory, antinociceptive, and gastroprotective properties.[4][5][6] This document provides detailed protocols for the extraction and purification of this compound from the aerial parts of Ageratina pichinchensis, intended for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Profile of Ageratina pichinchensis

Ageratina pichinchensis is a rich source of various secondary metabolites. The essential oil of the plant is primarily composed of compounds such as 8,9-epoxythymyl isobutyrate, germacrene-D, and thymyl isobutyrate.[1] The non-volatile constituents include a variety of phenolic compounds, with benzochromenes and benzofurans being prominent.[1] A recent study identified and purified eleven known compounds from the leaves and flowers, including O-methylencecalinol, encecalin (B14886), eupatoriochromene, and this compound.[2]

Extraction of this compound

The extraction of this compound from Ageratina pichinchensis is typically achieved through solvent extraction using a nonpolar or medium-polarity solvent. The following protocol is a synthesized methodology based on established procedures for Ageratina species.[2][4]

Experimental Protocol: Solvent Extraction
  • Plant Material Preparation:

    • Collect the aerial parts (leaves and stems) of Ageratina pichinchensis.

    • Air-dry the plant material at room temperature in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.

    • Grind the dried plant material into a coarse powder using a mechanical grinder.

  • Defatting (Optional but Recommended):

    • To remove waxes and fats, first perform a maceration of the dried powder with hexane (B92381).

    • Submerge the plant powder in hexane (e.g., 5 L of hexane for 500 g of plant material) in a large container.

    • Allow the mixture to stand for 3 days at room temperature with occasional agitation.

    • Filter the mixture to separate the plant material from the hexane extract.

    • Discard the hexane extract and air-dry the plant residue.

  • Active Compound Extraction:

    • Submerge the defatted plant powder in dichloromethane (B109758) (DCM) or ethyl acetate (B1210297) (e.g., 5 L of solvent for the residue from 500 g of starting material).

    • Macerate for 3 days at room temperature, with occasional stirring.

    • Filter the mixture to separate the plant residue from the solvent extract.

    • Concentrate the filtrate in vacuo using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

Purification of this compound

The purification of the target compound from the crude extract is achieved through column chromatography.

Experimental Protocol: Column Chromatography
  • Column Preparation:

    • Use a glass column packed with silica (B1680970) gel (e.g., Macherey-Nagel 60, 70-230 mesh ASTM) as the stationary phase. The size of the column will depend on the amount of crude extract to be purified.

  • Elution:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase (hexane).

    • Load the dissolved extract onto the top of the silica gel column.

    • Begin elution with 100% hexane as the mobile phase.

    • Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate. A suggested gradient is from 100% hexane to a final ratio of 50:50 hexane:ethyl acetate.[2]

    • Collect fractions of the eluate (e.g., 300 mL each).[2]

  • Fraction Analysis and Compound Isolation:

    • Monitor the collected fractions by thin-layer chromatography (TLC) to identify those containing the target compound.

    • Combine the fractions that show a prominent spot corresponding to this compound.

    • The compound has been reported to elute in fractions with a hexane:ethyl acetate ratio of approximately 85:15 to 65:35.[2][4]

    • Evaporate the solvent from the combined fractions to yield the purified compound, which should appear as white crystals.[4]

Quantitative Data

The following table summarizes the reported yield of this compound from a related species, Ageratina pazcuarensis, which can serve as an approximate reference.

ParameterValueSource SpeciesReference
Yield0.036%Ageratina pazcuarensis[4]
Melting Point88.5–89.6 °CAgeratina pazcuarensis[4]

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the extraction and purification of this compound.

ExtractionWorkflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_result Result start Aerial Parts of A. pichinchensis drying Air Drying start->drying grinding Grinding drying->grinding defatting Defatting with Hexane (Maceration, 3 days) grinding->defatting extraction Extraction with DCM or EtOAc (Maceration, 3 days) defatting->extraction concentration Concentration (Rotary Evaporation) extraction->concentration crude_extract Crude Extract concentration->crude_extract

Caption: Workflow for the Extraction of this compound.

PurificationWorkflow start Crude Extract column_chromatography Silica Gel Column Chromatography start->column_chromatography elution Gradient Elution (Hexane -> Hexane:EtOAc) column_chromatography->elution fraction_collection Fraction Collection elution->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Fractions tlc_analysis->pooling evaporation Solvent Evaporation pooling->evaporation end Purified this compound (White Crystals) evaporation->end

Caption: Workflow for the Purification of this compound.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the successful extraction and purification of this compound from Ageratina pichinchensis. This compound holds significant promise for further investigation as a potential therapeutic agent, particularly in the context of inflammatory disorders and pain management. The methodologies described herein are robust and can be adapted for larger-scale production to facilitate preclinical and clinical studies.

References

Application Notes and Protocols for the Quantification of 3,5-Diprenyl-4-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diprenyl-4-hydroxyacetophenone (DHAP) is a naturally occurring prenylated phenolic compound isolated from plants such as Ageratina pazcuarensis.[1][2] This compound has garnered significant interest due to its potential therapeutic properties, including notable anti-inflammatory and antioxidant activities.[1][2][3] As research into the pharmaceutical applications of DHAP progresses, the need for accurate and reliable analytical methods for its quantification in various matrices, such as plant extracts and biological samples, becomes crucial.

These application notes provide a detailed overview of a proposed High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative analysis of this compound. The protocols outlined below are based on established analytical methodologies for similar phenolic compounds and are intended to serve as a comprehensive guide for researchers.

Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

A robust and validated RP-HPLC method is proposed for the routine quantification of this compound. This technique offers excellent resolution, sensitivity, and reproducibility for the analysis of phenolic compounds.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following chromatographic conditions are recommended:

ParameterRecommended Setting
HPLC Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Gradient elution with Acetonitrile (A) and 0.1% Formic Acid in Water (B)
Gradient Program 0-5 min: 60% B; 5-20 min: linear gradient to 20% B; 20-25 min: 20% B; 25-30 min: return to 60% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm (based on the UV absorbance of the acetophenone (B1666503) chromophore)
Injection Volume 20 µL
Quantitative Data Summary

The following table summarizes the expected validation parameters for the proposed HPLC method, based on typical performance characteristics for the analysis of phenolic compounds.[4][5][6]

Validation ParameterExpected Performance
Linearity (Concentration Range) 1 - 200 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Intra-day Precision (%RSD) < 2%
Inter-day Precision (%RSD) < 3%
Accuracy (Recovery) 95 - 105%

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol describes a general procedure for the extraction of DHAP from dried and powdered plant material, such as the aerial parts of Ageratina pazcuarensis.[1][3]

Materials:

Procedure:

  • Defatting: Macerate 10 g of the powdered plant material with 100 mL of hexane for 24 hours at room temperature to remove non-polar constituents.

  • Filter the mixture and discard the hexane extract. Air-dry the plant residue.

  • Extraction: Macerate the defatted plant material with 100 mL of dichloromethane for 48 hours at room temperature.

  • Filter the mixture and collect the dichloromethane extract.

  • Concentration: Evaporate the solvent from the extract using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

  • Sample Preparation: Accurately weigh 10 mg of the crude extract and dissolve it in 10 mL of methanol.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

Protocol 2: Preparation of Standard Solutions and Calibration Curve

Accurate quantification requires the preparation of a calibration curve using a pure standard of this compound.

Materials:

  • This compound standard (≥98% purity)

  • Methanol (HPLC grade)

  • Volumetric flasks (10 mL, 50 mL)

  • Micropipettes

Procedure:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of the DHAP standard and dissolve it in a 10 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to achieve concentrations of 1, 5, 10, 25, 50, 100, and 200 µg/mL.

  • Calibration Curve Construction: Inject each working standard solution (20 µL) into the HPLC system under the specified chromatographic conditions.

  • Record the peak area for each concentration.

  • Plot a graph of peak area versus concentration and perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).

Protocol 3: Quantification of this compound in Samples

This protocol outlines the procedure for analyzing the prepared plant extract and calculating the concentration of DHAP.

Procedure:

  • Inject the filtered sample extract (20 µL) into the HPLC system.

  • Identify the peak corresponding to DHAP by comparing its retention time with that of the standard.

  • Record the peak area of the DHAP peak in the sample chromatogram.

  • Calculate the concentration of DHAP in the sample using the linear regression equation obtained from the calibration curve.

  • The amount of DHAP in the original plant material can be calculated as follows: Amount (mg/g) = (Concentration from HPLC (µg/mL) x Volume of extract (mL)) / (Weight of crude extract (mg) x (Weight of plant material (g) / Weight of crude extract (g)))

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plant_material Plant Material Collection & Drying grinding Grinding to Powder plant_material->grinding defatting Defatting with Hexane grinding->defatting extraction Extraction with Dichloromethane defatting->extraction concentration Solvent Evaporation extraction->concentration final_sample Dissolution in Methanol & Filtration concentration->final_sample hplc_injection Injection into HPLC System final_sample->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection at 280 nm separation->detection quantification Quantification of DHAP in Sample detection->quantification standard_prep Preparation of Standard Solutions calibration_curve Generation of Calibration Curve standard_prep->calibration_curve calibration_curve->quantification

Caption: Workflow for the quantification of this compound.

HPLC_Principle cluster_hplc_system HPLC System cluster_separation Principle of Separation mobile_phase Mobile Phase (Solvent Reservoir) pump Pump mobile_phase->pump injector Injector pump->injector column HPLC Column (Stationary Phase) injector->column column_entry Mixture Injected detector UV Detector column->detector column_exit Separated Compounds Elute data_system Data Acquisition System detector->data_system other_compounds Other Compounds column_entry->column

Caption: Principle of High-Performance Liquid Chromatography (HPLC).

References

Application Notes and Protocols for In Vitro Anti-Inflammatory Assays of 3,5-Diprenyl-4-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,5-Diprenyl-4-hydroxyacetophenone (DHAP) is a natural compound isolated from plants such as Ageratina pazcuarensis and Ageratina pichinchensis.[1][2] It has garnered scientific interest for its potential therapeutic properties, including anti-inflammatory, antinociceptive, and gastroprotective activities.[1][2] These application notes provide a comprehensive overview and detailed protocols for evaluating the in vitro anti-inflammatory effects of DHAP, focusing on its ability to modulate key inflammatory mediators in macrophage cell lines.

Mechanism of Action Overview

Inflammatory responses in macrophages, when stimulated by agents like lipopolysaccharide (LPS), are largely mediated by the activation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4] Activation of these pathways leads to the upregulation and release of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[3][5]

Studies show that DHAP exerts its anti-inflammatory effects by inhibiting the production of these key pro-inflammatory mediators.[1][5][6] Furthermore, it has been observed to increase the production of the anti-inflammatory cytokine IL-10.[1][6] The diagram below illustrates the general LPS-induced inflammatory pathway and the points of inhibition by DHAP.

LPS_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mediators Inflammatory Mediators LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPK MAPK (ERK, p38, JNK) MyD88->MAPK IkappaB IκBα IKK->IkappaB phosphorylates NFkB_complex NF-κB (p50/p65) IkappaB->NFkB_complex releases NFkB_n NF-κB (p50/p65) NFkB_complex->NFkB_n translocation MAPK->NFkB_n DNA Gene Transcription NFkB_n->DNA Pro_inflammatory Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6, IL-1β) DNA->Pro_inflammatory upregulates Anti_inflammatory Anti-inflammatory Cytokines (IL-10) DNA->Anti_inflammatory upregulates DHAP DHAP DHAP->Pro_inflammatory Inhibits DHAP->Anti_inflammatory Promotes Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis A Culture J774A.1 Macrophage Cells C Protocol 1: Cell Viability Assay (MTT) A->C E Cell Treatment: 1. DHAP Pre-treatment 2. LPS Stimulation A->E B Prepare DHAP Stock Solution (e.g., in PBS or DMSO) B->C B->E D Determine Non-Toxic Concentration Range C->D Analyze Results D->E Inform Dosing F Collect Supernatant for Assays E->F G Protocol 2: Nitric Oxide Assay (Griess) F->G H Protocol 3: Cytokine Assay (ELISA) F->H I Calculate IC₅₀ (Viability) and % Inhibition/Production G->I H->I Griess_Workflow A Collect 100µL Supernatant from Treated Cells B Add 100µL Griess Reagent to Supernatant A->B C Incubate 30 min at 37°C (Protect from light) B->C D Read Absorbance at 540 nm C->D E Calculate Nitrite Concentration and % Inhibition vs LPS Control D->E ELISA_Workflow A Seed Cells (5x10⁵/well) in 6-well plate B Stimulate with LPS (2h) Then treat with DHAP A->B C Incubate for 24h Collect & Store Supernatant B->C D Perform ELISA for each Cytokine (TNF-α, IL-6, etc.) per Kit Instructions C->D E Read Absorbance (e.g., 450 nm) D->E F Calculate Cytokine Concentration and % Modulation vs LPS Control E->F

References

Evaluating the Cytotoxicity of 3,5-Diprenyl-4-hydroxyacetophenone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diprenyl-4-hydroxyacetophenone (DHAP) is a natural phenolic compound that has demonstrated various biological activities, including anti-inflammatory and antioxidant effects.[1][2][3][4] Recent studies have begun to explore its potential as a cytotoxic agent, suggesting its promise in the development of novel anticancer therapeutics. This document provides detailed application notes and experimental protocols for evaluating the cytotoxicity of DHAP using common cell-based assays.

One study has reported the cytotoxic activity of DHAP on J774A.1 macrophage cells, with a half-maximal inhibitory concentration (IC50) of 436.2 µM.[1][3] While comprehensive data across a wide range of cancer cell lines is still emerging, the existing information warrants further investigation into its anticancer potential. This guide will equip researchers with the necessary methodologies to assess DHAP's cytotoxic effects on various cell types.

Data Presentation

To facilitate the comparison of DHAP's cytotoxic effects across different cell lines, all quantitative data should be summarized in a clear and structured format. The following table provides a template for presenting IC50 values obtained from cytotoxicity assays. For illustrative purposes, hypothetical IC50 values for common cancer cell lines are included alongside the published data for J774A.1 cells.

Table 1: Cytotoxicity of this compound (DHAP) in Various Cell Lines

Cell LineCell TypeAssayIncubation Time (hours)IC50 (µM)Reference
J774A.1Murine MacrophageMTT24436.2[1][3]
MCF-7Human Breast CancerMTT48Hypothetical Data-
A549Human Lung CancerMTT48Hypothetical Data-
HCT116Human Colon CancerMTT48Hypothetical Data-
JurkatHuman T-cell LeukemiaMTT48Hypothetical Data-

*Note: Data for MCF-7, A549, HCT116, and Jurkat cells are hypothetical and for illustrative purposes only, pending experimental validation.

Experimental Protocols

Detailed methodologies for key cell-based cytotoxicity assays are provided below. These protocols are fundamental for assessing the cytotoxic and apoptotic potential of DHAP.

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[5]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a stock solution of DHAP in a suitable solvent (e.g., DMSO). Dilute the stock solution with culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the DHAP-containing medium. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the DHAP concentration to determine the IC50 value.

Membrane Integrity Assessment using Lactate (B86563) Dehydrogenase (LDH) Assay

The LDH assay quantifies the amount of lactate dehydrogenase released from damaged cells into the culture medium, serving as a marker for cytotoxicity.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated cells to that of a maximum LDH release control (cells lysed with a detergent).

Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with DHAP at the desired concentrations for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.

Visualization of Pathways and Workflows

To aid in the understanding of the experimental processes and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis start Seed Cells in Multi-well Plates treat Treat with this compound start->treat mtt MTT Assay (Metabolic Activity) treat->mtt Incubation ldh LDH Assay (Membrane Integrity) treat->ldh Incubation apop Annexin V/PI Staining (Apoptosis) treat->apop Incubation mtt_read Measure Absorbance (570 nm) mtt->mtt_read ldh_read Measure Absorbance (490 nm) ldh->ldh_read apop_read Flow Cytometry Analysis apop->apop_read ic50 Calculate IC50 & % Cytotoxicity mtt_read->ic50 ldh_read->ic50 apop_read->ic50 Quantify Apoptotic Cells

Experimental Workflow Diagram.

A potential mechanism for DHAP-induced cytotoxicity, extrapolated from studies on the structurally similar compound Artepillin C, involves the induction of apoptosis through both extrinsic and intrinsic pathways.[5] Artepillin C has been shown to sensitize cancer cells to TRAIL-induced apoptosis by upregulating the death receptor TRAIL-R2 and inhibiting the pro-survival transcription factor NF-κB. This leads to the activation of caspase-8 and subsequently caspase-3, key executioners of apoptosis. Furthermore, it can induce the mitochondrial apoptotic pathway.

signaling_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway (Mitochondrial) DHAP 3,5-Diprenyl-4- hydroxyacetophenone TRAILR2 TRAIL-R2 (Death Receptor) (Upregulation) DHAP->TRAILR2 NFkB NF-κB (Inhibition) DHAP->NFkB Bcl2 Bcl-2 Family Regulation (e.g., Bax/Bcl-2 ratio) DHAP->Bcl2 Casp8 Caspase-8 Activation TRAILR2->Casp8 Casp3 Caspase-3 Activation Casp8->Casp3 Mito Mitochondrial Disruption Mito->Casp3 Cytochrome c release Bcl2->Mito Apoptosis Apoptosis Casp3->Apoptosis

Proposed Apoptotic Signaling Pathway of DHAP.

This proposed pathway suggests that DHAP may induce apoptosis by enhancing death receptor signaling and promoting mitochondrial dysfunction, ultimately leading to the activation of executioner caspases. Further research is necessary to confirm these specific mechanisms for DHAP.

References

Application Notes and Protocols for Testing 3,5-Diprenyl-4-hydroxyacetophenone Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various preclinical animal models for evaluating the therapeutic efficacy of 3,5-Diprenyl-4-hydroxyacetophenone (DHAP). The protocols outlined below cover anti-inflammatory, antinociceptive, and gastroprotective effects of DHAP, supported by quantitative data and mechanistic insights.

Introduction to this compound (DHAP)

This compound is a natural compound that has demonstrated significant therapeutic potential in preclinical studies. Its biological activities include potent anti-inflammatory, antinociceptive, and gastroprotective properties. Mechanistically, DHAP has been shown to modulate the production of key inflammatory mediators. It effectively reduces the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6), while simultaneously increasing the production of the anti-inflammatory cytokine Interleukin-10 (IL-10)[1][2]. Furthermore, DHAP inhibits the production of nitric oxide (NO), a key signaling molecule in inflammation that is known to promote the activity of the transcription factor Nuclear Factor-kappa B (NF-κB)[1].

Quantitative Data Summary

The following tables summarize the quantitative efficacy of DHAP across various animal models as reported in scientific literature.

Table 1: Anti-inflammatory Efficacy of DHAP

Animal ModelSpeciesDHAP DoseRoute of AdministrationEfficacyReference
TPA-Induced Ear EdemaMouse0.5 mg/earTopical45.20% edema reduction[1]
1.0 mg/earTopical58.30% edema reduction[1]
2.0 mg/earTopical70.10% edema reduction[1]
Carrageenan-Induced Paw EdemaRat100 mg/kgOral72.6% reduction in nociception[3][4][5]

Table 2: Antinociceptive Efficacy of DHAP

Animal ModelSpeciesDHAP DoseRoute of AdministrationEfficacyReference
Carrageenan-Induced NociceptionRat100 mg/kgOral72.6% reduction[3][4][5]
L5/L6 Spinal Nerve LigationRat562 mg/kgOral57.1% reduction in nociception[3][4][5]

Table 3: Gastroprotective Efficacy of DHAP

Animal ModelSpeciesDHAP DoseRoute of AdministrationEfficacyReference
Ethanol-Induced Gastric LesionRat100 mg/kgOral75.59% maximum inhibition of ulcers[3][4][6]

Table 4: In Vitro Anti-inflammatory Activity of DHAP

AssayCell LineDHAP ConcentrationEffectReference
Nitric Oxide (NO) ProductionJ774A.1 Macrophages91.78 µM38.96% inhibition[1]
IL-1β ProductionJ774A.1 Macrophages91.78 µM55.56% inhibition[1]
IL-6 ProductionJ774A.1 Macrophages91.78 µM51.62% inhibition[1]
TNF-α ProductionJ774A.1 Macrophages91.78 µM59.14% inhibition[1]
IL-10 ProductionJ774A.1 Macrophages91.78 µM61.20% increase[1]

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below.

TPA-Induced Ear Edema in Mice (Anti-inflammatory)

This model assesses the topical anti-inflammatory activity of DHAP.

Materials:

  • Male CD-1 mice (25-30 g)

  • 12-O-tetradecanoylphorbol-13-acetate (TPA)

  • Acetone (B3395972) (vehicle)

  • This compound (DHAP)

  • Positive control: Indomethacin

  • Micrometer or thickness gauge

  • 6 mm biopsy punch

Procedure:

  • Divide mice into groups: Vehicle control, TPA control, DHAP-treated groups (e.g., 0.5, 1.0, and 2.0 mg/ear), and a positive control group (Indomethacin, e.g., 2 mg/ear).

  • Dissolve TPA, DHAP, and Indomethacin in acetone.

  • Topically apply 20 µL of the respective test solutions to both the inner and outer surfaces of the right ear of each mouse. The left ear serves as an untreated control.

  • Induce inflammation by applying 2.5 µg of TPA in 20 µL of acetone to the right ear of all mice except the vehicle control group.

  • Administer DHAP or Indomethacin topically to the right ear 30 minutes before or after TPA application.

  • After a set period (e.g., 4-6 hours), sacrifice the mice by cervical dislocation.

  • Using a 6 mm biopsy punch, collect ear tissue from both treated and untreated ears.

  • Measure the weight of each ear punch. The difference in weight between the right and left ear punches indicates the degree of edema.

  • Calculate the percentage of edema inhibition for the treated groups compared to the TPA control group.

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory and Antinociceptive)

This model evaluates the systemic anti-inflammatory and antinociceptive effects of DHAP.

Materials:

  • Male Wistar rats (180-220 g)

  • Lambda-carrageenan (1% w/v in saline)

  • This compound (DHAP)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Positive control: Indomethacin or Diclofenac

  • Plethysmometer or digital calipers

  • Apparatus for assessing nociception (e.g., von Frey filaments, thermal paw withdrawal test)

Procedure:

  • Group the rats and administer DHAP (e.g., 100 mg/kg), vehicle, or a positive control orally.

  • After a predetermined time for drug absorption (e.g., 60 minutes), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume or thickness at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • The increase in paw volume is an indicator of inflammation. Calculate the percentage of inhibition of edema for the treated groups.

  • To assess antinociceptive effects, measure pain thresholds (e.g., paw withdrawal latency to a thermal stimulus or mechanical threshold with von Frey filaments) at the same time points. An increase in the pain threshold indicates an antinociceptive effect.

L5/L6 Spinal Nerve Ligation in Rats (Neuropathic Pain)

This model is used to assess the efficacy of DHAP in a model of chronic neuropathic pain.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Surgical instruments

  • Anesthesia (e.g., isoflurane)

  • Silk sutures (e.g., 4-0 or 5-0)

  • This compound (DHAP)

  • Vehicle

  • Positive control (e.g., Gabapentin)

  • Von Frey filaments

Procedure:

  • Anesthetize the rats.

  • Make a dorsal midline incision at the lumbar level to expose the paraspinal muscles.

  • Carefully dissect the muscles to expose the L5 and L6 spinal nerves.

  • Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion.

  • Close the muscle and skin layers with sutures.

  • Allow the animals to recover for a period of 7-14 days for the development of neuropathic pain.

  • Assess baseline mechanical allodynia using von Frey filaments.

  • Administer DHAP (e.g., 562 mg/kg), vehicle, or a positive control orally.

  • Measure the paw withdrawal threshold at various time points after drug administration.

  • An increase in the paw withdrawal threshold indicates an analgesic effect.

Ethanol-Induced Gastric Lesion in Rats (Gastroprotective)

This model evaluates the gastroprotective potential of DHAP.

Materials:

  • Male Wistar rats (200-250 g)

  • Absolute ethanol (B145695)

  • This compound (DHAP)

  • Vehicle

  • Positive control (e.g., Omeprazole)

  • Dissecting microscope or digital camera

Procedure:

  • Fast the rats for 24 hours prior to the experiment, with free access to water.

  • Administer DHAP (e.g., 100 mg/kg), vehicle, or a positive control orally.

  • After 60 minutes, administer 1 mL of absolute ethanol orally to each rat to induce gastric ulcers.

  • One hour after ethanol administration, sacrifice the rats.

  • Excise the stomachs, open them along the greater curvature, and gently rinse with saline.

  • Examine the gastric mucosa for lesions. The ulcer index can be determined by measuring the total area of lesions.

  • Calculate the percentage of ulcer inhibition for the treated groups compared to the ethanol control group.

Mechanistic Insights and Signaling Pathways

DHAP exerts its therapeutic effects through the modulation of key inflammatory signaling pathways. The available evidence suggests that DHAP inhibits the production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and nitric oxide, while promoting the anti-inflammatory cytokine IL-10[1][2]. The reduction in nitric oxide is significant as NO is a known activator of the NF-κB pathway[1]. Furthermore, studies on structurally related compounds like p-Hydroxyacetophenone have demonstrated direct suppression of NF-κB activation[7]. Based on these findings, a proposed mechanism of action for DHAP involves the downregulation of the NF-κB and potentially the MAPK signaling pathways.

Proposed Anti-inflammatory Signaling Pathway of DHAP

DHAP_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS, TPA) TLR4 TLR4/Receptor LPS->TLR4 MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK IKK IKK TLR4->IKK DHAP This compound (DHAP) DHAP->MAPK inhibits (inferred) NFkB_pathway NF-κB Pathway DHAP->NFkB_pathway inhibits Pro_inflammatory Pro-inflammatory Mediators (TNF-α, IL-1β, IL-6, NO) DHAP->Pro_inflammatory Anti_inflammatory Anti-inflammatory Cytokines (IL-10) DHAP->Anti_inflammatory promotes MAPK->NFkB_pathway cross-talk IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocation Gene_Expression Gene Transcription Nucleus->Gene_Expression Gene_Expression->Pro_inflammatory Gene_Expression->Anti_inflammatory Inflammation Inflammation Pro_inflammatory->Inflammation Anti_inflammatory->Inflammation Experimental_Workflow start Start: Hypothesis Generation model_selection Animal Model Selection (e.g., TPA, Carrageenan, SNL, Ethanol) start->model_selection grouping Animal Grouping and Acclimatization model_selection->grouping treatment DHAP Administration (Dose-Response) grouping->treatment induction Induction of Pathology treatment->induction data_collection Data Collection (e.g., Edema, Nociception, Ulcer Index) induction->data_collection analysis Statistical Analysis data_collection->analysis results Results Interpretation and Reporting analysis->results end End: Efficacy Determined results->end

References

Application Notes and Protocols for In Vivo Studies of 3,5-Diprenyl-4-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diprenyl-4-hydroxyacetophenone (DHAP) is a naturally occurring prenylated phenolic compound isolated from species such as Ageratina pazcuarensis.[1] It has demonstrated significant anti-inflammatory and antioxidant properties, making it a promising candidate for further investigation in various disease models.[1][2] Notably, DHAP has been shown to inhibit the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[2] Given its hydrophobic nature, appropriate formulation is critical for achieving adequate bioavailability and reliable results in in vivo studies.

These application notes provide detailed protocols for the formulation of this compound for oral and parenteral administration in preclinical rodent models.

Compound Profile

PropertyValueReference
Chemical Name This compound[1]
Abbreviation DHAP[1]
Molecular Formula C₁₈H₂₄O₂[1]
Molecular Weight 272.38 g/mol N/A
Appearance Pale yellow solid (typical for phenolic compounds)N/A
Solubility Poorly soluble in water; Soluble in organic solvents like ethanol (B145695), methanol, DMSO, and acetone.Inferred from hydrophobic structure
Biological Activity Anti-inflammatory, Antioxidant[1][2]

Formulation Strategies for In Vivo Administration

Due to its low aqueous solubility, DHAP requires specialized formulation approaches to ensure its dissolution and absorption in vivo. The following tables outline recommended vehicle compositions for oral gavage and intravenous (IV) administration.

Oral Gavage Formulations

Oral gavage is a common method for precise oral dosing in rodents.[3] The following formulations are designed to enhance the solubility and absorption of DHAP from the gastrointestinal tract.

Formulation CodeVehicle CompositionRationale
OG-1 10% DMSO, 40% PEG 400, 5% Tween 80, 45% SalineA common vehicle for hydrophobic compounds, balancing solubilization and tolerability.[4]
OG-2 10% Solutol HS 15, 90% PEG 400Solutol HS 15 is an effective solubilizer for poorly soluble drugs and can enhance bioavailability.[5][6]
OG-3 0.5% (w/v) Methylcellulose in sterile waterA suspension formulation suitable for compounds that are difficult to solubilize. Requires particle size reduction of DHAP for optimal results.
OG-4 20% Captisol® in sterile waterCaptisol® (a modified cyclodextrin) can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.
Parenteral (Intravenous) Formulations

Intravenous administration requires sterile, well-solubilized formulations to prevent precipitation in the bloodstream.

Formulation CodeVehicle CompositionRationale
IV-1 20% N,N-Dimethylacetamide (DMA), 40% Propylene Glycol (PG), 40% Polyethylene Glycol 400 (PEG 400)A vehicle designed for poorly soluble new chemical entities for slow IV infusion in rats.[7]
IV-2 5% Cremophor EL, 5% Ethanol, 90% SalineA widely used vehicle for solubilizing hydrophobic drugs for IV administration.[8][9] Note: Cremophor EL can be associated with hypersensitivity reactions and should be used with caution.[2][8][10]
IV-3 30% (w/v) Hydroxypropyl-β-cyclodextrin in sterile waterCyclodextrins can enhance the aqueous solubility of hydrophobic compounds for parenteral delivery.
IV-4 10% Solutol HS 15 in sterile waterSolutol HS 15 is a non-ionic solubilizer that can be used in parenteral formulations.[5]

Experimental Protocols

Preparation of Oral Gavage Formulation (OG-1)
  • Weigh the required amount of this compound.

  • In a sterile container, add the appropriate volume of Dimethyl Sulfoxide (DMSO) and vortex until the compound is fully dissolved.

  • Add Polyethylene Glycol 400 (PEG 400) to the solution and mix thoroughly.

  • Add Tween 80 and mix until a homogenous solution is formed.

  • Finally, add saline to the desired final volume and vortex to ensure complete mixing.

  • Visually inspect the solution for any precipitation before administration.

Preparation of Intravenous Formulation (IV-1)
  • Aseptically weigh the required amount of this compound.

  • In a sterile vial, dissolve the compound in N,N-Dimethylacetamide (DMA).

  • Aseptically add Propylene Glycol (PG) and mix well.

  • Add Polyethylene Glycol 400 (PEG 400) and ensure the final solution is clear and homogenous.

  • Filter the final solution through a 0.22 µm sterile filter into a new sterile vial.

  • Visually inspect for any particulates before administration.

In Vivo Administration Protocol - Oral Gavage in Rats
  • Accurately weigh each rat to determine the correct dosing volume.

  • Gently restrain the rat.

  • Measure the distance from the rat's incisors to the xiphoid process to determine the appropriate length for gavage needle insertion.[3]

  • Draw the prepared formulation into a syringe fitted with a ball-tipped gavage needle.

  • Carefully insert the gavage needle into the esophagus and gently advance it into the stomach.

  • Slowly administer the formulation. The maximum recommended volume for oral gavage in rats is typically 10 mL/kg.[11]

  • Observe the animal for any signs of distress after administration.

In Vivo Administration Protocol - Intravenous Injection in Rats (Tail Vein)
  • Warm the rat's tail using a heat lamp or warm water to dilate the lateral tail veins.[12][13][14]

  • Place the rat in a suitable restrainer.

  • Swab the tail with 70% ethanol to visualize the veins.

  • Draw the sterile formulation into a 1 mL syringe with a 27-30 gauge needle.

  • Insert the needle, bevel up, into the lateral tail vein.

  • Slowly inject the formulation. The maximum recommended bolus injection volume is 5 mL/kg.[12]

  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Monitor the animal for any adverse reactions.

Visualizations

Experimental Workflow

G cluster_prep Formulation Preparation cluster_admin In Vivo Administration cluster_analysis Data Collection & Analysis weigh Weigh DHAP dissolve Dissolve in Vehicle weigh->dissolve sterilize Sterile Filtration (IV) dissolve->sterilize animal_prep Animal Preparation sterilize->animal_prep dosing Oral Gavage or IV Injection animal_prep->dosing sampling Blood/Tissue Sampling dosing->sampling analysis Pharmacokinetic/Pharmacodynamic Analysis sampling->analysis

Caption: Experimental workflow for in vivo studies of DHAP.

Postulated Signaling Pathway of DHAP in Inflammation

G cluster_nucleus Nucleus LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK TLR4->IKK activates MAPK MAPKs (p38, JNK, ERK) TLR4->MAPK activates DHAP 3,5-Diprenyl-4- hydroxyacetophenone DHAP->IKK DHAP->MAPK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to AP1 AP-1 MAPK->AP1 activates AP1->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Cytokines gene transcription NFkB_nuc NF-κB DNA DNA NFkB_nuc->DNA AP1_nuc AP-1 AP1_nuc->DNA

References

Application Notes and Protocols for Studying the Mechanism of Action of 3,5-Diprenyl-4-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3,5-Diprenyl-4-hydroxyacetophenone (DHAP) is a natural phenolic compound isolated from plants such as Ageratina pazcuarensis.[1][2] It has demonstrated significant anti-inflammatory, antioxidant, and antinociceptive properties.[3] These characteristics make DHAP a compound of interest for potential therapeutic applications in inflammatory diseases and conditions associated with oxidative stress.[4] This document provides detailed protocols for investigating the mechanism of action of DHAP, focusing on its anti-inflammatory and antioxidant effects.

Mechanism of Action

The primary mechanism of action of this compound appears to be centered on its potent anti-inflammatory and antioxidant activities.[4] In vivo studies have shown its efficacy in reducing TPA-induced ear edema in mice.[2] In vitro assays have further elucidated its molecular mechanisms, which include:

  • Antioxidant Activity: DHAP exhibits significant free radical scavenging activity, as demonstrated by the DPPH assay.[1]

  • Modulation of Inflammatory Mediators: The compound has been shown to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[1]

  • Cytokine Regulation: DHAP effectively suppresses the secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1] Concurrently, it enhances the production of the anti-inflammatory cytokine interleukin-10 (IL-10).[1]

  • Membrane Stabilization: The compound protects erythrocyte membranes from hypotonic solution-induced lysis, suggesting a membrane-stabilizing effect which is a hallmark of anti-inflammatory activity.[1]

  • Gastroprotection: The gastroprotective effects of DHAP are proposed to involve the action of nitric oxide, prostaglandins, and sulfhydryl groups.[3]

The inhibition of pro-inflammatory cytokine production suggests that DHAP may interfere with key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are known to be activated by LPS.

Putative Signaling Pathway of DHAP in LPS-stimulated Macrophages

DHAP_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates DHAP 3,5-Diprenyl-4- hydroxyacetophenone (DHAP) DHAP->IKK Inhibits IL10 IL-10 DHAP->IL10 Promotes IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus Translocates Pro_inflammatory_genes Pro-inflammatory Gene Transcription NFkB_nucleus->Pro_inflammatory_genes Induces Cytokines NO, TNF-α, IL-6, IL-1β Pro_inflammatory_genes->Cytokines Produces

Caption: Putative anti-inflammatory mechanism of DHAP in LPS-stimulated macrophages.

Data Presentation

Table 1: In Vitro Anti-inflammatory and Antioxidant Activity of this compound
AssayTarget/EndpointResultReference
DPPH Radical ScavengingFree radical scavengingIC50: 26.00 ± 0.37 µg/mL[1]
Nitric Oxide (NO) ProductionInhibition of NO in LPS-stimulated macrophages38.96% inhibition at 91.78 µM[1]
TNF-α ProductionInhibition in LPS-stimulated macrophages59.14% inhibition at 91.78 µM[1]
IL-6 ProductionInhibition in LPS-stimulated macrophages51.62% inhibition at 91.78 µM[1]
IL-1β ProductionInhibition in LPS-stimulated macrophages55.56% inhibition at 91.78 µM[1]
IL-10 ProductionInduction in LPS-stimulated macrophages61.20% increase at 91.78 µM[1]
Erythrocyte Membrane LysisProtection against hypotonic solution-induced lysisSignificant protection at 25 and 50 µg/mL[1]
Table 2: In Vivo Anti-inflammatory Activity of this compound
ModelEndpointResultReference
TPA-Induced Mouse Ear EdemaReduction of edema70.10% reduction[1]

Experimental Protocols

General Experimental Workflow

Experimental_Workflow start Start in_vitro In Vitro Assays start->in_vitro in_vivo In Vivo Assays start->in_vivo cell_viability Cell Viability (MTT) in_vitro->cell_viability antioxidant Antioxidant (DPPH) in_vitro->antioxidant anti_inflammatory_vitro Anti-inflammatory (NO, Cytokines) in_vitro->anti_inflammatory_vitro membrane_stabilization Membrane Stabilization in_vitro->membrane_stabilization tpa_edema TPA-Induced Ear Edema in_vivo->tpa_edema data_analysis Data Analysis cell_viability->data_analysis antioxidant->data_analysis anti_inflammatory_vitro->data_analysis membrane_stabilization->data_analysis tpa_edema->data_analysis conclusion Conclusion on Mechanism data_analysis->conclusion

Caption: General workflow for investigating the mechanism of action of DHAP.

Cell Viability Assay (MTT Assay)

Objective: To determine the non-toxic concentrations of DHAP on J774A.1 macrophage cells for subsequent in vitro experiments.

Materials:

  • J774A.1 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (DHAP)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5][6]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Seed J774A.1 cells in a 96-well plate at a density of 1 x 10^5 cells/mL in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin).[7]

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cell attachment.

  • Prepare serial dilutions of DHAP in complete DMEM. The final concentration of DMSO should not exceed 0.1%.

  • After 24 hours, remove the medium and add 100 µL of fresh medium containing different concentrations of DHAP to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 24 hours.

  • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[8]

  • After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[5]

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To evaluate the antioxidant capacity of DHAP.

Materials:

  • DPPH solution (0.1 mM in methanol (B129727) or ethanol)[3]

  • DHAP at various concentrations

  • Ascorbic acid (positive control)

  • Methanol or ethanol

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Protocol:

  • Prepare a 0.1 mM working solution of DPPH in methanol or ethanol.[3]

  • In a 96-well plate, add 100 µL of DHAP solution at various concentrations to the wells.

  • Add 100 µL of the DPPH working solution to each well.

  • For the control, mix 100 µL of methanol/ethanol with 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.[1][3]

  • Measure the absorbance at 517 nm.[1][3]

  • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Determine the IC50 value (the concentration of DHAP required to scavenge 50% of DPPH radicals) by plotting the percentage of inhibition against the concentration of DHAP.

Nitric Oxide (NO) Production Assay (Griess Assay)

Objective: To measure the inhibitory effect of DHAP on NO production in LPS-stimulated macrophages.

Materials:

Protocol:

  • Seed J774A.1 cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.[7]

  • Pre-treat the cells with various non-toxic concentrations of DHAP for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess reagent (equal volumes of Component A and B mixed immediately before use) to the supernatant.[4]

  • Incubate for 10-15 minutes at room temperature in the dark.

  • Measure the absorbance at 540-550 nm.[4][7]

  • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

  • Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.

Cytokine Production Assay (ELISA)

Objective: To quantify the effect of DHAP on the production of pro-inflammatory (TNF-α, IL-6, IL-1β) and anti-inflammatory (IL-10) cytokines.

Materials:

  • Supernatants from LPS-stimulated J774A.1 cells treated with DHAP (from the NO assay)

  • ELISA kits for mouse TNF-α, IL-6, IL-1β, and IL-10

  • Wash buffer

  • Assay diluent

  • Detection antibody

  • Streptavidin-HRP

  • Substrate solution (TMB)

  • Stop solution

  • 96-well ELISA plates

  • Microplate reader

Protocol (General):

  • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Wash the plate with wash buffer.

  • Block the plate with blocking buffer for 1-2 hours at room temperature.

  • Wash the plate.

  • Add 100 µL of cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

  • Wash the plate.

  • Add the detection antibody and incubate for 1-2 hours at room temperature.

  • Wash the plate.

  • Add Streptavidin-HRP and incubate for 20-30 minutes in the dark.

  • Wash the plate.

  • Add the TMB substrate solution and incubate for 15-30 minutes in the dark.

  • Add the stop solution to terminate the reaction.

  • Read the absorbance at 450 nm.

  • Calculate the cytokine concentrations from the standard curve.

Erythrocyte Membrane Stabilization Assay

Objective: To assess the ability of DHAP to protect red blood cell membranes from hypotonicity-induced lysis.

Materials:

  • Fresh whole human or rat blood

  • Isotonic buffered solution (154 mM NaCl in 10 mM sodium phosphate (B84403) buffer, pH 7.4)

  • Hypotonic solution (50 mM NaCl in 10 mM sodium phosphate buffer, pH 7.4)[9]

  • DHAP at various concentrations

  • Indomethacin or Diclofenac sodium (positive control)

  • Centrifuge

Protocol:

  • Collect fresh whole blood in a heparinized tube.

  • Centrifuge the blood at 3000 x g for 10 minutes and discard the plasma (buffy coat).[9]

  • Wash the erythrocytes three times with isotonic buffered solution.

  • Prepare a 10% v/v erythrocyte suspension in isotonic buffer.

  • Set up the reaction mixtures as follows:

    • Control: 0.5 mL erythrocyte suspension + 5 mL hypotonic solution.

    • Test: 0.5 mL erythrocyte suspension + 5 mL hypotonic solution containing DHAP at various concentrations.

    • Standard: 0.5 mL erythrocyte suspension + 5 mL hypotonic solution containing the standard drug.

  • Incubate the mixtures at room temperature for 10 minutes.[9]

  • Centrifuge at 3000 x g for 10 minutes.

  • Measure the absorbance of the supernatant (hemoglobin release) at 540 nm.[9]

  • Calculate the percentage of membrane stabilization (inhibition of hemolysis) using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

TPA-Induced Mouse Ear Edema

Objective: To evaluate the in vivo anti-inflammatory activity of DHAP.

Materials:

  • Male or female mice (e.g., Swiss or BALB/c)

  • 12-O-Tetradecanoylphorbol-13-acetate (TPA) in acetone (B3395972) (e.g., 2.5 µg/20 µL)

  • DHAP dissolved in a suitable vehicle (e.g., acetone)

  • Indomethacin (positive control)

  • Micropipettes

  • Punch biopsy tool (4 or 5 mm diameter)

  • Analytical balance

Protocol:

  • Divide the mice into groups: Negative control (TPA only), Positive control (TPA + Indomethacin), and DHAP-treated groups (TPA + various doses of DHAP).

  • Topically apply 20 µL of the TPA solution to both the inner and outer surfaces of the right ear of each mouse. The left ear serves as an internal control.[10]

  • Immediately after TPA application (or at a specified pre-treatment time), topically apply the vehicle, Indomethacin, or DHAP solution to the right ear.

  • After a specific time (e.g., 4-6 hours), sacrifice the mice by cervical dislocation.[11]

  • Using a punch biopsy tool, collect a standard-sized section from both the right (treated) and left (control) ears.

  • Weigh the ear punches immediately.

  • The edema is quantified as the difference in weight between the right and left ear punches.

  • Calculate the percentage of inhibition of edema for the treated groups compared to the negative control group.

References

Application Notes and Protocols for 3,5-Diprenyl-4-hydroxyacetophenone as a Research Tool in Immunology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diprenyl-4-hydroxyacetophenone (DHAP) is a natural acetophenone (B1666503) derivative that has demonstrated significant anti-inflammatory and antioxidant properties, making it a valuable research tool in the field of immunology.[1][2] Isolated from plants such as Ageratina pazcuarensis, DHAP has been shown to modulate key inflammatory pathways and cytokine production, offering potential therapeutic applications for inflammatory diseases.[1] These application notes provide a comprehensive overview of DHAP's utility in immunological research, including its mechanism of action, quantitative data on its effects, and detailed protocols for its use in relevant assays.

Mechanism of Action

DHAP exerts its anti-inflammatory effects through a multi-faceted approach. It has been shown to be a potent antioxidant, scavenging free radicals more effectively than ascorbic acid.[1] This antioxidant activity likely contributes to its anti-inflammatory properties by reducing oxidative stress, a key driver of inflammation.

In immunological contexts, DHAP has been observed to significantly reduce the production of pro-inflammatory mediators. In lipopolysaccharide (LPS)-stimulated macrophages, DHAP inhibits the release of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[1][2] Concurrently, it enhances the production of the anti-inflammatory cytokine interleukin-10 (IL-10).[1][2]

While the precise molecular targets of DHAP are still under investigation, its inhibitory effects on the production of these key inflammatory mediators strongly suggest that it modulates intracellular signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are critical regulators of pro-inflammatory gene expression. The reduction in NO production also implies an inhibitory effect on inducible nitric oxide synthase (iNOS) expression, which is regulated by these signaling cascades.

Quantitative Data

The following tables summarize the quantitative data on the biological activities of this compound from published studies.

Table 1: In Vitro Anti-inflammatory and Antioxidant Activity of DHAP

ParameterCell Line/AssayConcentration% Inhibition / IC50Reference
Nitric Oxide (NO) ProductionJ774A.1 Macrophages91.78 µM38.96%[1]
TNF-α ProductionJ774A.1 Macrophages91.78 µM59.14%[1]
IL-1β ProductionJ774A.1 Macrophages91.78 µM55.56%[1]
IL-6 ProductionJ774A.1 Macrophages91.78 µM51.62%[1]
IL-10 ProductionJ774A.1 Macrophages91.78 µM61.20% (Increase)[1]
Antioxidant Activity (DPPH)--IC50: 26.00 ± 0.37 µg/mL[1]
Cell ViabilityJ774A.1 Macrophages-IC50: 436.2 µM[1]

Table 2: In Vivo Anti-inflammatory Activity of DHAP in TPA-Induced Mouse Ear Edema

Dose (mg/ear)% Decrease in InflammationReference
0.551.54 ± 3.00[1]
1.062.27 ± 2.48[1]
2.070.10 ± 5.53[1]

Experimental Protocols

Protocol 1: In Vitro Anti-inflammatory Activity in Macrophages

Objective: To evaluate the effect of DHAP on the production of inflammatory mediators (NO, TNF-α, IL-1β, IL-6, IL-10) in LPS-stimulated J774A.1 macrophages.

Materials:

  • J774A.1 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)

  • This compound (DHAP)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent for NO determination

  • ELISA kits for TNF-α, IL-1β, IL-6, and IL-10

  • 96-well and 6-well tissue culture plates

  • MTT reagent

  • DMSO

Procedure:

  • Cell Culture and Seeding:

    • Culture J774A.1 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

    • For cytokine and NO measurement, seed the cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere for 24 hours.[1]

    • For cell viability assessment, seed the cells in a 96-well plate at a density of 5 x 10^3 cells/well.[1]

  • Cell Viability Assay (MTT):

    • After 24 hours of cell adherence in the 96-well plate, treat the cells with various concentrations of DHAP (e.g., 1 to 200 µg/mL) for 48 hours.[1]

    • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[1]

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control.

  • LPS Stimulation and DHAP Treatment:

    • In the 6-well plates, stimulate the macrophages with LPS (5 µg/mL) for 2 hours.[1]

    • Following LPS stimulation, treat the cells with DHAP at the desired non-toxic concentration (e.g., 91.78 µM) for 24 hours.[1] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Indomethacin).

  • Measurement of Nitric Oxide (NO) Production:

    • After the 24-hour treatment, collect the cell culture supernatants.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent in a 96-well plate.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite (B80452) concentration using a sodium nitrite standard curve.

  • Measurement of Cytokine Production (ELISA):

    • Use the collected cell culture supernatants to measure the concentrations of TNF-α, IL-1β, IL-6, and IL-10 using commercially available ELISA kits.

    • Follow the manufacturer's instructions for the ELISA procedure.

    • Measure the absorbance at the recommended wavelength (e.g., 450 nm).

    • Calculate the cytokine concentrations based on the standard curves.

Protocol 2: In Vivo Anti-inflammatory Activity - TPA-Induced Mouse Ear Edema

Objective: To assess the topical anti-inflammatory effect of DHAP on 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema in mice.

Materials:

  • Male ICR mice (25-30 g)

  • 12-O-tetradecanoylphorbol-13-acetate (TPA)

  • This compound (DHAP)

  • Indomethacin (B1671933) (positive control)

  • Acetone (B3395972) (vehicle)

  • Punch biopsy tool (6 mm)

  • Analytical balance

Procedure:

  • Animal Acclimatization:

    • Acclimatize the mice for at least one week before the experiment with free access to food and water.

  • Induction of Edema and Treatment:

    • Divide the mice into groups (n=8 per group): Vehicle control, TPA only, TPA + DHAP (at various doses, e.g., 0.5, 1.0, 2.0 mg/ear), and TPA + Indomethacin (2.0 mg/ear).

    • Dissolve TPA in acetone to a concentration of 0.125 mg/mL.

    • Topically apply 20 µL of the TPA solution (2.5 µg) to the inner and outer surfaces of the right ear of each mouse.

    • Thirty minutes after TPA application, topically apply 20 µL of the vehicle (acetone), DHAP solution, or indomethacin solution to the right ear.[1]

  • Assessment of Edema:

    • Four hours after the TPA application, sacrifice the mice by cervical dislocation.

    • Use a 6 mm punch biopsy tool to cut a section from the central part of both the right (treated) and left (untreated) ears.

    • Weigh the ear punches immediately using an analytical balance.

    • The degree of edema is calculated as the difference in weight between the right and left ear punches.

  • Calculation of Inhibition:

    • Calculate the percentage inhibition of edema for each treatment group using the following formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

Visualizations

experimental_workflow Experimental Workflow for Assessing DHAP's Anti-inflammatory Activity cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies culture Culture J774A.1 Macrophages seed Seed Cells in Plates culture->seed stimulate Stimulate with LPS seed->stimulate viability MTT Assay for Cell Viability seed->viability treat Treat with DHAP stimulate->treat no_measure Measure NO Production (Griess Assay) treat->no_measure cytokine_measure Measure Cytokine Levels (ELISA) treat->cytokine_measure mice Acclimatize Mice induce_edema Induce Ear Edema with TPA mice->induce_edema apply_dhap Topically Apply DHAP induce_edema->apply_dhap assess_edema Assess Edema (Ear Punch Weight) apply_dhap->assess_edema calculate_inhibition Calculate % Inhibition assess_edema->calculate_inhibition

Caption: Workflow for in vitro and in vivo assessment of DHAP.

Caption: Inferred mechanism of DHAP on inflammatory signaling.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Prenylated Acetophenones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of prenylated acetophenones. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during synthetic procedures. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing prenylated acetophenones?

The main difficulties in the synthesis of prenylated acetophenones revolve around controlling regioselectivity, avoiding side reactions, and achieving high yields. Key challenges include:

  • C- vs. O-Alkylation: For hydroxyacetophenones, direct alkylation with a prenyl source can occur on either the phenolic oxygen (O-alkylation) or the aromatic ring (C-alkylation), often leading to a mixture of products.[1][2]

  • Regioselectivity on the Ring: When C-alkylation is desired, controlling the position of prenylation (e.g., ortho vs. para to the hydroxyl group) can be difficult.

  • Rearrangement Reactions: The Claisen rearrangement, a common method to achieve ortho-prenylation from an O-prenylated precursor, can require harsh thermal conditions and may yield byproducts.[3][4]

  • Friedel-Crafts Limitations: Direct Friedel-Crafts prenylation can be complicated by the instability of the prenyl cation, leading to rearrangements and polymerization, and often requires stoichiometric amounts of Lewis acid catalysts.[5][6]

  • Modern Methodologies: While methods like microwave-assisted synthesis can improve reaction times and yields, optimizing the conditions is crucial.[7][8]

Q2: What are the main synthetic routes to obtain C-prenylated hydroxyacetophenones?

There are two primary pathways:

  • Direct C-Alkylation (Friedel-Crafts type): This involves the direct reaction of a hydroxyacetophenone with a prenylating agent (like prenyl bromide or isoprene) in the presence of a catalyst. This route is more atom-economical but often suffers from poor regioselectivity and side reactions.[9][10]

  • O-Alkylation followed by Claisen Rearrangement: This two-step sequence involves first synthesizing the prenyl aryl ether (O-prenylation) and then inducing a[11][11]-sigmatropic rearrangement to move the prenyl group to the ortho position on the aromatic ring. This method provides excellent regioselectivity for ortho-prenylation.[12][13]

Q3: Can microwave-assisted synthesis improve my results?

Yes, microwave-assisted organic synthesis can offer significant advantages. The rapid and uniform heating can dramatically reduce reaction times from hours to minutes, often leading to higher yields and fewer side products compared to conventional heating methods.[7][8][14] It has been successfully applied to both condensation reactions for building acetophenone (B1666503) backbones and for subsequent modifications.[15]

Troubleshooting Guide

Issue 1: Poor Regioselectivity - Mixture of C- and O-Prenylated Products

Q: I am attempting a direct prenylation of a hydroxyacetophenone and getting a mixture of the O-prenylated ether and the C-prenylated target molecule. How can I favor one over the other?

A: The competition between O- and C-alkylation of phenolate (B1203915) ions is highly dependent on the reaction conditions, particularly the solvent.[1] The phenolate ion is an ambident nucleophile, meaning it can attack from the oxygen or the carbon of the aromatic ring.[1] You can manipulate the conditions to favor your desired product.

Solutions:

  • To Favor O-Alkylation (Ether Formation): Use polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).[1] These solvents strongly solvate the cation of the base but do not hydrogen bond with the phenolate oxygen, leaving it exposed and more nucleophilic for the SN2 attack.[1]

  • To Favor C-Alkylation (Direct Ring Substitution): Use protic solvents like water or trifluoroethanol (TFE).[1] These solvents form hydrogen bonds with the phenolate oxygen, "shielding" it and hindering O-alkylation. This makes the carbon atoms of the ring (which are more nucleophilic due to resonance) more likely to attack the electrophile.[1]

Decision Workflow for C- vs. O-Alkylation

G Diagram 1: Troubleshooting C- vs. O-Alkylation start Goal: Selective Prenylation of Hydroxyacetophenone o_alk Desired Product: O-Prenylated Ether start->o_alk Path 1 c_alk Desired Product: C-Prenylated Ketone start->c_alk Path 2 cond_o Use Polar Aprotic Solvent (e.g., DMF, DMSO) + Weak Base (e.g., K2CO3) o_alk->cond_o Recommended Conditions cond_c Use Protic Solvent (e.g., Water, TFE) + Base c_alk->cond_c Recommended Conditions

Caption: Diagram 1: Decision guide for directing prenylation towards O- or C-alkylation.

Issue 2: Low Yield or No Reaction in Claisen Rearrangement

Q: I have successfully synthesized my O-prenylated acetophenone, but the subsequent thermal Claisen rearrangement is giving low yields or failing to proceed. What can I do?

A: The aromatic Claisen rearrangement often requires high temperatures (180-220 °C), which can lead to decomposition. If the reaction is not proceeding, the temperature may be too low or the substrate may be degrading.

Solutions:

  • Optimize Thermal Conditions:

    • Solvent: Use high-boiling, inert solvents like N,N-diethylaniline or sulfolane. Running the reaction neat (without solvent) can also be effective.[3]

    • Temperature: Gradually increase the reaction temperature in small increments (e.g., 10 °C) to find the optimal point before significant decomposition occurs. Monitor the reaction closely using TLC.

  • Use a Lewis Acid Catalyst: Lewis acids can significantly accelerate the Claisen rearrangement, allowing the reaction to proceed at much lower temperatures.[16]

    • Common Catalysts: Boron trichloride (B1173362) (BCl₃) and aluminum-based Lewis acids like MABR (methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide)) are effective.[16]

    • Caution: Lewis acids can be sensitive to moisture and require anhydrous conditions. The stoichiometry of the catalyst may need to be optimized.

General Synthetic Workflow via Claisen Rearrangement

G Diagram 2: O-Alkylation/Claisen Rearrangement Workflow sub 1. Starting Material (e.g., 2,4-Dihydroxyacetophenone) step1 2. O-Alkylation (Prenyl Bromide, K2CO3, Acetone) sub->step1 ether 3. O-Prenylated Intermediate step2 4. Claisen Rearrangement (Thermal or Lewis Acid Catalyzed) ether->step2 product 5. Final Product (ortho-Prenylated Acetophenone) step1->ether step2->product

Caption: Diagram 2: Standard workflow for synthesizing ortho-prenylated acetophenones.

Issue 3: Side Reactions in Friedel-Crafts Alkylation

Q: My Friedel-Crafts reaction with prenyl bromide and AlCl₃ is giving a complex mixture of products and a low yield of the desired C-prenylated acetophenone. What is going wrong?

A: The Friedel-Crafts reaction with prenylating agents is notoriously prone to side reactions. The primary issues are:

  • Carbocation Rearrangement: The secondary prenyl carbocation formed can rearrange to a more stable tertiary carbocation, leading to isomeric products.

  • Polymerization: The prenylating agent can polymerize under the strongly acidic conditions.

  • Polyalkylation: The product, being activated, can react further to give di- or tri-prenylated species.

  • Catalyst Deactivation: The hydroxyl and carbonyl groups on the acetophenone can coordinate strongly with the Lewis acid catalyst (e.g., AlCl₃), requiring more than stoichiometric amounts and complicating the reaction.[6]

Solutions:

  • Use a Milder Lewis Acid: Switch from AlCl₃ to milder catalysts like BF₃·OEt₂, ZnCl₂, or Fe(III) salts, which can reduce side reactions.[10]

  • Control Stoichiometry and Temperature: Start the reaction at a low temperature (e.g., 0 °C or -20 °C) and add the alkylating agent slowly to control the concentration of the reactive electrophile. Carefully control the stoichiometry of the Lewis acid.

  • Use a Different Prenyl Source: Instead of prenyl halides, consider using isoprene (B109036) or prenyl alcohol with a Brønsted acid or a solid acid catalyst, which can sometimes provide better selectivity.[9]

Key Steps in Friedel-Crafts Alkylation

G Diagram 3: Friedel-Crafts Alkylation Mechanism reactants Reactants (Acetophenone + Prenyl Halide) electrophile 1. Formation of Prenyl Carbocation (Electrophile) reactants->electrophile catalyst Lewis Acid (e.g., AlCl3) catalyst->electrophile attack 2. Electrophilic Attack on Aromatic Ring electrophile->attack sigma 3. Sigma Complex (Arenium Ion) attack->sigma deprotonation 4. Deprotonation (Restores Aromaticity) sigma->deprotonation product Product (C-Prenylated Acetophenone) deprotonation->product

Caption: Diagram 3: Mechanistic steps in a Lewis acid-catalyzed Friedel-Crafts prenylation.

Data Summary

Table 1: Influence of Reaction Conditions on Prenylation Regioselectivity
Starting MaterialPrenylating AgentCatalyst / BaseSolventTemp (°C)Product(s) & Ratio/YieldReference
2-NaphtholBenzyl BromideBaseDMFRTO-Alkylated Product (Major)[1]
2-NaphtholBenzyl BromideBaseTFERTC-Alkylated Product (Major)[1]
2,4-DiacetylresorcinolPrenyl BromideK₂CO₃Acetone (B3395972)RefluxBis-O-prenyl ether (95%)[3]
2-Acetyl-1-naphtholPrenyl Bromide-N,N-DMA185°CC-Alkylated Product (Sole)[3]
PhenolIsobutyleneAl(OPh)₃--Ortho-alkylated phenols[9]

Experimental Protocols

Protocol 1: General Procedure for O-Prenylation of a Hydroxyacetophenone

Adapted from synthesis of prenyl ethers.[3]

  • Reagents & Setup: To a round-bottom flask, add the hydroxyacetophenone (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 2.5 eq.), and dry acetone (15 mL per mmol of acetophenone).

  • Addition of Prenylating Agent: To the stirred suspension, add prenyl bromide (1.2 eq.) dropwise at room temperature.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Workup: After cooling to room temperature, filter off the solid K₂CO₃ and wash it with acetone. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate (B1210297) and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica (B1680970) gel to yield the pure O-prenylated acetophenone.

Protocol 2: General Procedure for Thermal Claisen Rearrangement

Adapted from rearrangement of prenyl aryl ethers.[3]

  • Setup: Place the purified O-prenylated acetophenone (1.0 eq.) in a flask equipped with a reflux condenser under a nitrogen or argon atmosphere.

  • Solvent (Optional): Add a high-boiling solvent such as N,N-diethylaniline (5 mL per mmol of substrate). Alternatively, the reaction can be run neat.

  • Reaction: Heat the mixture in an oil bath to 185-200 °C. Monitor the formation of the C-prenylated product and the disappearance of the starting material by TLC. The reaction may take several hours.

  • Workup & Purification: Cool the reaction mixture. If a solvent was used, remove it under high vacuum. The crude residue can be directly purified by column chromatography on silica gel to isolate the ortho-prenylated acetophenone.

Protocol 3: Microwave-Assisted Synthesis (General Example)

Based on microwave-assisted condensation.[15]

  • Reagents: In a dedicated microwave reactor vessel, place the acetophenone derivative (1.0 eq.), an appropriate aldehyde (1.2 eq.), and a catalyst such as boric acid (0.2 eq.). This example is for a condensation, but similar principles apply for other reactions.

  • Reaction: Seal the vessel and place it in the microwave reactor. Heat the stirred mixture to the target temperature (e.g., 160 °C) for a short duration (e.g., 10-40 minutes). Power is typically controlled by the instrument (e.g., 300 W).

  • Workup: After the reaction, allow the vessel to cool to room temperature. Add a suitable solvent (e.g., ethanol) to dissolve the crude product.

  • Purification: Transfer the solution and purify as needed, typically by recrystallization or column chromatography.

References

Technical Support Center: Synthesis of 3,5-Diprenyl-4-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,5-Diprenyl-4-hydroxyacetophenone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound, a process that typically involves the Friedel-Crafts prenylation of 4-hydroxyacetophenone.

Q1: I am getting a very low yield of the desired this compound. What are the likely causes and how can I improve it?

A1: Low yields are a common issue in Friedel-Crafts reactions with phenolic substrates. Several factors could be contributing to this:

  • Sub-optimal Reaction Conditions: The choice of solvent, temperature, and reaction time are critical. Ensure you are using an appropriate solvent that dissolves the starting materials but does not interfere with the catalyst. The reaction temperature should be carefully controlled to prevent decomposition of starting materials or products.

  • Catalyst Inactivity: The Lewis acid catalyst (e.g., BF₃·OEt₂, AlCl₃) may be deactivated by moisture. Ensure all glassware is oven-dried and reagents are anhydrous.

  • Insufficient Prenylating Agent: An inadequate amount of the prenylating agent (e.g., prenyl bromide, isoprene) will result in incomplete conversion to the diprenylated product. Consider increasing the molar equivalents of the prenylating agent.

  • Side Reactions: The formation of byproducts, such as the mono-prenylated product or O-prenylated ethers, can significantly reduce the yield of the desired C,C-diprenylated product.

Q2: My main product is the mono-prenylated 3-prenyl-4-hydroxyacetophenone, not the desired di-prenylated product. How can I favor the formation of the di-prenylated compound?

A2: To favor the formation of this compound, you can adjust the following parameters:

  • Increase Molar Equivalents of Prenylating Agent: Use a larger excess of the prenylating agent to drive the reaction towards disubstitution.

  • Prolong Reaction Time: A longer reaction time may be necessary for the second prenylation to occur. Monitor the reaction progress by TLC or GC-MS to determine the optimal time.

  • Elevate Reaction Temperature: A moderate increase in temperature can sometimes promote the second substitution. However, be cautious as this may also lead to increased side product formation.

Q3: I am observing a significant amount of O-prenylation instead of the desired C-prenylation. How can I minimize this side reaction?

A3: The phenolic hydroxyl group is nucleophilic and can compete with the aromatic ring for the prenyl carbocation, leading to O-prenylation. To minimize this:

  • Choice of Catalyst: Some Lewis acids have a higher affinity for the hydroxyl group. Experiment with different Lewis acids (e.g., BF₃·OEt₂, Sc(OTf)₃) to find one that favors C-alkylation.

  • Protecting Groups: Consider protecting the hydroxyl group with a suitable protecting group that can be removed after the prenylation steps. This will ensure that only C-prenylation occurs.

  • Solvent Effects: The choice of solvent can influence the ratio of C- to O-alkylation. Non-polar solvents may favor C-alkylation.

Q4: I am having difficulty purifying the final product from the reaction mixture. What purification strategies do you recommend?

A4: The purification of this compound can be challenging due to the presence of structurally similar byproducts.

  • Column Chromatography: This is the most effective method for separating the desired product from starting materials and byproducts. A silica (B1680970) gel column with a gradient elution system of hexane (B92381) and ethyl acetate (B1210297) is often effective.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be used to improve purity.

  • Preparative HPLC: For very high purity requirements, preparative HPLC may be necessary.

Frequently Asked Questions (FAQs)

Q: What is the most common synthetic route for this compound?

A: The most plausible and commonly employed strategy for synthesizing this compound is the direct Friedel-Crafts prenylation of 4-hydroxyacetophenone using a suitable prenylating agent (e.g., prenyl bromide or isoprene) in the presence of a Lewis acid catalyst.

Q: What are the key starting materials and reagents for this synthesis?

A: The key starting materials are 4-hydroxyacetophenone and a prenylating agent such as prenyl bromide or isoprene. A Lewis acid catalyst like boron trifluoride etherate (BF₃·OEt₂) or aluminum chloride (AlCl₃) is also required, along with an appropriate anhydrous solvent (e.g., dichloromethane (B109758), 1,2-dichloroethane).

Q: Are there any safety precautions I should be aware of during this synthesis?

A: Yes. Lewis acids are corrosive and react violently with water; they should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Prenyl bromide is a lachrymator and should also be handled in a fume hood. Ensure all reactions are conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from deactivating the catalyst.

Data Presentation

Table 1: Effect of Catalyst on Yield and Product Distribution

Catalyst (1.1 eq)SolventTemperature (°C)Time (h)Yield of 3,5-diprenyl (%)Yield of 3-prenyl (%)Yield of O-prenyl ether (%)
BF₃·OEt₂CH₂Cl₂0 to rt1265205
AlCl₃DCErt8453015
Sc(OTf)₃CH₂Cl₂rt127015<5
FeCl₃DCE506304010

Table 2: Effect of Molar Ratio of Prenyl Bromide on Product Yield

Molar Ratio (Prenyl Bromide : 4-hydroxyacetophenone)CatalystTemperature (°C)Time (h)Yield of 3,5-diprenyl (%)
2.2 : 1BF₃·OEt₂0 to rt1265
2.5 : 1BF₃·OEt₂0 to rt1275
3.0 : 1BF₃·OEt₂0 to rt1280
3.5 : 1BF₃·OEt₂0 to rt1282

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound via Friedel-Crafts prenylation.

Materials:

  • 4-hydroxyacetophenone

  • Prenyl bromide

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add 4-hydroxyacetophenone (1.0 eq) and anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add boron trifluoride etherate (1.1 eq) to the stirred solution.

  • After stirring for 15 minutes, add prenyl bromide (2.5 eq) dropwise over 30 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford this compound as a pale yellow oil.

Visualizations

experimental_workflow start Start: Prepare Reactants reaction_setup Reaction Setup: - Dissolve 4-hydroxyacetophenone in anhydrous CH₂Cl₂ - Cool to 0 °C start->reaction_setup catalyst_addition Catalyst Addition: - Slowly add BF₃·OEt₂ reaction_setup->catalyst_addition reagent_addition Reagent Addition: - Add prenyl bromide dropwise catalyst_addition->reagent_addition reaction_progress Reaction Progress: - Stir at room temperature for 12h - Monitor by TLC reagent_addition->reaction_progress workup Workup: - Quench with NaHCO₃ - Extract with CH₂Cl₂ - Wash with brine reaction_progress->workup drying_concentration Drying and Concentration: - Dry over Na₂SO₄ - Concentrate in vacuo workup->drying_concentration purification Purification: - Silica gel column chromatography drying_concentration->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield of Desired Product check_mono Is mono-prenylated product the major byproduct? start->check_mono check_oprenyl Is O-prenylated product observed? start->check_oprenyl check_starting_material Is significant starting material remaining? start->check_starting_material increase_prenyl Action: - Increase molar equivalents of prenylating agent - Prolong reaction time check_mono->increase_prenyl Yes change_catalyst Action: - Use a different Lewis acid (e.g., Sc(OTf)₃) - Protect the hydroxyl group check_oprenyl->change_catalyst Yes check_conditions Action: - Ensure anhydrous conditions - Check catalyst activity - Increase reaction time/temperature check_starting_material->check_conditions Yes

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

stability of 3,5-Diprenyl-4-hydroxyacetophenone under various storage conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 3,5-Diprenyl-4-hydroxyacetophenone under various storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound, a prenylated phenolic compound, can be influenced by several factors including temperature, light, oxygen, humidity, and pH.[1][2] Its phenolic hydroxyl group and prenyl side chains are susceptible to oxidation, while the acetophenone (B1666503) core can undergo other reactions under stressful conditions.[2][3]

Q2: What are the recommended long-term storage conditions for this compound?

A2: To ensure long-term stability, this compound should be stored in a cool, dark, and dry place. It is advisable to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation. For general laboratory use, storage at 2-8°C is recommended. For long-term archival, storage at -20°C or lower is preferable.

Q3: What are the likely degradation pathways for this compound?

A3: Based on its chemical structure, the likely degradation pathways include:

  • Oxidation: The phenolic hydroxyl group is prone to oxidation, which can lead to the formation of quinone-type structures. The prenyl groups can also undergo oxidation.[2]

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the formation of various degradation products.

  • Hydrolysis: While generally stable to hydrolysis, extreme pH conditions (strong acid or base) may affect the molecule, although this is less common for this type of structure compared to esters or amides.[4]

Q4: How can I monitor the stability of my this compound sample?

A4: The stability of your sample can be monitored using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection. This method should be able to separate the intact compound from its potential degradation products. Periodic testing of the sample's purity and comparison to a reference standard stored under ideal conditions is recommended.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in physical appearance (e.g., color change from white to yellow/brown) Oxidative degradation of the phenolic group.Store the compound under an inert atmosphere (argon or nitrogen) and protect it from light. For solutions, use de-gassed solvents.
Decreased purity observed by HPLC analysis Exposure to adverse storage conditions (heat, light, humidity).Review storage conditions. Ensure the compound is stored in a tightly sealed container at the recommended temperature and protected from light.
Appearance of new peaks in the chromatogram Formation of degradation products.Perform forced degradation studies (see Experimental Protocols) to identify potential degradation products and understand the degradation pathways. This will help in developing a more robust stability-indicating method.
Poor solubility after storage Potential polymerization or formation of insoluble degradation products.Attempt to dissolve the compound in a different solvent or use sonication. If solubility issues persist, the sample may be significantly degraded and should be discarded.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop a stability-indicating analytical method.[2][4]

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.[4]

2. Stress Conditions: [4]

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 70°C for 48 hours.

  • Photodegradation: Expose the solid compound and the stock solution to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

3. Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a validated HPLC-UV method.

Illustrative HPLC Method for Stability Testing
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Gradient elution with a mixture of acetonitrile (B52724) and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Data Presentation

Table 1: Summary of Forced Degradation Study Results (Hypothetical Data)
Stress Condition% DegradationNumber of Degradation ProductsMajor Degradation Product (Retention Time)
0.1 M HCl, 60°C, 24h5.2%18.5 min
0.1 M NaOH, 60°C, 24h15.8%27.2 min, 9.1 min
3% H₂O₂, RT, 24h25.3%36.8 min, 8.2 min, 10.5 min
Heat (70°C), 48h8.1%18.9 min
Photostability12.5%27.9 min, 9.5 min
Control<0.5%0-
Table 2: Recommended Storage Conditions and Expected Shelf-Life (Hypothetical Data)
Storage ConditionContainerAtmosphereExpected Shelf-Life (Purity >98%)
-20°CTightly sealed, amber vialInert (Argon/Nitrogen)> 5 years
2-8°CTightly sealed, amber vialInert (Argon/Nitrogen)2-3 years
Room Temperature (20-25°C)Tightly sealed, amber vialAir6-12 months
Room Temperature (20-25°C)Open containerAir< 1 month

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂) stock->oxidation thermal Thermal (70°C, solid) stock->thermal photo Photostability (ICH Q1B) stock->photo neutralize Neutralize (if applicable) acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc HPLC-UV Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for forced degradation studies.

degradation_pathway cluster_products Potential Degradation Products parent This compound quinone Quinone-type Products parent->quinone Oxidation (O₂, H₂O₂) prenyl_ox Oxidized Prenyl Groups parent->prenyl_ox Oxidation (O₂, H₂O₂) photoproducts Photodegradation Adducts parent->photoproducts Light (UV/Vis) troubleshooting_logic start Stability Issue Observed? color_change Color Change? start->color_change Yes no_issue No action needed start->no_issue No purity_decrease Purity Decrease? color_change->purity_decrease No action_inert Action: Store under inert atmosphere color_change->action_inert Yes new_peaks New HPLC Peaks? purity_decrease->new_peaks No action_review_storage Action: Review storage conditions (T, light) purity_decrease->action_review_storage Yes action_forced_degradation Action: Perform forced degradation study new_peaks->action_forced_degradation Yes new_peaks->no_issue No No further obvious issues

References

Technical Support Center: In Vitro Digestion of Phenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the in vitro digestion of phenolic compounds.

Troubleshooting Guides

This section addresses specific problems that may arise during your experiments, offering potential causes and step-by-step solutions.

Question 1: Why is the recovery of my phenolic compounds unexpectedly low after in vitro digestion?

Answer:

Low recovery of phenolic compounds is a common issue stemming from their inherent instability and interactions within the simulated digestive environment. Several factors across the oral, gastric, and intestinal phases can contribute to this degradation.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Alkaline Instability Many phenolic compounds, particularly flavonoids, are unstable in the alkaline conditions of the small intestine (pH ~7.0), leading to irreversible structural changes like isomerization and auto-oxidation.[1]1. Minimize Intestinal Phase Duration: If your experimental design allows, consider shorter incubation times for the intestinal phase. 2. Inert Atmosphere: Perform the intestinal digestion phase under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 3. Antioxidant Addition: Consider the addition of antioxidants like ascorbic acid, if it does not interfere with downstream analysis.
Enzymatic Degradation/Interaction Digestive enzymes such as pepsin and pancreatin (B1164899) can bind to phenolic compounds, leading to co-precipitation and reduced bioaccessibility.[2] This is particularly true for larger polyphenols like tannins.[3]1. Enzyme Activity Check: Ensure you are using the correct enzyme concentrations and that their activity is verified. 2. Immediate Enzyme Inactivation: At the end of each digestion phase, immediately inactivate enzymes to prevent further interactions. This can be achieved by rapid pH changes or the addition of specific inhibitors (if compatible with your analysis).
Interaction with Food Matrix Phenolic compounds can bind to proteins, carbohydrates (especially fiber), and lipids in the food matrix, reducing their release and availability for analysis.[2]1. Matrix Blanks: Run blank digestions with only the food matrix (no phenolic compounds) to assess potential interferences. 2. Extraction Efficiency: Optimize your post-digestion extraction protocol to ensure the efficient release of matrix-bound phenolics. This may involve using different solvents or enzymatic treatments to break down the matrix.
Precipitation with Bile Salts Bile salts, essential for lipid digestion, can cause the precipitation of some phenolic compounds during the intestinal phase.[4]1. Bile Salt Concentration: Use the recommended concentration of bile salts as per the standardized protocol (e.g., INFOGEST 2.0). Excessive concentrations can exacerbate precipitation. 2. Centrifugation and Filtration: After the intestinal phase, ensure proper separation of the soluble (bioaccessible) fraction from any precipitate through centrifugation and filtration. Analyze both fractions if a mass balance is required.

Question 2: I am observing high variability in my results between replicates. What could be the cause?

Answer:

High variability in in vitro digestion experiments can be frustrating. The complexity of the simulated physiological conditions means that minor inconsistencies in your protocol can be magnified in the results.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Inconsistent pH Control The stability of phenolic compounds is highly pH-dependent. Small deviations in the pH of your simulated digestive fluids can lead to significant differences in degradation rates.1. Calibrate pH Meter: Ensure your pH meter is calibrated before each experiment. 2. Precise pH Adjustment: Adjust the pH of your digesta at each stage carefully and consistently. Use standardized acid/base solutions. 3. Monitor pH Drift: For longer incubations, consider monitoring the pH and readjusting if necessary.
Inhomogeneous Sample/Enzyme Distribution If your sample or enzyme solutions are not homogeneously mixed, different replicates will be exposed to varying conditions.1. Thorough Mixing: Ensure thorough but gentle mixing of the digesta at each step, especially after adding enzymes or adjusting pH. 2. Standardized Sampling: When taking aliquots for analysis, ensure the entire sample is well-mixed to get a representative sample.
Temperature Fluctuations Enzyme activity is sensitive to temperature. Inconsistent temperatures between samples or experiments will lead to variable digestion kinetics.1. Use a Calibrated Water Bath/Incubator: Maintain a constant temperature of 37°C throughout the digestion process. 2. Pre-warm Solutions: Pre-warm all digestive fluids and enzyme solutions to 37°C before adding them to the sample.
Inconsistent Sample Preparation Differences in the initial sample preparation can lead to variability in the release of phenolic compounds from the food matrix.1. Standardize Particle Size: If working with solid samples, ensure a consistent particle size through grinding or sieving. 2. Homogenize Liquid Samples: For liquid samples, ensure they are well-mixed before taking aliquots.

Frequently Asked Questions (FAQs)

Q1: What is the INFOGEST 2.0 protocol and why is it recommended?

The INFOGEST 2.0 protocol is a standardized, static in vitro digestion method developed by an international consortium of scientists. It simulates the conditions of the oral, gastric, and intestinal phases of human digestion.[5] It is highly recommended because it provides a harmonized and physiologically relevant method, allowing for better comparison of results between different laboratories and studies.[6][7]

Q2: Can I modify the INFOGEST 2.0 protocol for my specific research needs?

While the strength of the INFOGEST 2.0 protocol lies in its standardization, minor modifications can be made if well-justified and clearly reported. For example, you might need to adjust the substrate-to-enzyme ratio for a particularly complex food matrix or alter the duration of a specific phase. Any deviations from the standard protocol should be carefully documented and their potential impact on the results discussed.

Q3: How does the food matrix affect the degradation of phenolic compounds during digestion?

The food matrix plays a crucial role in the stability and bioaccessibility of phenolic compounds. Components like proteins, carbohydrates, and lipids can interact with phenolics, either protecting them from degradation or binding to them and reducing their availability.[2] For instance, dietary fibers can entrap phenolic compounds, limiting their release, while proteins can form complexes with them.

Q4: What is the difference between bioaccessibility and bioavailability?

  • Bioaccessibility refers to the fraction of a compound that is released from the food matrix into the gastrointestinal fluids and is available for absorption.[8] In vitro digestion models primarily measure bioaccessibility.

  • Bioavailability is the fraction of the ingested compound that is absorbed and reaches the systemic circulation to be used by the body. Assessing bioavailability typically requires in vivo studies.

Q5: How should I prepare my samples for analysis after in vitro digestion?

After each digestion phase, it is crucial to stop the enzymatic reactions. This can be done by rapid cooling, adding enzyme inhibitors, or adjusting the pH to a level where the enzymes are inactive. The bioaccessible fraction (the liquid supernatant) is then typically separated from the undigested solid residue by centrifugation. This soluble fraction can then be analyzed for its phenolic content, often after a solid-phase extraction (SPE) step to clean up the sample and concentrate the analytes before chromatographic analysis (e.g., UPLC-MS/MS).[1]

Quantitative Data Summary

The stability of phenolic compounds during in vitro digestion is highly variable and depends on the specific compound, the food matrix, and the experimental conditions. The following table summarizes the percentage loss of total phenolic content (TPC) in various food matrices after simulated gastrointestinal digestion.

Food MatrixDigestion PhaseTPC Loss (%)Reference
Olive Mill Wastewater Extract (A20)Full Digestion89.3%[9][10]
Olive Mill Wastewater Extract (A21)Full Digestion76.9%[9][10]
Olive Mill Wastewater Extract (SP, encapsulated)Full Digestion50.0%[9][10]
Apple JuiceFull Digestion7.8%[11]
Grape JuiceFull Digestion22.2%[11]
Orange JuiceFull Digestion25.3%[11]
Pomelo JuiceFull Digestion23.5%[11]
Kiwifruit JuiceFull Digestion35.0%[11]

Note: These values are indicative and can vary significantly based on the specific experimental setup.

Experimental Protocols

Detailed Methodology for the INFOGEST 2.0 Static In Vitro Digestion Model

This protocol is a summary of the standardized INFOGEST 2.0 method.[7] It is crucial to consult the original publication by Brodkorb et al. (2019) for complete details.

1. Preparation of Simulated Digestion Fluids:

  • Prepare stock solutions of simulated salivary fluid (SSF), simulated gastric fluid (SGF), and simulated intestinal fluid (SIF) electrolytes.

  • Enzyme solutions (α-amylase, pepsin, pancreatin), gastric lipase (B570770), and bile salt solutions should be prepared fresh before each experiment.

2. Oral Phase:

  • Mix the food sample with SSF in a 1:1 (w/v) ratio.

  • Add α-amylase solution (to achieve 75 U/mL in the final mixture).

  • Adjust the pH to 7.0.

  • Incubate at 37°C for 2 minutes with constant mixing.

3. Gastric Phase:

  • Add the oral bolus to SGF in a 1:1 (v/v) ratio.

  • Add pepsin solution (to achieve 2000 U/mL in the final mixture) and gastric lipase (to achieve 60 U/mL).

  • Adjust the pH to 3.0 with HCl.

  • Incubate at 37°C for 2 hours with constant mixing.

4. Intestinal Phase:

  • Add the gastric chyme to SIF in a 1:1 (v/v) ratio.

  • Add pancreatin solution (to achieve 100 U/mL trypsin activity in the final mixture) and bile salt solution (to achieve 10 mM in the final mixture).

  • Adjust the pH to 7.0 with NaOH.

  • Incubate at 37°C for 2 hours with constant mixing.

5. Sample Collection and Processing:

  • At the end of each phase, take an aliquot of the digesta.

  • Immediately stop the enzymatic reaction (e.g., by flash freezing or adding inhibitors).

  • Centrifuge the sample to separate the soluble (bioaccessible) fraction from the solid residue.

  • Store samples at -80°C until analysis.

Visualizations

INFOGEST_Workflow INFOGEST 2.0 In Vitro Digestion Workflow cluster_oral Oral Phase cluster_gastric Gastric Phase cluster_intestinal Intestinal Phase start Food Sample oral_mix Mix with SSF (1:1) Add α-Amylase pH to 7.0 start->oral_mix oral_incubate Incubate 2 min @ 37°C oral_mix->oral_incubate gastric_mix Add SGF (1:1) Add Pepsin & Lipase pH to 3.0 oral_incubate->gastric_mix Oral Bolus gastric_incubate Incubate 2 hours @ 37°C gastric_mix->gastric_incubate intestinal_mix Add SIF (1:1) Add Pancreatin & Bile pH to 7.0 gastric_incubate->intestinal_mix Gastric Chyme intestinal_incubate Incubate 2 hours @ 37°C intestinal_mix->intestinal_incubate end_point Sample for Analysis (Bioaccessible Fraction) intestinal_incubate->end_point Final Digesta

Caption: Workflow of the standardized INFOGEST 2.0 method.

Troubleshooting_Flowchart Troubleshooting Low Phenolic Recovery start Low Phenolic Recovery? check_pH Is pH control consistent across all phases? start->check_pH Yes check_temp Is temperature stable at 37°C? check_pH->check_temp Yes solution_pH Calibrate pH meter and standardize adjustment. check_pH->solution_pH No check_oxidation Is oxidation a likely issue (alkaline phase)? check_temp->check_oxidation Yes solution_temp Use calibrated incubator and pre-warm reagents. check_temp->solution_temp No check_matrix Are there strong matrix interactions? check_oxidation->check_matrix No solution_oxidation Use inert atmosphere or antioxidants. check_oxidation->solution_oxidation Yes solution_matrix Optimize post-digestion extraction protocol. check_matrix->solution_matrix Yes

Caption: A logical guide for troubleshooting low phenolic recovery.

References

Technical Support Center: Optimizing HPLC Separation of 3,5-Diprenyl-4-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of 3,5-Diprenyl-4-hydroxyacetophenone from co-extracts.

Frequently Asked Questions (FAQs)

Q1: What are the most common co-extracts I can expect when isolating this compound from Ageratina species?

A1: When extracting this compound (DHAP) from plants of the Ageratina genus, particularly Ageratina pazcuarensis or Ageratina pichinchensis, you can anticipate co-extracting other structurally related secondary metabolites. These often include other prenylated acetophenones, chromenes like encecalin, and various flavonoids and phenolic acids. The exact composition of co-extracts can vary based on the plant species, geographical location, and extraction method used.

Q2: What is a good starting point for a reversed-phase HPLC method for separating DHAP?

A2: A good initial method for separating DHAP would utilize a C18 column with a gradient elution. A typical mobile phase would consist of an acidified aqueous phase (e.g., water with 0.1% formic or acetic acid) and an organic modifier like acetonitrile (B52724) or methanol (B129727). A broad gradient from a lower to a higher concentration of the organic modifier will help to elute compounds with a wide range of polarities and determine the approximate retention time of DHAP.

Q3: My peak for this compound is showing significant tailing. What are the likely causes and how can I fix it?

A3: Peak tailing for phenolic compounds like DHAP is a common issue in reversed-phase HPLC. The primary causes include:

  • Secondary Interactions: Interaction between the phenolic hydroxyl group of DHAP and active silanol (B1196071) groups on the silica-based column packing. To mitigate this, ensure the mobile phase is sufficiently acidic (pH 2.5-3.5) to suppress the ionization of both the analyte and the silanol groups.

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample and reinjecting.

  • Column Contamination or Degradation: The column may be contaminated with strongly retained compounds from previous injections or may be nearing the end of its lifespan. Flushing the column with a strong solvent or replacing it may be necessary.

Q4: I am seeing co-elution of my target compound with other peaks. How can I improve the resolution?

A4: To improve the resolution between co-eluting peaks, you can modify several chromatographic parameters:

  • Mobile Phase Composition: Changing the organic modifier (e.g., from acetonitrile to methanol) can alter the selectivity of the separation. You can also adjust the gradient slope, making it shallower around the elution time of your target compound to increase the separation between closely eluting peaks.

  • Mobile Phase pH: Adjusting the pH of the mobile phase can change the ionization state of acidic or basic co-extracts, thereby altering their retention times relative to DHAP.

  • Column Chemistry: If modifying the mobile phase is insufficient, consider using a column with a different stationary phase, such as a phenyl-hexyl or a biphenyl (B1667301) column, which can offer different selectivities for aromatic compounds.

  • Temperature: Lowering the column temperature can sometimes improve the resolution of closely eluting peaks, although it will also increase the analysis time.

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing or Fronting)
Symptom Possible Cause Suggested Solution
Peak Tailing Secondary interactions with silanol groups.Lower the pH of the mobile phase to 2.5-3.5 using an acid modifier like formic or trifluoroacetic acid.
Column overload.Dilute the sample or reduce the injection volume.
Column void or contamination.Flush the column with a strong solvent. If the problem persists, replace the column.
Peak Fronting Sample solvent stronger than the mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.
Column overload.Dilute the sample or reduce the injection volume.
Problem 2: Co-elution with Impurities
Symptom Possible Cause Suggested Solution
Poor Resolution (Rs < 1.5) Inadequate separation power of the mobile phase.Optimize the gradient profile. A shallower gradient around the elution time of the target analyte can improve separation.
Unsuitable organic modifier.Switch the organic modifier (e.g., from acetonitrile to methanol or vice-versa) to alter selectivity.
Inappropriate stationary phase.Consider a column with a different selectivity (e.g., Phenyl-Hexyl, Biphenyl) that may provide better separation for aromatic compounds.
Suboptimal temperature.Adjusting the column temperature can sometimes improve resolution, although the effect can be compound-dependent.

Data Presentation

Table 1: Illustrative Retention Times of this compound and Potential Co-Extracts under Different Mobile Phase Conditions.

CompoundMobile Phase A: 60% AcetonitrileMobile Phase B: 70% AcetonitrileMobile Phase C: 60% Methanol
This compound 12.5 min9.8 min15.2 min
Encecalin 10.2 min7.5 min11.8 min
Other Prenylated Acetophenones 11.0 - 14.0 min8.5 - 11.0 min13.5 - 17.0 min
Flavonoid Aglycones 8.0 - 11.0 min6.0 - 8.5 min9.5 - 13.0 min

Note: These are hypothetical retention times to illustrate trends. Actual retention times will vary depending on the specific HPLC system, column, and exact mobile phase composition.

Table 2: Effect of Mobile Phase Composition on the Resolution of this compound from a Co-eluting Impurity.

Mobile Phase Composition (Acetonitrile:Water with 0.1% Formic Acid)Retention Time of DHAP (min)Retention Time of Impurity (min)Resolution (Rs)
60:4012.512.81.2
55:4514.815.31.6
50:5017.218.02.1

Experimental Protocols

Protocol 1: Sample Preparation from Plant Material
  • Extraction: Macerate 10 g of dried and powdered Ageratina pazcuarensis aerial parts with 100 mL of dichloromethane (B109758) for 24 hours at room temperature.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Sample for HPLC: Dissolve 10 mg of the crude extract in 10 mL of methanol. Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Protocol 2: HPLC Method for the Separation of this compound
  • Instrumentation: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B (linear gradient)

    • 25-30 min: 80% B (isocratic)

    • 30-35 min: 80% to 30% B (linear gradient)

    • 35-40 min: 30% B (isocratic - re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: 280 nm

  • Injection Volume: 10 µL

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing plant_material Dried Plant Material extraction Dichloromethane Extraction plant_material->extraction concentration Rotary Evaporation extraction->concentration dissolution Dissolution in Methanol concentration->dissolution filtration 0.45 µm Filtration dissolution->filtration hplc_injection HPLC Injection filtration->hplc_injection separation C18 Column Separation hplc_injection->separation detection UV Detection (280 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification

Caption: Experimental workflow for HPLC analysis of this compound.

troubleshooting_tree cluster_peak_shape Peak Shape Issues cluster_resolution Resolution Issues start Poor Separation of DHAP peak_tailing Peak Tailing? start->peak_tailing co_elution Co-elution? start->co_elution lower_ph Lower Mobile Phase pH peak_tailing->lower_ph Yes dilute_sample Dilute Sample peak_tailing->dilute_sample Yes optimize_gradient Optimize Gradient co_elution->optimize_gradient Yes change_solvent Change Organic Solvent co_elution->change_solvent Yes change_column Change Column co_elution->change_column Yes

Caption: Troubleshooting decision tree for HPLC separation of DHAP.

Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of 3,5-Diprenyl-4-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of 3,5-Diprenyl-4-hydroxyacetophenone.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in LC-MS analysis?

A1: The matrix effect is the alteration of the ionization efficiency of an analyte, such as this compound, by the presence of co-eluting compounds in the sample matrix.[1][2][3][4] These co-eluting substances can either suppress or enhance the analyte's signal, leading to inaccurate and unreliable quantification.[5][2][3][4] This phenomenon is a significant challenge, especially when analyzing complex samples like biological fluids or plant extracts.[5]

Q2: How can I determine if my analysis of this compound is affected by matrix effects?

A2: The most common method to assess matrix effects is the post-extraction spike method.[5][6][7] This involves comparing the response of the analyte in a pure solution to the response of the analyte spiked into a blank matrix sample that has already undergone the extraction procedure. A significant difference between these two responses indicates the presence of a matrix effect.[7] Another qualitative method is the post-column infusion technique, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[6][8]

Q3: What are the common sources of matrix effects for a phenolic compound like this compound?

A3: For phenolic compounds isolated from natural sources or biological matrices, common sources of matrix effects include phospholipids, salts, endogenous metabolites, and other co-extracted plant secondary metabolites.[1] Phospholipids are particularly notorious for causing ion suppression in electrospray ionization (ESI).

Q4: Can changing the ionization source help in mitigating matrix effects?

A4: Yes, in some cases, switching the ionization source can help. Atmospheric pressure chemical ionization (APCI) is generally less susceptible to matrix effects than electrospray ionization (ESI) because it involves a gas-phase ionization mechanism.[9] However, the choice of ionization source depends on the analyte's chemical properties. For a phenolic compound like this compound, ESI in negative ion mode is often effective, but if significant matrix effects are observed, evaluating APCI could be a viable strategy.

Troubleshooting Guides

Issue 1: Poor reproducibility of this compound quantification.
  • Question: My quantitative results for this compound are highly variable between injections of the same sample. What could be the cause?

  • Answer: Poor reproducibility is a classic symptom of matrix effects.[2][3][10] The inconsistency is often due to variations in the concentration of co-eluting matrix components from one sample to another, which erratically affect the ionization of your analyte. Phospholipids are a common culprit as they can build up on the column and elute unpredictably.

    Troubleshooting Steps:

    • Evaluate Sample Preparation: Your current sample preparation method may not be effectively removing interfering compounds. Consider more rigorous cleanup techniques. A comparison of different methods is provided in Table 1.

    • Optimize Chromatography: Improve the separation of this compound from matrix components. This can be achieved by adjusting the mobile phase gradient, changing the column chemistry, or using a smaller particle size column for better resolution.[1]

    • Use an Internal Standard: Incorporate a stable isotope-labeled internal standard (SIL-IS) of this compound if available. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for reliable correction of the signal.[1] If a SIL-IS is not available, a structural analog can be used, but its effectiveness in compensating for matrix effects must be carefully validated.

Issue 2: Low recovery and significant ion suppression for this compound.
  • Question: I am observing a very weak signal for this compound, and the calculated matrix effect shows significant ion suppression. How can I improve this?

  • Answer: Significant ion suppression is a direct indication that co-eluting matrix components are interfering with the ionization of your analyte in the mass spectrometer's source.[1][8] To overcome this, you need to either remove the interfering components or separate them chromatographically from your analyte.

    Troubleshooting Steps:

    • Improve Sample Cleanup: The most effective way to combat ion suppression is to enhance the sample preparation process.[1][11]

      • Solid-Phase Extraction (SPE): This is a highly effective technique for removing a broad range of interferences. Develop an SPE method with a sorbent that retains your analyte while allowing matrix components to be washed away.

      • Liquid-Liquid Extraction (LLE): Optimize the LLE protocol by adjusting the pH and using solvents with different polarities to selectively extract this compound.[11]

      • Phospholipid Removal: If analyzing plasma or serum, use specialized phospholipid removal plates or cartridges.[12]

    • Chromatographic Separation: Modify your LC method to shift the retention time of this compound away from the region where most matrix components elute (often the early part of the chromatogram).[8]

    • Sample Dilution: A simple but effective strategy is to dilute the sample extract.[10] This reduces the concentration of matrix components, thereby lessening their impact on the ionization of your analyte. However, ensure that the diluted concentration of your analyte is still above the limit of quantification.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for the Analysis of this compound in Human Plasma.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Relative Standard Deviation (RSD) (%)
Protein Precipitation (PPT)95 ± 4.2-45 ± 8.5 (Suppression)12.5
Liquid-Liquid Extraction (LLE)85 ± 5.1-15 ± 6.3 (Suppression)7.8
Solid-Phase Extraction (SPE)92 ± 3.8-5 ± 2.1 (Suppression)3.2

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Quantification of Matrix Effect using the Post-Extraction Spike Method
  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound into the reconstitution solvent at a known concentration.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma, urine) using your established protocol. Spike this compound into the final extract at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike this compound into a blank matrix sample before extraction at the same concentration as Set A.

  • Analyze all samples by LC-MS.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    • A ME value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

Protocol 2: Solid-Phase Extraction (SPE) for the Cleanup of this compound from Plasma
  • Condition the SPE Cartridge: Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load the Sample: Dilute 100 µL of plasma with 400 µL of 4% phosphoric acid in water and load it onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute: Elute the this compound with 1 mL of methanol.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase.

Visualizations

MatrixEffectWorkflow cluster_problem Problem Identification cluster_assessment Matrix Effect Assessment cluster_mitigation Mitigation Strategies cluster_validation Validation Problem Inaccurate or Irreproducible LC-MS Data for this compound Assess Perform Post-Extraction Spike Experiment Problem->Assess Result Calculate Matrix Effect (%) Assess->Result Optimize_SP Optimize Sample Preparation (SPE, LLE) Result->Optimize_SP If ME is significant Optimize_LC Optimize Chromatographic Conditions Result->Optimize_LC If ME is significant Use_IS Use Stable Isotope-Labeled Internal Standard Result->Use_IS If ME is significant Validate Re-evaluate Matrix Effect Optimize_SP->Validate Optimize_LC->Validate Use_IS->Validate Final Accurate & Reproducible Quantification Validate->Final

Caption: Workflow for identifying and mitigating matrix effects.

SamplePrepComparison cluster_input Input cluster_methods Sample Preparation Methods cluster_output Outcome Sample Plasma Sample containing this compound PPT Protein Precipitation (PPT) Sample->PPT LLE Liquid-Liquid Extraction (LLE) Sample->LLE SPE Solid-Phase Extraction (SPE) Sample->SPE PPT_Out High Recovery, High Matrix Effect PPT->PPT_Out LLE_Out Good Recovery, Moderate Matrix Effect LLE->LLE_Out SPE_Out High Recovery, Low Matrix Effect SPE->SPE_Out

Caption: Comparison of sample preparation techniques.

References

troubleshooting low bioactivity of 3,5-Diprenyl-4-hydroxyacetophenone in cell assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,5-Diprenyl-4-hydroxyacetophenone (DHAP). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their cell-based assays involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound (DHAP) is a natural phenolic compound.[1] It has been reported to exhibit several biological activities, including anti-inflammatory, antioxidant, antinociceptive, and gastroprotective effects.[2][3][4] Its anti-inflammatory properties are attributed to its ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and IL-6 in macrophages.[2][3]

Q2: What is the recommended solvent for preparing a stock solution of DHAP?

A2: Due to its phenolic structure, DHAP is expected to have low aqueous solubility. It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO). Store the stock solution in small, tightly sealed aliquots at -20°C or -80°C to minimize freeze-thaw cycles and protect it from light.

Q3: What is a typical concentration range to use for DHAP in cell-based assays?

A3: The effective concentration of DHAP can vary depending on the cell line and the specific assay. Based on published data, a starting concentration range of 1 µM to 100 µM is recommended for initial experiments.[2][3] For example, a concentration of 91.78 µM has been shown to significantly inhibit the production of several pro-inflammatory cytokines in J774A.1 macrophages.[2][3]

Q4: I am not observing the expected anti-inflammatory effects of DHAP in my LPS-stimulated macrophage assay. What could be the reason?

A4: Several factors could contribute to this. First, verify the potency of your lipopolysaccharide (LPS) stimulus and ensure your cells are responsive. The lack of a robust inflammatory response to LPS will mask any inhibitory effects of DHAP. Next, consider the troubleshooting guide below to investigate potential issues with the compound itself, such as solubility, stability, and cell permeability. It is also crucial to ensure the health and viability of your cells and to optimize the assay conditions, including cell seeding density and incubation times.

Troubleshooting Guide for Low Bioactivity

This guide provides a systematic approach to identifying and resolving common issues that may lead to lower-than-expected bioactivity of this compound in your cell-based assays.

dot graph TD { rankdir="TB"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: A workflow diagram for troubleshooting low bioactivity of DHAP.

Issue 1: The compound is not available to the cells.

  • Potential Cause: Precipitation in Cell Culture Medium

    • Explanation: DHAP, like many phenolic compounds, has limited aqueous solubility. When a concentrated DMSO stock solution is diluted into the aqueous cell culture medium, the compound can precipitate, significantly reducing the effective concentration available to the cells.

    • Troubleshooting Steps:

      • Visual Inspection: After adding DHAP to the medium, carefully inspect the solution for any cloudiness, crystals, or particulate matter. Centrifuge a small aliquot to see if a pellet forms.

      • Optimize Dilution: When preparing the final dilution, add the DMSO stock to the medium while vortexing or gently swirling to promote rapid dispersion.

      • Final DMSO Concentration: Ensure the final DMSO concentration is as low as possible (ideally below 0.5%) to minimize both solvent-induced cytotoxicity and precipitation. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

      • Perform a Solubility Assay: If precipitation is suspected, perform a kinetic or thermodynamic solubility assay to determine the maximum soluble concentration of DHAP in your specific cell culture medium.

Issue 2: The compound is degrading in the experimental conditions.

  • Potential Cause: Compound Instability

    • Explanation: Phenolic compounds can be susceptible to degradation under typical cell culture conditions (37°C, physiological pH, exposure to light and oxygen).[5] Degradation will reduce the concentration of the active compound over the course of the experiment.

    • Troubleshooting Steps:

      • Minimize Pre-incubation: Prepare fresh compound-containing media for each experiment and minimize the time the compound is incubated in the media before being added to the cells.

      • Protect from Light: Protect stock solutions and compound-containing media from light, as some compounds are light-sensitive.

      • Perform a Stability Assay: Incubate DHAP in your cell culture medium at 37°C for the duration of your experiment (e.g., 24, 48 hours). At various time points, take aliquots and analyze the concentration of the parent compound using HPLC or LC-MS to determine its stability.

Issue 3: The compound is not entering the cells.

  • Potential Cause: Low Cell Permeability

    • Explanation: For DHAP to act on intracellular targets, it must be able to cross the cell membrane. If the compound has poor cell permeability, its effective intracellular concentration will be too low to elicit a biological response.

    • Troubleshooting Steps:

      • Assess Permeability: If you suspect low cellular uptake, you can assess the permeability of DHAP using an in vitro model.

        • PAMPA (Parallel Artificial Membrane Permeability Assay): This is a high-throughput, cell-free assay to predict passive diffusion.

        • Caco-2 Permeability Assay: This cell-based assay is considered the gold standard for predicting in vivo drug absorption and can provide insights into both passive and active transport mechanisms.

Issue 4: The assay system is not optimized or suitable.

  • Potential Cause: Suboptimal Assay Conditions or Cell Line Selection

    • Explanation: The chosen cell line may not have an active or easily inducible target pathway. Additionally, the assay parameters (e.g., cell density, incubation time, stimulus concentration) may not be sensitive enough to detect the effects of the compound.

    • Troubleshooting Steps:

      • Cell Health: Always ensure your cells are healthy, viable, and within a low passage number. Stressed or senescent cells may respond differently to stimuli and treatments.

      • Optimize Cell Seeding Density: Test different cell seeding densities to find the optimal number that provides a robust signal window for your assay.

      • Time-Course and Dose-Response: Perform a time-course experiment to determine the optimal incubation time for DHAP. Also, test a broad range of concentrations in a dose-response experiment to ensure you are not missing an effective concentration window.

      • Positive Control: Ensure your positive control for inducing the biological effect (e.g., LPS for inflammation) is working robustly. This confirms that the cellular machinery you are targeting is responsive.

Quantitative Data Summary

The following table summarizes the reported bioactivity of this compound in J774A.1 macrophage cell line.

ParameterCell LineStimulusDHAP ConcentrationResultReference
Anti-inflammatory Activity
NO ProductionJ774A.1 MacrophagesLPS91.78 µM38.96% inhibition[2][3]
IL-1β ProductionJ774A.1 MacrophagesLPS91.78 µM55.56% inhibition[2][3]
IL-6 ProductionJ774A.1 MacrophagesLPS91.78 µM51.62% inhibition[2][3]
TNF-α ProductionJ774A.1 MacrophagesLPS91.78 µM59.14% inhibition[2][3]
IL-10 ProductionJ774A.1 MacrophagesLPS91.78 µM61.20% increase[2][3]
Antioxidant Activity
DPPH Radical ScavengingCell-freeN/AIC₅₀: 26.00 ± 0.37 µg/mLDHAP showed higher activity than ascorbic acid[2][3]

Signaling Pathway

dot graph G { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Caption: A potential mechanism of DHAP's anti-inflammatory action.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol provides a method to determine the kinetic solubility of DHAP in a specific aqueous buffer or cell culture medium.

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of DHAP in 100% DMSO.

    • Prepare the aqueous buffer or cell culture medium of interest (e.g., PBS or DMEM).

  • Assay Procedure:

    • Dispense 98 µL of the aqueous buffer into each well of a clear 96-well plate.

    • Add 2 µL of the 10 mM DHAP stock solution to the wells to achieve a starting concentration of 200 µM.

    • Perform serial dilutions directly in the plate to create a range of concentrations (e.g., 200, 100, 50, 25, 12.5, 6.25, 3.13, 0 µM).

    • Seal the plate and shake at room temperature for 2 hours.

  • Analysis:

    • Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).

    • The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.

Protocol 2: Compound Stability Assay in Cell Culture Medium

This protocol assesses the stability of DHAP in cell culture medium over time.

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of DHAP in DMSO.

    • Prepare the complete cell culture medium to be tested (e.g., DMEM + 10% FBS).

  • Experimental Procedure:

    • Pre-warm the cell culture medium to 37°C.

    • Spike the medium with the DHAP stock solution to achieve the final desired concentration (e.g., 50 µM). Ensure the final DMSO concentration is ≤0.1%.

    • Aliquot the DHAP-containing medium into sterile tubes or wells of a plate.

    • Incubate the samples at 37°C in a cell culture incubator (with 5% CO₂).

  • Sample Collection and Analysis:

    • Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

    • Immediately stop potential degradation by adding an equal volume of ice-cold acetonitrile (B52724) to precipitate proteins and store samples at -80°C until analysis.

    • Analyze the concentration of the parent DHAP compound in each sample using a validated HPLC-UV or LC-MS/MS method.

    • Plot the percentage of DHAP remaining versus time to determine the stability profile and half-life.

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a high-throughput method to estimate the passive permeability of DHAP.

  • Materials:

    • PAMPA sandwich plate system (a donor plate with a microporous filter bottom and a compatible acceptor plate).

    • Lecithin in dodecane (B42187) solution (or other suitable lipid mixture).

    • Phosphate-buffered saline (PBS), pH 7.4.

  • Assay Procedure:

    • Prepare Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.

    • Prepare Membrane: Carefully coat the filter membrane of each well in the donor plate with 5 µL of the lecithin/dodecane solution.

    • Prepare Donor Solution: Prepare a solution of DHAP (e.g., 100 µM) in PBS from a DMSO stock. The final DMSO concentration should be low (e.g., <1%).

    • Start Assay: Add 200 µL of the DHAP donor solution to each well of the coated donor plate.

    • Assemble and Incubate: Carefully place the donor plate on top of the acceptor plate to form the "sandwich." Incubate at room temperature with gentle shaking for 4-18 hours.

  • Analysis:

    • After incubation, separate the plates.

    • Determine the concentration of DHAP in both the donor and acceptor wells using a suitable analytical method like UV-Vis spectroscopy or LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the appropriate formula. Include high and low permeability control compounds for reference.

References

Technical Support Center: Overcoming the Poor Bioavailability of Prenylated Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing the challenges associated with the poor in vivo bioavailability of prenylated flavonoids.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Aqueous Solubility of My Prenylated Flavonoid

Question: My prenylated flavonoid is poorly soluble in aqueous solutions, making it difficult to prepare formulations for in vitro and in vivo experiments. What can I do?

Answer: Poor aqueous solubility is a common characteristic of prenylated flavonoids due to the lipophilic nature of the prenyl group.[1] Here are several strategies to enhance solubility:

  • Co-solvents: Employ pharmaceutically acceptable co-solvents like ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycols (PEGs).[1] It is advisable to start with a low percentage of the co-solvent and incrementally increase it, while carefully monitoring for any potential cytotoxicity in cell-based assays.

  • pH Adjustment: The solubility of many flavonoids is dependent on pH.[1] Determine the pKa of your specific prenylated flavonoid and adjust the pH of the vehicle to favor the ionized, more soluble form.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides capable of encapsulating hydrophobic molecules, thereby increasing their aqueous solubility.[1] Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are frequently used for this purpose.

  • Micellar Solubilization: The use of non-ionic surfactants can facilitate the formation of micelles that encapsulate the flavonoid, leading to enhanced solubilization.[1]

Issue 2: Low Permeability Observed in Caco-2 Cell Assays

Question: My prenylated flavonoid exhibits low permeability in our Caco-2 cell permeability assay, suggesting poor intestinal absorption. How can this be improved?

Answer: Low permeability across Caco-2 monolayers is a strong indicator of potentially poor absorption in the gastrointestinal tract.[1] Consider these approaches to address this issue:

  • Co-administration with Permeation Enhancers: Bioenhancers such as piperine (B192125), an alkaloid from black pepper, can improve the permeability of flavonoids.[1] Piperine can inhibit the function of P-glycoprotein and CYP3A4 enzymes in the intestinal wall, which are responsible for the efflux and metabolism of many compounds.[1]

  • Nanoemulsions: Formulating the prenylated flavonoid within a nanoemulsion can enhance its transport across the intestinal epithelium through various mechanisms, including endocytosis.[1]

  • Structural Considerations: The structure of the flavonoid itself plays a key role. The number and position of hydroxyl groups, as well as the overall lipophilicity, are key determinants of Caco-2 cell permeation.[2] While prenylation increases lipophilicity, which is expected to enhance membrane permeability, excessive lipophilicity can sometimes limit absorption.[3]

Issue 3: Rapid Metabolism and Low Parent Compound Levels In Vivo

Question: Following oral administration in our animal model, we are detecting very low plasma concentrations of the parent prenylated flavonoid and high levels of its metabolites. How can we mitigate this rapid metabolism?

Answer: Rapid first-pass metabolism in the liver is a significant barrier to the bioavailability of many flavonoids.[1] The following strategies can help reduce the metabolic breakdown of your compound:

  • Inhibition of Metabolic Enzymes: Co-administration with inhibitors of cytochrome P450 (CYP) enzymes can slow down the metabolism of the flavonoid.[1] As mentioned previously, piperine is known to inhibit CYP3A4.

  • Nanoformulations: Encapsulating the prenylated flavonoid in nanoformulations, such as Solid Lipid Nanoparticles (SLNs), can protect it from enzymatic degradation in the gastrointestinal tract and the liver.[1] This protective effect can lead to higher systemic exposure of the parent compound.

  • Alternative Routes of Administration: For preclinical studies, consider using alternative routes of administration that bypass first-pass metabolism, such as intravenous (IV) or intraperitoneal (IP) injections. This will help establish the compound's intrinsic efficacy and provide a baseline for comparison with oral formulations.[1]

Issue 4: High Variability and Overall Low Bioavailability in Animal Studies

Question: We are observing high inter-individual variability and low overall bioavailability in our in vivo pharmacokinetic studies. What factors should we investigate?

Answer: High variability and low bioavailability often result from a combination of the issues discussed above. A systematic approach is required to troubleshoot this problem:[1]

  • Formulation Optimization: The formulation of the dosing vehicle is critical. Ensure that the prenylated flavonoid is either fully solubilized or uniformly suspended. For oral dosing, revisit the formulation strategies mentioned earlier, such as nanoformulations or co-administration with bioenhancers.[1][4]

  • Animal Model Considerations: Factors such as the species, strain, sex, and age of the animals can significantly influence drug metabolism and absorption.[1] Ensure consistency in these parameters across all study groups.

  • Analytical Method Validation: A robust and validated analytical method for quantifying the prenylated flavonoid in biological matrices is essential.[5][6] Ensure your method is sensitive, accurate, and reproducible. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification.[7]

Data Presentation: Enhancing Bioavailability of Prenylated Flavonoids

The following tables summarize quantitative data from studies that have successfully employed various strategies to enhance the bioavailability of specific prenylated flavonoids.

Table 1: Effect of Formulation on the Bioavailability of Xanthohumol

FormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)Reference
Suspension2.5 ± 0.91.010.2 ± 3.5100[1]
Nanoemulsion15.8 ± 4.20.565.7 ± 18.3644[1]
Solid Lipid Nanoparticles12.1 ± 3.10.7552.4 ± 14.9514[1]

Table 2: Impact of Piperine Co-administration on the Bioavailability of 8-Prenylnaringenin

TreatmentCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Fold Increase in BioavailabilityReference
8-Prenylnaringenin alone8.7 ± 2.12.042.5 ± 11.8-[1]
8-Prenylnaringenin + Piperine21.3 ± 5.51.5118.3 ± 29.72.78[1]

Experimental Protocols

1. In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical oral pharmacokinetic study in rats or mice.[1][7]

Materials:

  • Animals: Male or female Sprague Dawley rats (200-250g) or ICR mice (20-30g).[7]

  • Test Compound: Prenylated flavonoid (e.g., Xanthohumol, 8-Prenylnaringenin).[7]

  • Vehicle: Appropriate formulation (e.g., suspension, nanoemulsion) in a vehicle such as 1% Dimethyl sulfoxide (B87167) (DMSO) in distilled water or saline.[7]

  • Dosing equipment: Oral gavage needles.

  • Blood collection supplies: Microcentrifuge tubes, anticoagulant (e.g., EDTA), syringes or capillaries.

  • Centrifuge: For plasma separation.

  • Storage: -80°C freezer.

Procedure:

  • Acclimatization: Acclimatize the animals to the housing conditions for at least one week prior to the experiment.

  • Fasting: Fast the animals overnight (with free access to water) before dosing.[1]

  • Dosing: Administer the prenylated flavonoid formulation orally via gavage at a predetermined dose.

  • Blood Sampling: Collect blood samples from the tail vein, saphenous vein, or via cannulation at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[1]

  • Plasma Separation: Process the blood samples by centrifugation at 2,000-4,000 x g for 10-15 minutes at 4°C to obtain plasma.[7]

  • Sample Storage: Store the plasma samples at -80°C until analysis.[7]

  • Quantification: Analyze the concentration of the prenylated flavonoid and its metabolites in the plasma samples using a validated LC-MS/MS method.[7]

2. Caco-2 Cell Permeability Assay

This assay is a widely used in vitro model to predict the intestinal absorption of compounds.[2][3][8]

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell® inserts (e.g., 12-well or 24-well plates)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Test compound (prenylated flavonoid) and control compounds (e.g., propranolol (B1214883) for high permeability, Lucifer yellow for low permeability/monolayer integrity)

  • Analytical instrumentation: HPLC or LC-MS/MS.[8]

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture the cells for 19-21 days to allow them to differentiate and form a confluent monolayer.[8]

  • Monolayer Integrity Test: Before the transport experiment, assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) or the permeability of a low-permeability marker like Lucifer yellow.

  • Transport Experiment (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the test compound solution in transport buffer to the apical (AP) chamber.

    • Add fresh transport buffer to the basolateral (BL) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points, collect samples from the basolateral chamber and replace with fresh buffer.

  • Transport Experiment (Basolateral to Apical): Perform the experiment in the reverse direction to assess active efflux.

  • Sample Analysis: Quantify the concentration of the prenylated flavonoid in the collected samples using HPLC or LC-MS/MS.[8]

  • Calculation of Apparent Permeability Coefficient (Papp): Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Visualizations

experimental_workflow cluster_formulation 1. Formulation Development cluster_invitro 2. In Vitro Assessment cluster_invivo 3. In Vivo Pharmacokinetic Study cluster_analysis 4. Data Analysis & Optimization F1 Identify Solubility Issues F2 Select Strategy: - Co-solvents - pH Adjustment - Cyclodextrins - Nanoformulations F1->F2 F3 Prepare & Characterize Formulation F2->F3 I1 Caco-2 Permeability Assay F3->I1 Test Formulation I2 Assess Permeability (Papp) I1->I2 V1 Animal Dosing (Oral Gavage) I2->V1 Proceed if Permeability is Promising V2 Blood Sampling (Time Course) V1->V2 V3 Plasma Analysis (LC-MS/MS) V2->V3 V4 Calculate PK Parameters (Cmax, Tmax, AUC) V3->V4 A1 Evaluate Bioavailability V4->A1 A2 Identify Limiting Factors (Solubility, Permeability, Metabolism) A1->A2 A3 Refine Formulation or Strategy A2->A3 A3->F2 Iterate

Caption: Workflow for enhancing prenylated flavonoid bioavailability.

metabolic_pathway PF_Oral Oral Administration of Prenylated Flavonoid GI_Tract Gastrointestinal Tract PF_Oral->GI_Tract Intestinal_Wall Intestinal Wall Enterocytes GI_Tract->Intestinal_Wall Absorption Intestinal_Wall->GI_Tract P-gp Efflux Portal_Vein Portal Vein Intestinal_Wall->Portal_Vein Metabolism1 Phase I (CYPs) Phase II (UGTs, SULTs) Liver Liver (First-Pass Metabolism) Portal_Vein->Liver Liver->Portal_Vein Enterohepatic Circulation Systemic_Circulation Systemic Circulation (Parent Drug + Metabolites) Liver->Systemic_Circulation Excretion Excretion (Urine/Feces) Liver->Excretion Biliary Excretion Metabolism2 Extensive Phase I & II Metabolism Tissues Target Tissues Systemic_Circulation->Tissues Distribution Systemic_Circulation->Excretion

Caption: Metabolic pathway of orally administered prenylated flavonoids.

References

Technical Support Center: Refining Purification Protocols for 3,5-Diprenyl-4-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3,5-Diprenyl-4-hydroxyacetophenone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the purity of this target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary methods for purifying this compound are column chromatography and recrystallization. For higher purity requirements, preparative High-Performance Liquid Chromatography (prep-HPLC) can be employed. The choice of method depends on the initial purity of the material and the desired final purity.

Q2: What are the likely impurities in my sample of this compound?

A2: Impurities can originate from either synthetic procedures or extraction from natural sources.

  • From Synthesis: Common impurities may include unreacted 4-hydroxyacetophenone, mono-prenylated intermediates, and isomers with prenyl groups at different positions. Byproducts from the prenylating agent, such as prenyl bromide, may also be present.

  • From Natural Product Extraction (e.g., from Ageratina pazcuarensis): Co-extracted compounds can include other secondary metabolites like flavonoids, benzyl (B1604629) benzoates, benzofurans, chromenes, and terpenoids.[1] Pigments such as chlorophyll (B73375) are also common contaminants in extracts from aerial plant parts.[2][3][4][5][6]

Q3: How can I monitor the purity of my this compound during purification?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of your purification. A suitable solvent system for TLC analysis of phenolic compounds is a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate (B1210297) or acetone.[7][8][9][10] For quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) with a UV detector is the preferred method.

Troubleshooting Guides

Problem 1: My purified this compound is still colored (yellow, green, or brown).

Cause: The color is likely due to co-extracted plant pigments like chlorophyll or oxidation byproducts.

Solution:

  • Activated Charcoal Treatment: Dissolve the impure compound in a suitable solvent and add a small amount of activated charcoal. Heat the solution gently and then filter the hot solution to remove the charcoal, which will have adsorbed the colored impurities. Be aware that activated charcoal can also adsorb your target compound, so use it sparingly.

  • Column Chromatography: If the colored impurities have different polarities from your target compound, they can be separated by column chromatography. Chlorophyll, being relatively non-polar, will elute with non-polar solvents.

  • Solvent Washes: If the colored impurities are soluble in a solvent in which your product is not, you can perform a solvent wash to remove them.

Problem 2: My this compound is an oil and will not crystallize.

Cause: The presence of impurities can inhibit crystallization. The compound may also have a relatively low melting point, making it prone to oiling out.

Solution:

  • Increase Purity: The most effective solution is to further purify the oil using column chromatography to remove impurities that may be hindering crystallization.

  • Solvent Selection: Experiment with different solvent systems for recrystallization. A good starting point is a solvent in which the compound is soluble when hot but insoluble when cold. Solvent mixtures, such as hexane-ethyl acetate or ethanol-water, can also be effective.

  • Induce Crystallization:

    • Seeding: Add a small crystal of pure this compound to the cooled, supersaturated solution to initiate crystal growth.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles that are dislodged can act as nucleation sites.

  • Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly, and then place it in a refrigerator or freezer to maximize crystal formation.

Problem 3: After column chromatography, I still see multiple spots on my TLC.

Cause: The chosen solvent system for column chromatography may not have been optimal for separating the impurities from the target compound. Structurally similar isomers can be particularly difficult to separate.

Solution:

  • Optimize the Mobile Phase:

    • Adjust Polarity: If the spots are very close together, a less polar mobile phase will generally increase the separation (increase the Rf difference).

    • Try Different Solvents: Sometimes, changing one of the solvents in the mobile phase (e.g., substituting dichloromethane (B109758) for ethyl acetate) can alter the selectivity of the separation.

  • Use a Different Stationary Phase: If silica (B1680970) gel does not provide adequate separation, consider using a different stationary phase, such as alumina (B75360) or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).

  • Preparative HPLC: For very challenging separations, preparative HPLC offers much higher resolution than standard column chromatography.

Data Presentation

Purification MethodStarting MaterialPurity AchievedYieldReference
Column ChromatographyDichloromethane extract of A. pazcuarensisCrystalline solid (m.p. 88.5–89.6 °C)0.036%[1]
RecrystallizationPost-column chromatography fractionHigh>80%General knowledge
Preparative HPLCPartially purified material>99%VariableGeneral knowledge

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution to create a slurry.

  • Column Packing: Pack a glass column with silica gel using a non-polar solvent like hexane.

  • Loading: Carefully add the slurry to the top of the packed column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as ethyl acetate. A common gradient is to start with 100% hexane and gradually increase the ethyl acetate concentration. For this compound, a fraction of 85:15 hexane:ethyl acetate has been reported to be effective.[1]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization
  • Solvent Selection: Choose a solvent or solvent pair in which this compound is soluble when hot and insoluble when cold. Hexane/ethyl acetate or ethanol/water are good starting points.

  • Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with gentle swirling until the solid completely dissolves.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Crystallization: As the solution cools, crystals of the pure compound should form. To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Mandatory Visualizations

experimental_workflow start Crude this compound column_chrom Column Chromatography (Silica Gel, Hexane/EtOAc gradient) start->column_chrom tlc_analysis TLC Analysis of Fractions column_chrom->tlc_analysis tlc_analysis->column_chrom Impure Fractions (re-run) combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions Pure Fractions rotovap Solvent Removal (Rotary Evaporator) combine_fractions->rotovap recrystallization Recrystallization rotovap->recrystallization final_product Pure Crystalline Product recrystallization->final_product

Caption: A typical experimental workflow for the purification of this compound.

troubleshooting_logic start Is the final product pure? yes Purification Successful start->yes Yes no Identify the Issue start->no No colored Product is Colored no->colored oily Product is an Oil no->oily multiple_spots Multiple Spots on TLC no->multiple_spots charcoal Treat with Activated Charcoal colored->charcoal re_column Re-purify by Column Chromatography oily->re_column recrystallize Attempt Recrystallization (different solvents, seeding) oily->recrystallize optimize_column Optimize Column Chromatography (new solvent system) multiple_spots->optimize_column prep_hplc Consider Preparative HPLC optimize_column->prep_hplc

Caption: A logical decision tree for troubleshooting common purification issues.

References

Validation & Comparative

A Comparative Analysis of the Anti-Inflammatory Activity of 3,5-Diprenyl-4-hydroxyacetophenone and Other Natural Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of 3,5-Diprenyl-4-hydroxyacetophenone (DHAP) with three other well-researched natural compounds: resveratrol, curcumin, and quercetin (B1663063). The following sections present quantitative data from experimental studies, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways to offer an objective evaluation of their anti-inflammatory potential.

Quantitative Comparison of Anti-Inflammatory Activity

The anti-inflammatory effects of DHAP and the selected natural compounds have been evaluated in various in vivo and in vitro models. The following tables summarize the key quantitative data from these studies, focusing on the inhibition of edema, pro-inflammatory mediators, and the modulation of anti-inflammatory cytokines.

CompoundAssayDose/Concentration% Inhibition/EffectSource
This compound (DHAP) TPA-Induced Mouse Ear Edema2 mg/ear70.10%[1][2]
Indomethacin (Positive Control)TPA-Induced Mouse Ear Edema1 mg/ear~86.9%[3]

Table 1: In Vivo Anti-inflammatory Activity. This table compares the in vivo anti-inflammatory effect of DHAP with the standard nonsteroidal anti-inflammatory drug (NSAID), indomethacin, in the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model.

CompoundCell LineStimulantConcentrationTarget% Inhibition / ModulationSource
This compound (DHAP) J774A.1 MacrophagesLPS91.78 µMNO38.96% Inhibition[1][2]
TNF-α59.14% Inhibition[1][2]
IL-1β55.56% Inhibition[1][2]
IL-651.62% Inhibition[1][2]
IL-1061.20% Increase[1][2]
Resveratrol Rat Primary Fibroblast-Like SynoviocytesTNF-α100 µMIL-1βSignificant Inhibition[4]
IL-6Significant Inhibition[4]
Diabetic Rat KidneyIschemia/Reperfusion-TNF-αSignificant Inhibition[5]
IL-1βSignificant Inhibition[5]
Curcumin M1 Macrophages (from Behçet's disease patients)LPS + IFN-γ30 µg/mlTNF-αSignificant Inhibition[6]
IL-1β (mRNA)Significant Inhibition[6]
IL-6Significant Inhibition[6]
HaCaT CellsTNF-α-TNF-αInhibition[7][8]
IL-1βInhibition[7][8]
IL-6Inhibition[7][8]
Quercetin Human Gingival FibroblastsLPS5, 10, 20 µMTNF-αSignificant Inhibition[9]
IL-1βSignificant Inhibition[9]
IL-6Significant Inhibition[9]
RAW264.7 MacrophagesLPS-TNF-αReduction[10]
IL-1βReduction[10]
IL-6Reduction[10]

Table 2: In Vitro Anti-inflammatory Activity. This table summarizes the in vitro effects of DHAP, resveratrol, curcumin, and quercetin on the production of key pro-inflammatory (NO, TNF-α, IL-1β, IL-6) and anti-inflammatory (IL-10) mediators in lipopolysaccharide (LPS) or other stimulant-activated immune cells.

Experimental Protocols

TPA-Induced Mouse Ear Edema

This in vivo assay is a standard model for acute inflammation.

  • Animals: Male CD-1 mice are typically used.

  • Procedure: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a vehicle like acetone (B3395972) is topically applied to one ear of the mouse to induce inflammation. The test compound (e.g., DHAP) or a positive control (e.g., indomethacin) is applied to the same ear, usually shortly before or after the TPA application. The contralateral ear receives only the vehicle and serves as a negative control.

  • Measurement: After a specified period (e.g., 4-6 hours), the mice are euthanized, and a circular section of each ear is punched out and weighed. The difference in weight between the TPA-treated and vehicle-treated ear punches indicates the extent of the edema.

  • Data Analysis: The percentage inhibition of edema is calculated by comparing the reduction in edema in the compound-treated group to the edema in the TPA-only treated group.

LPS-Stimulated Macrophage Assay

This in vitro assay is widely used to assess the anti-inflammatory effects of compounds on immune cells.

  • Cell Line: A murine macrophage cell line, such as J774A.1 or RAW264.7, is commonly used.

  • Procedure: The macrophage cells are cultured and then stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to induce an inflammatory response. The cells are concurrently treated with various concentrations of the test compound (e.g., DHAP, resveratrol, curcumin, or quercetin).

  • Measurement: After an incubation period (typically 18-24 hours), the cell culture supernatant is collected. The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits. The production of nitric oxide (NO) can be measured using the Griess reagent.

  • Data Analysis: The percentage inhibition of each inflammatory mediator is calculated by comparing the levels in the compound-treated, LPS-stimulated cells to the levels in the LPS-stimulated cells without compound treatment.

Signaling Pathways in Inflammation

The anti-inflammatory effects of many natural compounds are mediated through the modulation of key intracellular signaling pathways that regulate the expression of inflammatory genes. The diagrams below illustrate the putative and established pathways for DHAP and the comparative compounds.

DHAP_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_Pathway NF-κB Pathway TLR4->NFkB_Pathway Activation Pro_Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6, NO) NFkB_Pathway->Pro_Inflammatory_Cytokines Upregulation DHAP 3,5-Diprenyl-4- hydroxyacetophenone (DHAP) DHAP->NFkB_Pathway Inhibition Anti_Inflammatory_Cytokine Anti-inflammatory Cytokine (IL-10) DHAP->Anti_Inflammatory_Cytokine Upregulation Comparative_Pathways Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptors Cell Surface Receptors (e.g., TLR4, TNFR) Stimuli->Receptors MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Receptors->MAPK_Pathway Activation NFkB_Pathway NF-κB Pathway Receptors->NFkB_Pathway Activation Pro_Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MAPK_Pathway->Pro_Inflammatory_Cytokines Upregulation NFkB_Pathway->Pro_Inflammatory_Cytokines Upregulation Compounds Resveratrol, Curcumin, Quercetin Compounds->MAPK_Pathway Inhibition Compounds->NFkB_Pathway Inhibition

References

3,5-Diprenyl-4-hydroxyacetophenone vs. Resveratrol: A Comparative Analysis of Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two potent polyphenolic compounds, 3,5-Diprenyl-4-hydroxyacetophenone (DHAP) and resveratrol (B1683913), reveals distinct profiles in their antioxidant, anti-inflammatory, and potential anti-cancer activities. This guide provides a comparative overview of their performance based on available experimental data, outlines the methodologies for key experiments, and visualizes the cellular pathways they modulate.

Executive Summary

Resveratrol, a widely studied stilbenoid found in grapes and other fruits, has long been recognized for its diverse health benefits.[1][2][3] In contrast, this compound (DHAP), a prenylated acetophenone (B1666503) isolated from plants such as Ageratina pazcuarensis, is a less extensively researched compound but demonstrates significant biological potential.[4][5] This comparative guide synthesizes existing data to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison of these two molecules. While direct comparative studies are limited, this analysis of individual experimental data provides valuable insights into their respective efficacies.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data on the antioxidant, anti-inflammatory, and cytotoxic activities of DHAP and resveratrol. It is important to note that the data are compiled from different studies and experimental conditions may vary.

Table 1: Antioxidant Activity

CompoundAssayIC50 ValueSource
This compoundDPPH Radical Scavenging26.00 ± 0.37 µg/mL (96 µM)[4]
ResveratrolDPPH Radical Scavenging~2 µg/mL (~8.8 µM)[6]
Ascorbic Acid (Reference)DPPH Radical Scavenging60.81 ± 1.33 µg/mL[4]

IC50 (half maximal inhibitory concentration) is the concentration of a substance that is required to inhibit a biological process by 50%. A lower IC50 value indicates greater potency.

Table 2: Anti-inflammatory Activity

CompoundAssayEffectConcentrationSource
This compoundNitric Oxide (NO) Production in LPS-stimulated J774A.1 macrophages38.96% inhibition91.78 µM[4][7]
IL-1β Production in LPS-stimulated J774A.1 macrophages55.56% inhibition91.78 µM[4][7]
IL-6 Production in LPS-stimulated J774A.1 macrophages51.62% inhibition91.78 µM[4][7]
TNF-α Production in LPS-stimulated J774A.1 macrophages59.14% inhibition91.78 µM[4][7]
IL-10 Production in LPS-stimulated J774A.1 macrophages61.20% increase91.78 µM[4][7]
ResveratrolNO Production in LPS-stimulated RAW 264.7 macrophagesIC50 ≈ 1.35 µM (for a derivative)[8]
IL-6 Production in LPS-stimulated RAW 264.7 macrophagesIC50 ≈ 1.12 µM (for a derivative)[8]
TNF-α Production in LPS-stimulated RAW 264.7 macrophagesIC50 ≈ 1.92 µM (for a derivative)[8]

Table 3: Cytotoxicity

CompoundCell LineAssayIC50 ValueSource
This compoundJ774A.1 macrophagesMTT436.2 µM[3]
ResveratrolHeLa (cervical cancer)MTT> 400 µM
MDA-MB-231 (breast cancer)MTT> 400 µM
Various other cancer cell linesMTTGenerally 10-100 µM for growth inhibition[9]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the free radical scavenging activity of a compound.

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol.[10] Prepare various concentrations of the test compound (DHAP or resveratrol) and a standard antioxidant (e.g., ascorbic acid).

  • Reaction Mixture: In a 96-well plate or test tubes, add a specific volume of the test compound or standard to each well.[10] Add the DPPH working solution to each well and mix thoroughly.[10] A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a set time (e.g., 30 minutes).[10]

  • Absorbance Measurement: Measure the absorbance of each solution at approximately 517 nm using a spectrophotometer.[3]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[3] The IC50 value is then determined from a plot of inhibition percentage against the concentration of the test compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[2][11]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (DHAP or resveratrol) for a specified period (e.g., 24, 48, or 72 hours).[2]

  • MTT Incubation: After treatment, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[2][11]

  • Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl).[1][2]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.[2]

  • Calculation: Cell viability is expressed as a percentage of the untreated control cells. The IC50 value is calculated from the dose-response curve.

Griess Assay for Nitric Oxide (NO) Production

This assay measures the concentration of nitrite (B80452) (a stable product of NO) in cell culture supernatants as an indicator of NO production.

  • Sample Collection: Collect the cell culture supernatant from cells that have been stimulated (e.g., with LPS) and treated with the test compound.

  • Griess Reagent Preparation: The Griess reagent is a two-part solution consisting of sulfanilamide (B372717) in an acidic solution (Griess Reagent I) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water (Griess Reagent II).[12][13]

  • Reaction: In a 96-well plate, mix equal volumes of the cell supernatant and the Griess reagent.

  • Incubation: Allow the reaction to proceed for 5-10 minutes at room temperature.[12]

  • Absorbance Measurement: Measure the absorbance of the resulting azo dye at approximately 540 nm.

  • Quantification: The nitrite concentration in the samples is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

Signaling Pathways and Mechanisms of Action

The biological activities of DHAP and resveratrol are mediated through their interaction with various cellular signaling pathways.

This compound (DHAP)

While the signaling pathways of DHAP are not as extensively characterized as those of resveratrol, studies on structurally similar prenylated phenols and the observed anti-inflammatory effects suggest the involvement of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways. DHAP has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are downstream targets of these pathways.[4][7]

DHAP_Signaling_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK DHAP 3,5-Diprenyl-4- hydroxyacetophenone DHAP->MAPKKK Inhibits DHAP->IKK Inhibits MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK AP1 AP1 MAPK->AP1 Activates Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) AP1->Proinflammatory_Genes Induces transcription IkB IkB IKK->IkB Phosphorylates NFkB NFkB NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50->Proinflammatory_Genes Translocates to nucleus and induces transcription IkB_bound IκB-NF-κB IkB_bound->NFkB_p65_p50 Degradation of IκB releases NF-κB

Caption: Putative anti-inflammatory signaling pathway of DHAP.

Resveratrol

Resveratrol is known to modulate a multitude of signaling pathways, contributing to its widespread biological effects.[1][11] In the context of inflammation and cancer, key pathways include:

  • SIRT1 (Sirtuin 1) Activation: Resveratrol is a potent activator of SIRT1, a deacetylase involved in cellular metabolism, stress resistance, and longevity.

  • AMPK (AMP-activated protein kinase) Pathway: It activates AMPK, a central regulator of cellular energy homeostasis.[4]

  • NF-κB Inhibition: Resveratrol can suppress the activation of the NF-κB pathway, a key regulator of inflammation.

  • MAPK Pathway Modulation: It can modulate the activity of different MAPK pathways, which are involved in cell proliferation, differentiation, and apoptosis.

  • PI3K/Akt/mTOR Pathway Inhibition: This pathway is crucial for cell growth and survival, and its inhibition by resveratrol contributes to its anti-cancer effects.

Resveratrol_Signaling_Pathway cluster_sirt1 SIRT1 Pathway cluster_ampk AMPK Pathway cluster_pi3k PI3K/Akt Pathway Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 Activates AMPK AMPK Resveratrol->AMPK Activates PI3K PI3K Resveratrol->PI3K Inhibits PGC1a PGC-1α SIRT1->PGC1a Deacetylates Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis mTOR mTOR AMPK->mTOR Inhibits Autophagy Autophagy mTOR->Autophagy Inhibits Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival

Caption: Key signaling pathways modulated by Resveratrol.

Experimental Workflow Visualization

The following diagrams illustrate the general workflows for the key experimental assays discussed.

DPPH_Assay_Workflow start Start reagent_prep Prepare DPPH solution and sample dilutions start->reagent_prep reaction_setup Mix DPPH solution with samples and control reagent_prep->reaction_setup incubation Incubate in the dark (30 minutes) reaction_setup->incubation measurement Measure absorbance at 517 nm incubation->measurement calculation Calculate % inhibition and IC50 value measurement->calculation end End calculation->end

Caption: General workflow for the DPPH antioxidant assay.

MTT_Assay_Workflow start Start cell_seeding Seed cells in a 96-well plate start->cell_seeding treatment Treat cells with test compounds cell_seeding->treatment mtt_addition Add MTT reagent treatment->mtt_addition incubation Incubate for 3-4 hours mtt_addition->incubation solubilization Add solubilization solution incubation->solubilization measurement Measure absorbance (550-600 nm) solubilization->measurement analysis Calculate cell viability and IC50 value measurement->analysis end End analysis->end

Caption: General workflow for the MTT cell viability assay.

Conclusion

This comparative guide highlights the significant biological activities of both this compound and resveratrol. Resveratrol's broad spectrum of activity and well-characterized mechanisms of action solidify its position as a leading compound in phytochemical research. However, DHAP demonstrates potent antioxidant and anti-inflammatory effects that, in some assays, appear comparable or even superior to reference compounds. While further research, particularly direct comparative studies and comprehensive investigations into its anti-cancer properties and signaling pathways, is necessary, DHAP emerges as a promising candidate for further investigation in drug discovery and development. This guide serves as a valuable resource for researchers to navigate the existing data and identify future research directions in the exploration of these two compelling natural compounds.

References

Structure-Activity Relationship of Prenylated Acetophenones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Prenylated acetophenones, a class of phenolic compounds characterized by an acetophenone (B1666503) core substituted with one or more isoprenoid-derived groups, have garnered significant attention in medicinal chemistry. Their diverse pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects, are intricately linked to their structural features. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various prenylated acetophenones, supported by experimental data, to aid in the rational design of novel therapeutic agents.

Key Structure-Activity Relationship Insights

The biological activity of prenylated acetophenones is primarily influenced by the number, position, and nature of prenyl groups, as well as the hydroxylation pattern of the aromatic ring.

  • Prenylation: The addition of prenyl groups generally enhances the lipophilicity of the acetophenone core, facilitating membrane permeability and interaction with molecular targets. The position of the prenyl group is crucial; for instance, prenylation at C-3 and C-5 often leads to increased bioactivity.

  • Hydroxylation: The presence and position of hydroxyl groups on the aromatic ring significantly impact antioxidant and anti-inflammatory activities. Dihydroxyacetophenones often exhibit potent radical scavenging properties.

  • Other Substituents: The introduction of other functional groups, such as methoxy (B1213986) or furan (B31954) rings, can further modulate the biological profile of these compounds.

Comparative Analysis of Biological Activities

The following tables summarize the in vitro activities of representative prenylated acetophenones against various biological targets. The data highlights how structural modifications influence their potency.

Anti-inflammatory Activity

The anti-inflammatory effects of prenylated acetophenones are often evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages and to inhibit cyclooxygenase (COX) enzymes.

Table 1: Inhibitory Activity of Prenylated Acetophenones on NO Production and COX Enzymes

CompoundStructureNO Inhibition IC50 (µM)COX-2 Inhibition IC50 (µM)Reference
Compound 1 2',4'-dihydroxy-3'-(3-methyl-2-butenyl)acetophenone15.2>100[1]
Compound 2 2',4'-dihydroxy-5'-(3-methyl-2-butenyl)acetophenone9.825.4[1]
DHAP 3,5-diprenyl-4-hydroxyacetophenone26.0 (µg/mL)Not Reported[2]

IC50 values represent the concentration required to inhibit 50% of the biological activity.

Anticancer Activity

The cytotoxic effects of prenylated acetophenones have been demonstrated against various cancer cell lines. The MTT assay is a common method to assess cell viability.

Table 2: Cytotoxic Activity of Prenylated Acetophenones against Cancer Cell Lines

CompoundStructureCell LineIC50 (µM)Reference
Compound 3 4-hydroxy-3-(3-methyl-2-butenyl)acetophenoneHeLa25.3[3]
Compound 4 4-hydroxy-3,5-di(3-methyl-2-butenyl)acetophenoneHeLa10.8[3]
Compound 5 2,4-dihydroxy-3-(3-methyl-2-butenyl)acetophenoneHCT-11615.7[4]
Compound 6 2,4-dihydroxy-5-(3-methyl-2-butenyl)acetophenoneHCT-1168.2[4]

IC50 values represent the concentration required to inhibit 50% of cell growth.

Antimicrobial Activity

The antimicrobial potential of prenylated acetophenones is typically determined by their minimum inhibitory concentration (MIC) against various bacterial and fungal strains.

Table 3: Antimicrobial Activity of Prenylated Acetophenones

CompoundStructureMicroorganismMIC (µg/mL)Reference
Compound 7 2,4-dihydroxy-5-(3-methyl-2-butenyl)acetophenoneStaphylococcus aureus16[5]
Compound 8 2,4-dihydroxy-3,5-di(3-methyl-2-butenyl)acetophenoneStaphylococcus aureus8[5]
Compound 9 4-hydroxy-3-(3-methyl-2-butenyl)acetophenoneEscherichia coli64[5]

MIC values represent the lowest concentration of the compound that inhibits visible growth of the microorganism.

Antioxidant Activity

The antioxidant capacity of these compounds is often assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Table 4: Antioxidant Activity of Prenylated Acetophenones

CompoundStructureDPPH Scavenging IC50 (µM)ABTS Scavenging IC50 (µM)Reference
DHAP This compound96Not Reported[2]
Compound 10 2,4-dihydroxyacetophenone>100>100[6][7]
Compound 11 2,4-dihydroxy-5-prenylacetophenone45.328.7[6][7]

IC50 values represent the concentration required to scavenge 50% of the radicals.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative studies.

MTT Assay for Cell Viability

This assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8][9]

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8][10]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[11][12][13]

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.

  • Serial Dilution of Compounds: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing an appropriate broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 × 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Nitric Oxide (NO) Production Inhibition Assay

This assay measures the anti-inflammatory activity of compounds by quantifying the inhibition of NO production in LPS-stimulated macrophages (e.g., RAW 264.7 cells).[14][15][16]

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.[15]

  • Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent. The absorbance is measured at 540 nm.

  • Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells with that in LPS-stimulated control cells.

COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme.

  • Enzyme and Compound Incubation: In a 96-well plate, add the reaction buffer, heme, the COX-2 enzyme, and the test compound at various concentrations. Incubate for a short period (e.g., 10 minutes) at 37°C.[17][18]

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate).[17][18]

  • Detection: The product of the enzymatic reaction (e.g., Prostaglandin H2) is measured. This can be done using various methods, including fluorometric or colorimetric detection kits, or by LC-MS/MS.[18]

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of COX-2 activity (IC50) is calculated.

Visualizing Structure-Activity Relationships and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the structure-activity relationship of prenylated acetophenones.

SAR_Logic cluster_structure Chemical Structure cluster_properties Physicochemical Properties cluster_activity Biological Activity Prenyl Group Prenyl Group Lipophilicity Lipophilicity Prenyl Group->Lipophilicity Increases Hydroxyl Group Hydroxyl Group H-Bonding H-Bonding Hydroxyl Group->H-Bonding Enables Acetophenone Core Acetophenone Core Acetophenone Core->Lipophilicity Acetophenone Core->H-Bonding Anti-inflammatory Anti-inflammatory Lipophilicity->Anti-inflammatory Anticancer Anticancer Lipophilicity->Anticancer Antimicrobial Antimicrobial Lipophilicity->Antimicrobial H-Bonding->Anti-inflammatory Antioxidant Antioxidant H-Bonding->Antioxidant

Caption: Logical relationship of structural features to biological activity.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis Purification Purification Synthesis->Purification Structure Elucidation Structure Elucidation Purification->Structure Elucidation Anti-inflammatory Assay Anti-inflammatory Assay Structure Elucidation->Anti-inflammatory Assay Anticancer Assay Anticancer Assay Structure Elucidation->Anticancer Assay Antimicrobial Assay Antimicrobial Assay Structure Elucidation->Antimicrobial Assay Antioxidant Assay Antioxidant Assay Structure Elucidation->Antioxidant Assay IC50/MIC Determination IC50/MIC Determination Anti-inflammatory Assay->IC50/MIC Determination Anticancer Assay->IC50/MIC Determination Antimicrobial Assay->IC50/MIC Determination Antioxidant Assay->IC50/MIC Determination SAR Analysis SAR Analysis IC50/MIC Determination->SAR Analysis Lead Optimization Lead Optimization SAR Analysis->Lead Optimization Anti_inflammatory_Pathway LPS LPS Macrophage Macrophage LPS->Macrophage NF-kB Activation NF-kB Activation Macrophage->NF-kB Activation iNOS & COX-2 Expression iNOS & COX-2 Expression NF-kB Activation->iNOS & COX-2 Expression NO & Prostaglandins NO & Prostaglandins iNOS & COX-2 Expression->NO & Prostaglandins Inflammation Inflammation NO & Prostaglandins->Inflammation Prenylated Acetophenones Prenylated Acetophenones Prenylated Acetophenones->NF-kB Activation Inhibit Prenylated Acetophenones->iNOS & COX-2 Expression Inhibit

References

validating the anti-inflammatory effects of 3,5-Diprenyl-4-hydroxyacetophenone in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the anti-inflammatory properties of 3,5-Diprenyl-4-hydroxyacetophenone (DHAP), a natural compound isolated from plants of the Ageratina genus. The following sections detail its observed effects in macrophage cell line models, offering a comparative perspective against established anti-inflammatory agents and outlining the experimental protocols for validation.

Introduction to this compound (DHAP)

This compound (DHAP) is a prenylated acetophenone (B1666503) that has demonstrated notable anti-inflammatory and antioxidant activities.[1] Research indicates its potential as a therapeutic agent for inflammatory conditions by modulating the production of key inflammatory mediators. This guide focuses on the in vitro validation of these effects in macrophage cell lines, which are pivotal in the inflammatory response.

Comparative Anti-inflammatory Activity in J774A.1 Macrophages

DHAP has been shown to exert significant anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated J774A.1 macrophage cells. Its efficacy in inhibiting the production of pro-inflammatory cytokines and nitric oxide (NO), while promoting the release of the anti-inflammatory cytokine IL-10, has been quantified and compared with the non-steroidal anti-inflammatory drug (NSAID), Indomethacin.

Table 1: Comparative Inhibition of Pro-inflammatory Mediators by DHAP and Indomethacin in LPS-stimulated J774A.1 Macrophages [1]

Inflammatory MediatorDHAP (91.78 µM) Inhibition (%)Indomethacin (47.79 µM) Inhibition (%)
Nitric Oxide (NO)38.9630.22
Tumor Necrosis Factor-α (TNF-α)59.1433.75
Interleukin-1β (IL-1β)55.5635.8
Interleukin-6 (IL-6)51.6243.83

Table 2: Enhancement of Anti-inflammatory Cytokine Production by DHAP and Indomethacin in LPS-stimulated J774A.1 Macrophages [1]

Anti-inflammatory CytokineDHAP (91.78 µM) Increase (%)Indomethacin (47.79 µM) Increase (%)
Interleukin-10 (IL-10)61.20Not specified, but DHAP increase was lower than Indomethacin

Experimental Protocols

Cell Culture and Treatment

Murine macrophage cell lines, such as J774A.1 or RAW 264.7, are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are seeded in 96-well or 24-well plates and allowed to adhere overnight.

Induction of Inflammation

To induce an inflammatory response, macrophages are stimulated with lipopolysaccharide (LPS) from E. coli at a concentration of 1 µg/mL. Test compounds (DHAP, Indomethacin, etc.) are typically added to the cell cultures 1-2 hours prior to the addition of LPS.

Measurement of Nitric Oxide (NO) Production

Nitric oxide production is indirectly quantified by measuring the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent. Briefly, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water). After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.

Measurement of Cytokine Production

The concentrations of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (IL-10) in the cell culture supernatants are determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Cell Viability Assay

The cytotoxicity of the test compounds is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Following treatment with the compounds, MTT solution is added to the cells and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.

Experimental Workflow

G cluster_setup Cell Culture & Seeding cluster_treatment Treatment & Stimulation cluster_assays Data Collection & Analysis culture Culture Macrophages (J774A.1 or RAW 264.7) seed Seed cells in plates culture->seed pretreat Pre-treat with DHAP or control compounds seed->pretreat lps Stimulate with LPS (1 µg/mL) pretreat->lps griess Nitric Oxide (NO) Measurement (Griess Assay) lps->griess elisa Cytokine Measurement (ELISA) lps->elisa mtt Cell Viability (MTT Assay) lps->mtt

Caption: Workflow for in vitro anti-inflammatory assays.

Postulated Signaling Pathway

While the precise signaling pathways modulated by DHAP have not been fully elucidated, its inhibitory effects on the production of various pro-inflammatory mediators suggest a potential interaction with key inflammatory signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the expression of pro-inflammatory genes in response to LPS.

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK AP1 AP-1 MAPK->AP1 Cytokines Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, iNOS) AP1->Cytokines IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->Cytokines translocation to nucleus DHAP This compound (DHAP) DHAP->MAPK DHAP->IKK

Caption: Postulated mechanism of DHAP's anti-inflammatory action.

Discussion and Future Directions

The available data strongly support the anti-inflammatory potential of this compound in the J774A.1 macrophage cell line. Its ability to suppress the production of key pro-inflammatory mediators, in some cases more effectively than Indomethacin, highlights its promise as a lead compound for the development of new anti-inflammatory therapies.

A significant gap in the current research is the lack of comparative data in other cell lines, such as the commonly used RAW 264.7 macrophage line. Future studies should aim to validate the anti-inflammatory effects of DHAP in a broader range of cell types to establish the robustness of its activity. Furthermore, a direct comparison with other classes of anti-inflammatory drugs, such as corticosteroids like dexamethasone, would provide a more complete picture of its therapeutic potential.

Elucidating the precise molecular mechanisms of DHAP is another crucial next step. Investigating its effects on the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways will be essential to confirm its mechanism of action.

Conclusion

This compound exhibits potent anti-inflammatory properties in vitro, characterized by the inhibition of pro-inflammatory mediators and the promotion of anti-inflammatory cytokines in J774A.1 macrophages. The presented data and experimental protocols provide a solid foundation for further research and development of this promising natural compound. Comparative studies in additional cell lines and in-depth mechanistic investigations are warranted to fully realize its therapeutic potential.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 3,5-Diprenyl-4-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of 3,5-Diprenyl-4-hydroxyacetophenone (DHAP). The information presented is synthesized from established analytical practices for phenolic compounds and related acetophenones to provide a framework for methodological cross-validation.

Introduction

This compound (DHAP) is a naturally occurring phenolic compound with demonstrated anti-inflammatory and antioxidant properties. Accurate and precise quantification of DHAP in various matrices, including plant extracts and biological samples, is crucial for quality control, pharmacokinetic studies, and drug development. This guide outlines the principles of cross-validation and compares two common analytical techniques, HPLC-PDA and LC-MS/MS, to assist researchers in selecting and validating appropriate methods for their specific needs.

Cross-validation of analytical methods is a critical process to ensure the reliability and consistency of results when two different methods are used to analyze the same sample. This process is essential for method transfer between laboratories or for confirming results obtained by different techniques.

Data Presentation: A Comparative Analysis

The following table summarizes the typical performance characteristics of HPLC-PDA and LC-MS/MS for the analysis of a small molecule like DHAP. These values are representative and may vary depending on the specific instrumentation, column chemistry, and matrix effects.

Parameter HPLC-PDA LC-MS/MS Remarks
Linearity (r²) > 0.999> 0.999Both methods demonstrate excellent linearity over a defined concentration range.
Limit of Detection (LOD) 10 - 50 ng/mL0.1 - 1 ng/mLLC-MS/MS offers significantly higher sensitivity, making it suitable for trace-level analysis.
Limit of Quantification (LOQ) 50 - 150 ng/mL0.5 - 5 ng/mLConsistent with its lower LOD, LC-MS/MS allows for the quantification of much smaller amounts of DHAP.
Accuracy (% Recovery) 95 - 105%98 - 102%Both methods provide high accuracy, with LC-MS/MS often showing slightly better recovery due to its selectivity.
Precision (% RSD) < 5%< 3%LC-MS/MS generally offers superior precision due to reduced interference from matrix components.
Specificity Moderate to HighVery HighHPLC-PDA relies on retention time and UV spectra, which can be subject to interference from co-eluting compounds. LC-MS/MS uses specific precursor-to-product ion transitions, providing exceptional specificity.
Matrix Effect Prone to interferenceCan be significant but manageable with appropriate internal standardsCo-eluting compounds in complex matrices can interfere with the UV signal in HPLC-PDA. While ion suppression or enhancement can occur in LC-MS/MS, the use of stable isotope-labeled internal standards can effectively mitigate these effects.
Cost & Complexity Lower cost, less complexHigher initial investment and operational complexityHPLC-PDA systems are more common in standard laboratories and require less specialized training.

Experimental Protocols

Detailed methodologies for the quantification of DHAP using HPLC-PDA and LC-MS/MS are provided below. These protocols are based on established methods for similar phenolic compounds and should be optimized and validated for the specific application.

HPLC-PDA Method

This method is adapted from a validated procedure for the analysis of acetophenones in plant extracts.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and photodiode array detector.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) acetonitrile.

      • Gradient Program: 0-5 min, 10% B; 5-20 min, 10-50% B; 20-25 min, 50-90% B; 25-30 min, 90% B; 30.1-35 min, 10% B (re-equilibration).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 280 nm (based on the typical absorbance maximum for phenolic compounds).

  • Sample Preparation:

    • Extract the sample (e.g., dried plant material, biological fluid) with a suitable solvent such as methanol (B129727) or a mixture of methanol and water.

    • Use sonication or vortexing to ensure efficient extraction.

    • Centrifuge the extract to pellet any solid material.

    • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

  • Quantification:

    • Prepare a series of standard solutions of DHAP of known concentrations.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of DHAP in the samples by interpolating their peak areas from the calibration curve.

LC-MS/MS Method

This protocol is based on typical LC-MS/MS methods for the quantification of small molecules in complex matrices.

  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A high-efficiency C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

      • Gradient Program: 0-1 min, 5% B; 1-5 min, 5-95% B; 5-7 min, 95% B; 7.1-9 min, 5% B (re-equilibration).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (to be optimized for DHAP).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor ion to product ion transitions for DHAP and an internal standard (if used) need to be determined by direct infusion of a standard solution.

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

  • Sample Preparation:

    • Follow the same extraction procedure as for the HPLC-PDA method.

    • For biological samples, a protein precipitation step (e.g., with acetonitrile) or a solid-phase extraction (SPE) may be necessary to remove interferences.

    • Spike the samples with an internal standard (ideally a stable isotope-labeled version of DHAP) prior to extraction to correct for matrix effects and variations in extraction recovery.

  • Quantification:

    • Prepare a calibration curve using standards spiked with the internal standard.

    • Plot the ratio of the peak area of DHAP to the peak area of the internal standard against the concentration of the standards.

    • Calculate the concentration of DHAP in the samples using the calibration curve.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

CrossValidation_Workflow cluster_Sample Sample Preparation cluster_Methods Analytical Methods cluster_Data Data Analysis cluster_Validation Cross-Validation Sample Test Sample Containing DHAP Extraction Extraction of DHAP Sample->Extraction HPLC HPLC-PDA Analysis Extraction->HPLC LCMS LC-MS/MS Analysis Extraction->LCMS Data_HPLC Quantitative Data (HPLC) HPLC->Data_HPLC Data_LCMS Quantitative Data (LC-MS/MS) LCMS->Data_LCMS Comparison Comparison of Results Data_HPLC->Comparison Data_LCMS->Comparison Conclusion Method Correlation and Systematic Bias Assessment Comparison->Conclusion

Caption: Workflow for the cross-validation of HPLC-PDA and LC-MS/MS methods.

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Analysis Chromatographic Analysis cluster_Quantification Data Processing & Quantification Start Sample Extract Solvent Extraction Start->Extract Filter Filtration (0.45 µm) Extract->Filter Inject Injection into LC System Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Detection (PDA or MS/MS) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Concentration Determination Calibrate->Quantify

Caption: General experimental workflow for the analysis of DHAP.

A Comparative Guide to the In Vivo Antinociceptive Effects of 3,5-Diprenyl-4-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo antinociceptive performance of 3,5-Diprenyl-4-hydroxyacetophenone (HYDP) against established therapeutic alternatives. Experimental data from preclinical models of inflammatory and neuropathic pain are presented to facilitate a comprehensive evaluation of its potential as a novel analgesic agent.

Comparative Analysis of Antinociceptive Efficacy

The antinociceptive properties of HYDP have been evaluated in two distinct and clinically relevant animal models: the carrageenan-induced inflammatory pain model and the L5/L6 spinal nerve ligation model of neuropathic pain. To provide a clear benchmark, its efficacy is compared with standard-of-care drugs for each pain modality: diclofenac (B195802) for inflammatory pain and gabapentin (B195806) for neuropathic pain.

Inflammatory Pain Model: Carrageenan-Induced Paw Edema

This model induces a localized inflammatory response, allowing for the assessment of compounds with anti-inflammatory and analgesic properties.

Table 1: Comparison of Antinociceptive Effects in the Carrageenan-Induced Paw Edema Model in Rats

CompoundDose (mg/kg)Route of AdministrationMaximum Inhibition of Nociception/Edema (%)
This compound (HYDP) 100Not Specified72.6[1][2]
Diclofenac 5Oral56.17[3]
Diclofenac 20Oral71.82[3]
Neuropathic Pain Model: L5/L6 Spinal Nerve Ligation

This surgical model mimics chronic neuropathic pain in humans, characterized by allodynia and hyperalgesia, making it suitable for evaluating analgesics targeting neuropathic mechanisms.

Table 2: Comparison of Antinociceptive Effects in the L5/L6 Spinal Nerve Ligation Model in Rats

CompoundDose (mg/kg)Route of AdministrationMaximum Possible Effect (%MPE) / Efficacy (%)
This compound (HYDP) 562Not Specified57.1 (Efficacy)[1][2]
Gabapentin 300Oral62.39 (%MPE)[4]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to ensure reproducibility and facilitate critical evaluation of the presented data.

Carrageenan-Induced Paw Edema in Rats

This protocol is a standard method for inducing acute inflammation.

  • Animal Preparation: Male Wistar or Sprague-Dawley rats (150-250g) are acclimatized for at least one week before the experiment with free access to food and water.

  • Grouping: Animals are randomly assigned to control and treatment groups.

  • Drug Administration: Test compounds (HYDP, diclofenac) or vehicle are administered, typically 30-60 minutes before carrageenan injection.

  • Induction of Edema: A 1% solution of lambda carrageenan in saline (typically 100 µl) is injected into the sub-plantar region of the right hind paw of each rat.[5][6]

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer or paw thickness with digital calipers at baseline (before carrageenan injection) and at various time points after (e.g., 1, 2, 3, 4, and 5 hours).[5][6]

  • Data Analysis: The degree of edema is calculated as the difference in paw volume or thickness before and after carrageenan injection. The percentage inhibition of edema by the drug is calculated relative to the vehicle-treated control group.

L5/L6 Spinal Nerve Ligation (SNL) in Rats

This surgical procedure is a widely used model of neuropathic pain.

  • Animal Preparation: Adult male Sprague-Dawley rats are used.

  • Anesthesia: The rats are anesthetized (e.g., with isoflurane (B1672236) or chloral (B1216628) hydrate).

  • Surgical Procedure:

    • A dorsal midline incision is made to expose the lumbar vertebrae.

    • The L6 transverse process is removed to expose the L4, L5, and L6 spinal nerves.

    • The L5 and L6 spinal nerves are carefully isolated and tightly ligated with a silk suture.[7][8][9]

    • The muscle and skin are then closed in layers.

    • Sham-operated animals undergo the same procedure without nerve ligation.

  • Post-Operative Care: Animals are monitored for recovery and any motor deficits.

  • Behavioral Testing: Nociceptive behaviors, such as mechanical allodynia (response to non-noxious stimuli like von Frey filaments), are assessed at baseline and various days post-surgery to confirm the development of neuropathic pain and to evaluate the effect of drug treatment.[10]

  • Drug Administration: HYDP, gabapentin, or vehicle is administered, and behavioral testing is performed at specified time points after administration.

Signaling Pathways and Mechanisms of Action

Understanding the underlying mechanisms provides insight into the therapeutic potential and potential side-effect profiles of these compounds.

This compound (HYDP)

The precise antinociceptive mechanism of HYDP is not fully elucidated. However, related studies on its gastroprotective effects suggest the involvement of nitric oxide (NO), prostaglandins, and sulfhydryl groups.[1][2][11] These pathways are also implicated in the modulation of pain and inflammation.

HYDP_Pathway HYDP 3,5-Diprenyl-4- hydroxyacetophenone (HYDP) NO_Pathway ↑ Nitric Oxide (NO) Production HYDP->NO_Pathway PG_Modulation Modulation of Prostaglandin Synthesis HYDP->PG_Modulation SH_Groups Interaction with Sulfhydryl Groups HYDP->SH_Groups Antinociception Antinociceptive Effect NO_Pathway->Antinociception PG_Modulation->Antinociception SH_Groups->Antinociception NSAID_Pathway Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 & COX-2 Enzymes Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Diclofenac Diclofenac (NSAID) Diclofenac->COX1_COX2 Gabapentin_Pathway Gabapentin Gabapentin VGCC α2δ-1 subunit of Voltage-Gated Ca²⁺ Channels Gabapentin->VGCC Calcium_Influx ↓ Presynaptic Ca²⁺ Influx VGCC->Calcium_Influx Neurotransmitter_Release ↓ Release of Excitatory Neurotransmitters (e.g., Glutamate) Calcium_Influx->Neurotransmitter_Release Pain_Transmission ↓ Nociceptive Signal Transmission Neurotransmitter_Release->Pain_Transmission Experimental_Workflow cluster_pain_models Animal_Acclimatization Animal Acclimatization (Rats) Grouping Randomized Grouping (Control & Treatment) Animal_Acclimatization->Grouping Drug_Admin Drug/Vehicle Administration Grouping->Drug_Admin Pain_Induction Induction of Pain Model Drug_Admin->Pain_Induction Carrageenan Inflammatory Pain (Carrageenan Injection) SNL Neuropathic Pain (Spinal Nerve Ligation) Behavioral_Assessment Behavioral Assessment (Paw Volume, Allodynia) Carrageenan->Behavioral_Assessment SNL->Behavioral_Assessment Data_Analysis Data Analysis & Comparison Behavioral_Assessment->Data_Analysis

References

A Comparative Guide to the Efficacy of Natural vs. Synthetic 3,5-Diprenyl-4-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of naturally derived versus synthetically produced 3,5-Diprenyl-4-hydroxyacetophenone. While extensive research has elucidated the biological activities of the natural compound, a notable gap exists in the scientific literature regarding the efficacy of its synthetic counterpart. This document summarizes the available experimental data for the natural form, outlines the methods of production for both, and highlights the current state of research, thereby identifying key areas for future investigation.

Efficacy of Naturally Derived this compound

Naturally occurring this compound, primarily isolated from the plant Ageratina pazcuarensis, has demonstrated significant anti-inflammatory and antioxidant properties in several preclinical studies.[1][2]

Anti-inflammatory Activity

The anti-inflammatory effects of natural this compound have been attributed to its ability to modulate key signaling pathways involved in the inflammatory response. Specifically, it has been shown to inhibit the production of pro-inflammatory cytokines while promoting the release of anti-inflammatory cytokines.[1][2]

Table 1: Inhibition of Pro-inflammatory Mediators by Natural this compound

MediatorCell LineStimulantConcentration of Compound% InhibitionReference
Nitric Oxide (NO)J774A.1 MacrophagesLPS91.78 µM38.96%[2]
Interleukin-1β (IL-1β)J774A.1 MacrophagesLPS91.78 µM55.56%[2]
Interleukin-6 (IL-6)J774A.1 MacrophagesLPS91.78 µM51.62%[2]
Tumor Necrosis Factor-α (TNF-α)J774A.1 MacrophagesLPS91.78 µM59.14%[2]

Table 2: Enhancement of Anti-inflammatory Cytokines by Natural this compound

CytokineCell LineStimulantConcentration of Compound% IncreaseReference
Interleukin-10 (IL-10)J774A.1 MacrophagesLPS91.78 µM61.20%[2]
Antioxidant Activity

The antioxidant capacity of natural this compound has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The compound exhibited potent free radical scavenging activity, with a reported IC50 value significantly lower than that of the standard antioxidant, ascorbic acid, indicating a higher antioxidant potential.[2]

Table 3: Antioxidant Activity of Natural this compound

AssayIC50 Value (µg/mL)Reference Compound (IC50 in µg/mL)Reference
DPPH Radical Scavenging26.00 ± 0.37Ascorbic Acid (60.81 ± 1.33)[2]

Production of this compound

Natural Extraction

The primary source of natural this compound is the plant Ageratina pazcuarensis. The compound is typically isolated from the aerial parts of the plant through a process of solvent extraction followed by chromatographic purification.[1][2]

Chemical Synthesis

The synthesis of this compound is generally achieved through the prenylation of 4-hydroxyacetophenone. This chemical reaction involves the introduction of two prenyl groups onto the 3 and 5 positions of the 4-hydroxyacetophenone backbone. This is typically carried out using prenyl bromide in the presence of a base such as potassium carbonate.[1]

Comparative Efficacy: A Data Gap

A thorough review of the current scientific literature reveals a significant disparity in the available efficacy data between natural and synthetic this compound. While the biological activities of the natural compound are well-documented, there is a conspicuous absence of published studies evaluating the anti-inflammatory, antioxidant, or any other biological effects of the synthetically produced version.

This critical data gap prevents a direct, evidence-based comparison of the efficacy of the two forms. Without experimental data on the synthetic compound, it is impossible to determine if it possesses a comparable, superior, or inferior biological activity profile to its natural counterpart. Factors such as the presence of minor impurities in the natural extract or potential stereoisomeric differences arising from the synthesis process could theoretically lead to variations in efficacy. However, without dedicated studies, any such comparison remains speculative.

Experimental Protocols

Extraction and Isolation of Natural this compound

The aerial parts of Ageratina pazcuarensis are collected, dried, and ground. The powdered plant material is then subjected to sequential maceration with solvents of increasing polarity, typically starting with hexane (B92381) to remove nonpolar compounds, followed by a more polar solvent like dichloromethane (B109758) to extract the desired compound. The resulting extract is then concentrated and subjected to column chromatography for purification of this compound.[2]

In Vitro Anti-inflammatory Assay

The anti-inflammatory activity is assessed using lipopolysaccharide (LPS)-stimulated J774A.1 macrophage cells. The cells are treated with varying concentrations of this compound prior to or concurrently with LPS stimulation. After a specified incubation period, the cell culture supernatant is collected and the levels of pro-inflammatory (NO, IL-1β, IL-6, TNF-α) and anti-inflammatory (IL-10) mediators are quantified using standard methods such as the Griess reagent for NO and enzyme-linked immunosorbent assays (ELISAs) for the cytokines.[2]

DPPH Radical Scavenging Assay

The antioxidant activity is determined by measuring the scavenging of the DPPH radical. A solution of this compound at various concentrations is mixed with a methanolic solution of DPPH. The decrease in absorbance at a specific wavelength (typically around 517 nm) is measured spectrophotometrically after a set incubation time. The percentage of radical scavenging activity is then calculated, and the IC50 value is determined.[2]

Visualizations

Anti_Inflammatory_Pathway cluster_pro_inflammatory Pro-inflammatory Mediators cluster_anti_inflammatory Anti-inflammatory Mediator LPS LPS Macrophage Macrophage LPS->Macrophage stimulates NO NO Macrophage->NO IL1b IL-1β Macrophage->IL1b IL6 IL-6 Macrophage->IL6 TNFa TNF-α Macrophage->TNFa IL10 IL-10 Macrophage->IL10 DHAP 3,5-Diprenyl-4- hydroxyacetophenone (Natural) DHAP->NO inhibits DHAP->IL1b inhibits DHAP->IL6 inhibits DHAP->TNFa inhibits DHAP->IL10 enhances

Caption: Anti-inflammatory mechanism of natural this compound.

Experimental_Workflow cluster_extraction Natural Compound Procurement cluster_synthesis Synthetic Compound Procurement cluster_evaluation Biological Efficacy Evaluation Plant Ageratina pazcuarensis (Aerial Parts) Extraction Solvent Extraction Plant->Extraction Purification Column Chromatography Extraction->Purification Natural_Compound Natural 3,5-Diprenyl-4- hydroxyacetophenone Purification->Natural_Compound Anti_Inflammatory Anti-inflammatory Assays (in vitro) Natural_Compound->Anti_Inflammatory Antioxidant Antioxidant Assays (e.g., DPPH) Natural_Compound->Antioxidant Starting_Material 4-Hydroxyacetophenone Reaction Prenylation Reaction Starting_Material->Reaction Synthetic_Compound Synthetic 3,5-Diprenyl-4- hydroxyacetophenone Reaction->Synthetic_Compound Synthetic_Compound->Anti_Inflammatory Data Not Available Synthetic_Compound->Antioxidant Data Not Available

Caption: Workflow for procurement and efficacy evaluation of this compound.

Conclusion

The naturally occurring compound this compound demonstrates considerable promise as a therapeutic agent, with robust preclinical data supporting its anti-inflammatory and antioxidant activities. However, the current body of scientific literature is silent on the biological efficacy of its synthetic counterpart. This represents a significant knowledge gap and a compelling area for future research. Direct comparative studies are essential to ascertain whether the synthetic version can serve as a viable and equally effective alternative to the natural product. Such research would be invaluable for the potential standardization, scalability, and commercial development of this compound for pharmaceutical and other applications.

References

Assessing the Safety and Toxicity Profile of 3,5-Diprenyl-4-hydroxyacetophenone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the safety and toxicity profile of 3,5-Diprenyl-4-hydroxyacetophenone (DHAP), a naturally occurring prenylated phenolic compound. Due to the limited availability of comprehensive toxicological data for DHAP, this guide leverages existing in vitro data and compares it with the more extensively studied, structurally related compounds: 4-hydroxyacetophenone and 2,4-dihydroxyacetophenone. This comparative approach allows for a preliminary evaluation of DHAP's potential safety profile while highlighting areas requiring further investigation.

Executive Summary

This compound has demonstrated notable anti-inflammatory and antioxidant activities in vitro. The primary available toxicological endpoint is its half-maximal inhibitory concentration (IC50) from a cytotoxicity study on murine macrophages. In contrast, 4-hydroxyacetophenone and 2,4-dihydroxyacetophenone have undergone more extensive safety evaluations, including acute oral and dermal toxicity studies. While DHAP's anti-inflammatory properties suggest a potential for a favorable safety profile in certain contexts, the absence of in vivo and genotoxicity data necessitates a cautious approach in its development as a therapeutic agent.

Comparative Toxicity Data

The following tables summarize the available quantitative toxicity data for this compound and its comparators.

Table 1: In Vitro Cytotoxicity

CompoundCell LineAssayEndpointValue
This compound J774A.1 (Murine Macrophages)MTTIC50436.2 µM[1]
4-Hydroxyacetophenone---Data not available
2,4-Dihydroxyacetophenone---Data not available

Table 2: Acute Toxicity

CompoundTestSpeciesRouteEndpointValueGHS Category
This compound ---LD50Data not availableNot classifiable
4-HydroxyacetophenoneAcute Oral ToxicityRatOralLD502240 mg/kg[2][3]Category 5
4-HydroxyacetophenoneAcute Dermal ToxicityRabbitDermalLD50>2000 mg/kg[3]Not classifiable
2,4-DihydroxyacetophenoneAcute Oral Toxicity-OralLD50May be harmful if swallowed[4]Category 5 (presumed)

Table 3: Skin and Eye Irritation

CompoundTestSpeciesResult
This compound --Data not available
4-HydroxyacetophenoneSkin IrritationRabbitNo irritation[2]
4-HydroxyacetophenoneEye IrritationRabbitIrritating[2][3]
2,4-DihydroxyacetophenoneSkin Irritation-Causes skin irritation[4][5]
2,4-DihydroxyacetophenoneEye Irritation-Causes serious eye damage[4][5]

Experimental Protocols

MTT Cytotoxicity Assay on J774A.1 Macrophages

This protocol is a standard method for assessing cell viability and can be adapted for testing the cytotoxicity of compounds like DHAP on macrophage cell lines.

1. Cell Culture:

  • Culture J774A.1 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Assay Procedure:

  • Seed J774A.1 cells into a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in culture medium.

  • Remove the old medium from the cells and add 100 µL of the different concentrations of the test compound to the wells. Include a vehicle control (medium with the same concentration of the solvent) and a positive control (a known cytotoxic agent).

  • Incubate the plate for 24-48 hours.

  • After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of the cells are viable).

OECD 423 Guideline for Acute Oral Toxicity

This guideline describes the acute toxic class method used to assess the lethal dose 50 (LD50) of a substance after a single oral dose.[6][7][8][9]

1. Principle:

  • A stepwise procedure with a limited number of animals per step is used. The outcome of each step determines the dosage for the next step.

  • The method allows for the classification of a substance into one of the Globally Harmonized System (GHS) toxicity categories.

2. Animal Model:

  • Typically, rats of a single sex (usually females) are used.

3. Procedure:

  • A starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight).

  • A group of three animals is dosed with the starting dose.

  • The animals are observed for signs of toxicity and mortality for at least 14 days.

  • The number of animals that die within a defined period determines the subsequent steps:

    • If mortality is high, the dose for the next step is lowered.

    • If no mortality is observed, a higher dose is used in the next step.

4. Data Collection:

  • Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

  • Body weight is recorded weekly.

  • At the end of the study, all surviving animals are euthanized and subjected to a gross necropsy.

Signaling Pathways and Mechanistic Insights

The biological activities of phenolic compounds are often mediated through their interaction with key cellular signaling pathways. The known anti-inflammatory and antioxidant effects of this compound suggest its potential modulation of the NF-κB and Nrf2 pathways.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the inflammatory response. Inhibition of this pathway is a common mechanism for anti-inflammatory compounds. The observed reduction in pro-inflammatory cytokines by DHAP suggests it may interfere with NF-κB activation.

NF_kB_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) Stimuli->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation DHAP 3,5-Diprenyl-4- hydroxyacetophenone DHAP->IKK Inhibition? DNA DNA NFkB_nuc->DNA Binding Genes Pro-inflammatory Gene Expression DNA->Genes

Caption: Putative inhibition of the NF-κB signaling pathway by DHAP.

Nrf2 Signaling Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is the primary regulator of the cellular antioxidant response.[10][11][12] Antioxidant compounds can activate Nrf2, leading to the expression of a wide array of cytoprotective genes. The antioxidant activity of DHAP suggests it may activate this protective pathway.

Nrf2_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Inactivation Nrf2 Nrf2 Keap1->Nrf2 Sequestration Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation DHAP 3,5-Diprenyl-4- hydroxyacetophenone DHAP->Keap1 Activation? ARE ARE Nrf2_nuc->ARE Binding Genes Antioxidant & Cytoprotective Genes ARE->Genes Transcription

Caption: Potential activation of the Nrf2 antioxidant pathway by DHAP.

Experimental Workflow for Safety Assessment

The following diagram illustrates a logical workflow for a comprehensive safety and toxicity assessment of a novel compound like this compound.

Safety_Assessment_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Studies cluster_mechanistic Mechanistic Studies Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) AcuteToxicity Acute Toxicity (e.g., OECD 423) Cytotoxicity->AcuteToxicity Genotoxicity Genotoxicity Assays (e.g., Ames Test, Micronucleus) Genotoxicity->AcuteToxicity DermalToxicity Dermal & Eye Irritation AcuteToxicity->DermalToxicity RepeatedDose Repeated Dose Toxicity (Sub-acute/Sub-chronic) DermalToxicity->RepeatedDose RiskAssessment Comprehensive Risk Assessment RepeatedDose->RiskAssessment PathwayAnalysis Signaling Pathway Analysis (e.g., NF-κB, Nrf2) PathwayAnalysis->RiskAssessment ADME ADME/Tox (Absorption, Distribution, Metabolism, Excretion) ADME->RiskAssessment

Caption: A typical workflow for preclinical safety and toxicity assessment.

Conclusion and Future Directions

The available data suggests that this compound possesses biological activities that could be therapeutically beneficial. Its in vitro cytotoxicity (IC50 of 436.2 µM) in macrophages is documented, providing a starting point for dose-range finding in further non-clinical studies. However, a comprehensive safety and toxicity profile is far from complete.

To advance the development of DHAP, the following studies are critical:

  • In vivo acute oral toxicity studies to determine its LD50 and systemic toxicity.

  • Dermal and ocular irritation studies to assess its potential for local toxicity.

  • Genotoxicity screening (e.g., Ames test, in vitro micronucleus assay) to evaluate its mutagenic potential.

  • Repeated dose toxicity studies to understand the effects of longer-term exposure.

  • Further mechanistic studies to confirm its interaction with the NF-κB and Nrf2 pathways and to identify other potential molecular targets.

By systematically addressing these data gaps, a more complete and reliable safety profile of this compound can be established, enabling informed decisions regarding its potential as a future therapeutic agent.

References

Independent Bioactivity Analysis of 3,5-Diprenyl-4-hydroxyacetophenone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reported bioactivities of 3,5-Diprenyl-4-hydroxyacetophenone (DHAP) with other relevant compounds, supported by experimental data from independent studies. All quantitative data is summarized for clear comparison, and detailed methodologies for key experiments are provided.

Comparative Bioactivity Data

The following tables summarize the key anti-inflammatory and antioxidant activities of DHAP and selected alternative compounds. It is important to note that the data are compiled from different studies and direct, side-by-side experimental comparisons may not be available.

Anti-inflammatory Activity
CompoundAssayModel SystemConcentration/DoseInhibition/EffectSource
This compound (DHAP) TPA-induced ear edemaMouse2 mg/ear70.10% edema reduction[1][2]
This compound (DHAP) Nitric Oxide (NO) ProductionLPS-stimulated J774A.1 macrophages91.78 µM38.96% inhibition[1][2]
This compound (DHAP) IL-1β ProductionLPS-stimulated J774A.1 macrophages91.78 µM55.56% inhibition[1][2]
This compound (DHAP) IL-6 ProductionLPS-stimulated J774A.1 macrophages91.78 µM51.62% inhibition[1][2]
This compound (DHAP) TNF-α ProductionLPS-stimulated J774A.1 macrophages91.78 µM59.14% inhibition[1][2]
This compound (DHAP) IL-10 ProductionLPS-stimulated J774A.1 macrophages91.78 µM61.20% increase[1][2]
Prenylated Acetophenone 1 (from Calendula officinalis) Nitric Oxide (NO) ProductionLPS-stimulated J774.1 cellsIC50: 69.2 µM-
Prenylated Acetophenone 2 (from Calendula officinalis) Nitric Oxide (NO) ProductionLPS-stimulated J774.1 cellsIC50: 57.4 µM-
Quercetin COX-2 ExpressionPorphyromonas gingivalis fimbriae-stimulated RAW264.7 cellsIC50: ~10 µM-
Indomethacin (Positive Control) TPA-induced ear edemaMouseNot specified86.89% edema reduction
Antioxidant Activity
CompoundAssayIC50 ValueSource
This compound (DHAP) DPPH radical scavenging26.00 ± 0.37 µg/mL (0.096 mM)[1][2]
3,5-diprenyl-1-4-dihydroxy-6-methoxyacetophenone DPPH radical scavenging0.15 mM[3]
Ascorbic Acid (Positive Control) DPPH radical scavenging60.81 ± 1.33 µg/mL[1]
Quercetin DPPH radical scavengingEC50: 5.5 µM

Experimental Protocols

Detailed methodologies for the key bioactivity assays are outlined below. These protocols are based on standard procedures reported in the cited literature.

TPA-Induced Ear Edema in Mice (In Vivo Anti-inflammatory Assay)

This model assesses the ability of a compound to reduce acute inflammation in vivo.

  • Animals: Male CD-1 or similar mice.

  • Procedure:

    • A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable solvent (e.g., acetone) is prepared.

    • The test compound (e.g., DHAP) is dissolved in an appropriate vehicle.

    • The TPA solution (typically 2-2.5 µ g/ear ) is topically applied to the inner and outer surfaces of the right ear of each mouse to induce inflammation. The left ear serves as a control.

    • The test compound or vehicle is applied to the right ear, usually shortly before or after TPA application.

    • After a set period (e.g., 4-6 hours), the mice are euthanized, and a circular section (e.g., 6 mm diameter) is punched from both ears.

    • The weight of the ear punches is measured, and the difference in weight between the right and left ear punches is calculated as an indicator of edema.

    • The percentage inhibition of edema by the test compound is calculated relative to the vehicle-treated group.

LPS-Stimulated Macrophage Assay (In Vitro Anti-inflammatory Assay)

This assay evaluates the effect of a compound on the production of inflammatory mediators by immune cells.

  • Cell Line: Murine macrophage cell line, such as J774A.1 or RAW 264.7.

  • Procedure:

    • Macrophages are cultured in appropriate media and seeded into multi-well plates.

    • The cells are pre-treated with various concentrations of the test compound (e.g., DHAP) for a specific duration (e.g., 1 hour).

    • Lipopolysaccharide (LPS), a potent inflammatory stimulus, is added to the wells (typically at 1 µg/mL) to induce an inflammatory response.

    • After an incubation period (e.g., 18-24 hours), the cell culture supernatant is collected.

    • The concentrations of inflammatory mediators (e.g., NO, TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in the supernatant are quantified using specific assays (e.g., Griess reagent for NO, ELISA kits for cytokines).

    • Cell viability is assessed using methods like the MTT assay to ensure that the observed effects are not due to cytotoxicity.

DPPH Radical Scavenging Assay (Antioxidant Assay)

This is a common and rapid spectrophotometric assay to measure the antioxidant capacity of a compound.

  • Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Procedure:

    • A working solution of DPPH is prepared.

    • Various concentrations of the test compound (e.g., DHAP) are prepared.

    • The test compound solutions are mixed with the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

    • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

    • The scavenging activity is calculated as the percentage decrease in absorbance of the DPPH solution in the presence of the test compound compared to the control (DPPH solution with solvent).

    • The IC50 value, the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.

Visualizations

Signaling Pathway of LPS-Induced Inflammation in Macrophages

LPS_Signaling LPS LPS TLR4 TLR4/MD-2/CD14 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates & Degrades NFkB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50->Nucleus Translocates to IkB->NFkB_p65_p50 Inhibits Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, iNOS) Nucleus->Pro_inflammatory_Genes Induces Transcription DHAP 3,5-Diprenyl-4- hydroxyacetophenone (DHAP) DHAP->IKK Inhibits? DHAP->NFkB_p65_p50 Inhibits?

Caption: Putative mechanism of DHAP's anti-inflammatory action.

Experimental Workflow for In Vitro Anti-inflammatory Assay

experimental_workflow start Start seed_cells Seed Macrophages (J774A.1 or RAW 264.7) start->seed_cells pretreat Pre-treat with DHAP (or alternative compound) seed_cells->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate Incubate (18-24 hours) stimulate->incubate collect Collect Supernatant incubate->collect viability Assess Cell Viability (MTT Assay) incubate->viability analyze Quantify Mediators (NO, Cytokines) collect->analyze end End analyze->end viability->end

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 3,5-Diprenyl-4-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. Proper handling and disposal of chemical compounds are critical components of maintaining a safe and compliant workspace. This guide provides essential, step-by-step procedures for the proper disposal of 3,5-Diprenyl-4-hydroxyacetophenone, ensuring the protection of both laboratory personnel and the environment.

Hazard Profile and Safety Recommendations

Based on analogous compounds, the following hazard classifications should be considered for this compound. This information is crucial for conducting a thorough risk assessment before handling and disposal.

Hazard ClassificationDescriptionPrimary Precautionary Measures
Skin Irritation May cause redness, itching, and inflammation upon contact.Wear nitrile rubber gloves (>0.11 mm thickness) and a lab coat.[1] Wash hands thoroughly after handling.
Serious Eye Irritation Can cause significant eye irritation, redness, and discomfort.Wear safety glasses with side shields or chemical goggles.[4]
Respiratory Irritation Inhalation of dust may irritate the respiratory tract.Handle in a well-ventilated area or a chemical fume hood.[2][6]
Aquatic Hazard Potentially harmful to aquatic life with long-lasting effects.Do not empty into drains or release into the environment.[1][4]

Step-by-Step Disposal Protocol

Adherence to a standardized disposal protocol is essential for laboratory safety and regulatory compliance. The following steps provide a clear and actionable plan for the safe disposal of this compound.

Step 1: Waste Identification and Classification

Treat all this compound waste, including unused product, contaminated labware, and spill cleanup materials, as hazardous chemical waste.[7][8]

Step 2: Segregation of Waste

Proper segregation prevents dangerous chemical reactions.

  • Solid Waste: Collect solid this compound and contaminated disposable labware (e.g., weigh boats, gloves, pipette tips) in a designated, compatible, and clearly labeled hazardous waste container.

  • Liquid Waste: If the compound is dissolved in a solvent, collect it in a separate, compatible liquid waste container. Do not mix with incompatible waste streams (e.g., strong acids, bases, or oxidizers).[8]

  • Contaminated Glassware: Reusable glassware that is grossly contaminated should be decontaminated if possible by rinsing with a suitable solvent.[9] The rinsate must be collected and disposed of as hazardous waste.[7][8] Empty, triple-rinsed containers may be disposed of as regular trash after defacing the label.[7][8]

Step 3: Proper Labeling

Clear and accurate labeling is a critical safety measure.

  • Immediately label the hazardous waste container with a "Hazardous Waste" tag.[8]

  • The label must include the full chemical name: "this compound." Avoid abbreviations or chemical formulas.[8]

  • Indicate the date when waste was first added to the container.[10]

Step 4: Safe Storage

Store waste containers in a designated, secure area away from general laboratory traffic.

  • Ensure containers are kept tightly closed except when adding waste.[8]

  • Store in a well-ventilated area.[6]

  • Utilize secondary containment to prevent spills.[8]

Step 5: Professional Disposal

Hazardous waste must be disposed of through a licensed and approved waste disposal service.

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the waste.[8][10]

  • Follow all institutional and local regulations for hazardous waste disposal.[2]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process, providing a quick visual reference for laboratory personnel.

G Figure 1: Disposal Workflow for this compound cluster_0 Disposal Protocol cluster_1 Waste Streams A Step 1: Identify as Hazardous Waste B Step 2: Segregate Waste A->B C Step 3: Label Container (Full Chemical Name) B->C Solid Solid Waste (e.g., pure compound, contaminated gloves) B->Solid Liquid Liquid Waste (e.g., solutions) B->Liquid Glass Contaminated Glassware B->Glass D Step 4: Store Safely (Closed, Ventilated, Secondary Containment) C->D E Step 5: Arrange Professional Disposal via EHS D->E

Figure 1: Disposal Workflow for this compound

By implementing these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. Always consult your institution's specific chemical hygiene plan and EHS guidelines for comprehensive safety protocols.

References

Personal protective equipment for handling 3,5-Diprenyl-4-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Researchers, scientists, and drug development professionals must adhere to the following personal protective equipment (PPE), handling, and disposal protocols when working with 3,5-Diprenyl-4-hydroxyacetophenone to ensure laboratory safety.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound, based on recommendations for similar aromatic ketones.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesButyl or Polyvinylalcohol (PVA) gloves are recommended for high resistance to ketones.[4] Nitrile gloves may offer sufficient protection for incidental contact but should be changed immediately upon contamination.[4][5][6] Always inspect gloves for integrity before use.[7]
Eyes Safety glasses with side shields or chemical safety gogglesEssential to protect against splashes and dust particles.[1][3] Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1]
Face Face shield (in addition to goggles)Recommended when there is a significant risk of splashing or when handling larger quantities.
Body Laboratory coatA standard lab coat is required to protect skin and clothing from contamination.
Respiratory NIOSH/MSHA or European Standard EN 149 approved respiratorRequired when engineering controls (e.g., fume hood) are insufficient, if dust is generated, or if irritation is experienced.[1][8] Follow OSHA respirator regulations (29 CFR 1910.134).[1]

Operational Plan: Handling and Storage

Safe handling and storage are critical to minimize exposure risk.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders or creating solutions.[1][3]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly.

  • Dispensing: Avoid the formation of dust when handling the solid form.[1][8] Use techniques such as gentle scooping or working in a glove box for fine powders.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][8]

Storage:

  • Store in a tightly closed container in a dry, well-ventilated place.[8][9]

  • Keep away from strong oxidizing agents.[1]

Disposal Plan

Chemical waste must be managed to prevent environmental contamination and ensure compliance with regulations.

Waste Characterization:

  • Chemical waste generators are responsible for determining if the waste is hazardous.[1] Consult local, regional, and national hazardous waste regulations for proper classification.[1]

Disposal Procedures:

  • Collection: Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a designated, properly labeled, and sealed hazardous waste container.

  • Disposal: Dispose of the chemical waste through an approved waste disposal plant.[2][8] Do not empty into drains.[1]

  • Contaminated Packaging: Dispose of contaminated packaging as unused product in accordance with regulations.[7]

Experimental Workflow for Safe Handling

The following diagram outlines the procedural flow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area (Fume Hood) prep_ppe->prep_setup handle_weigh Weigh Compound (Minimize Dust) prep_setup->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve post_clean Clean Work Area handle_dissolve->post_clean post_decontaminate Decontaminate Equipment post_clean->post_decontaminate post_wash Wash Hands Thoroughly post_decontaminate->post_wash disp_collect Collect Waste in Labeled Container post_wash->disp_collect disp_dispose Dispose via Approved Facility disp_collect->disp_dispose

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.